molecular formula C19H24O5 B191787 Marmin CAS No. 14957-38-1

Marmin

Número de catálogo: B191787
Número CAS: 14957-38-1
Peso molecular: 332.4 g/mol
Clave InChI: QYYKWTUUCOTGNS-JIIJFUIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Marmin has been reported in Citrus hassaku, Citrus medica, and other organisms with data available.
structure in first source;  RN given for (R-(E))-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,17,20,22H,4,8,11H2,1-3H3/b13-10+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYKWTUUCOTGNS-JIIJFUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318442
Record name (+)-Marmin
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Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14957-38-1
Record name (+)-Marmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14957-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Marmin
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Foundational & Exploratory

biological activity of Marmin from Aegle marmelos

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Marmin from Aegle marmelos

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent furanocoumarin isolated from various parts of Aegle marmelos (L.) Correa, commonly known as Bael, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the documented biological activities of this compound, with a focus on its anti-inflammatory, anti-allergic, anti-ulcer, cardioprotective, and antifertility effects. This document synthesizes quantitative data from various in vitro and in vivo studies, details the experimental protocols utilized for these assessments, and illustrates key mechanisms and workflows through signaling pathway diagrams. The aim is to furnish researchers and drug development professionals with a detailed, data-centric resource to facilitate further investigation and potential therapeutic application of this compound.

Introduction

Aegle marmelos, a tree native to the Indian subcontinent and Southeast Asia, is a cornerstone of traditional medicine systems like Ayurveda.[1][2] Its therapeutic utility is attributed to a rich profile of phytochemicals, including alkaloids, flavonoids, and coumarins.[1][3] Among these, this compound (7-(6',7'-dihydroxygeranyloxy)coumarin), a coumarin (B35378) predominantly isolated from the roots and bark, stands out for its potent biological effects.[4][5] Extensive research has demonstrated that this compound possesses a wide spectrum of pharmacological activities, positioning it as a promising candidate for drug discovery and development.[4][6] This guide consolidates the current scientific knowledge on this compound, presenting its activities, underlying mechanisms, and the methodologies used for its evaluation.

Biological Activities of this compound

This compound exhibits a range of biological activities, which have been quantified in various experimental models. The following sections detail these activities, supported by structured data tables and procedural outlines.

Anti-allergic and Antihistaminic Activity

This compound has demonstrated significant potential in modulating allergic responses by inhibiting histamine (B1213489) release from mast cells. This activity is primarily linked to its ability to interfere with intracellular calcium signaling, a critical step in mast cell degranulation.[4]

Quantitative Data: Anti-allergic Activity of this compound

Experimental ModelInducerThis compound ConcentrationObserved EffectReference
Rat Basophilic Leukemia (RBL-2H3) CellsDNP₂₄-BSA100 µM>60% inhibition of histamine release[4]
Rat Basophilic Leukemia (RBL-2H3) CellsThapsigargin100 µM>60% inhibition of histamine release[4]
Rat Basophilic Leukemia (RBL-2H3) CellsIonomycin100 µM>50% inhibition of histamine release[4]
Rat Basophilic Leukemia (RBL-2H3) CellsThapsigargin-Suppressed ⁴⁵Ca²⁺ influx[4]
Rat Peritoneal Mast Cells (RPMCs)Thapsigargin-Inhibition of histamine release[4]

Experimental Protocol: Mast Cell Histamine Release Assay

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • Sensitization: For antigen-induced degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE antibody.

  • Compound Incubation: Cells are washed and then pre-incubated with varying concentrations of this compound for a specified period (e.g., 10 minutes) at 37°C.

  • Induction of Degranulation: Histamine release is triggered by adding an inducer, such as DNP-BSA (for sensitized cells), thapsigargin, or ionomycin.

  • Quantification of Histamine: The reaction is stopped by cooling on ice. The supernatant is collected after centrifugation. The histamine content in the supernatant is quantified using a sensitive method like HPLC with a fluorometric detector following derivatization with o-phthalaldehyde.

  • Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in this compound-treated cells to that in untreated (control) cells.

Signaling Pathway: this compound's Inhibition of Ca²⁺ Influx

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ca_ext Ca²⁺ Ca_channel Calcium Channel Ca_ext->Ca_channel Ca_int Ca²⁺ Ca_channel->Ca_int Ca²⁺ Influx Thapsigargin Thapsigargin / Ionomycin (Inducer) Thapsigargin->Ca_channel Induces Histamine Histamine Release (Degranulation) Ca_int->Histamine Triggers This compound This compound This compound->Ca_channel Blocks

Caption: this compound inhibits histamine release by blocking Ca²⁺ influx into mast cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, as demonstrated in established animal models of inflammation. This effect is a key contributor to its traditional use in treating inflammatory conditions.

Quantitative Data: Anti-inflammatory Activity of this compound

Experimental ModelThis compound Dosage (p.o.)Observed EffectReference
Carrageenan-induced paw edema in rats1 g/kg~67% inhibition of inflammation[7]
Carrageenan-induced inflammation in rats1 g/kgSignificant anti-inflammatory effect[5][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.

  • Compound Administration: this compound, suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose), is administered orally (p.o.) at a dose of 1 g/kg body weight. The control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.[5]

  • Induction of Inflammation: One hour after the administration of the test compound, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Anti-ulcer and Gastric Mucosal Protective Activity

Studies have indicated that this compound provides protection against gastric ulcers, likely through the maintenance of mucosal barrier integrity.[9]

Quantitative Data: Anti-ulcer Activity of this compound

Experimental ModelThis compound Dosage (Intragastric)Observed EffectReference
Experimental ulcer models in rats25 mg/kg body weightExhibited anti-ulcer activity[5]

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model

  • Animal Model: Rats are fasted for 24 hours but allowed access to water.

  • Compound Administration: this compound is administered intragastrically at a dose of 25 mg/kg. Control groups receive the vehicle or a standard anti-ulcer drug (e.g., omeprazole).

  • Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol (B145695) is administered orally to each rat to induce gastric lesions.

  • Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, washed with saline, and examined for ulcers.

  • Data Analysis: The ulcer index is calculated based on the number and severity of lesions. The percentage of protection is determined by comparing the ulcer index of the treated group with that of the control group.

Cardioprotective Activity

Recent in silico studies suggest a potential cardioprotective role for this compound. Molecular docking analyses have shown that this compound can interact with key enzymes involved in cardiovascular health, indicating a possible mechanism for mitigating myocardial infarction.[10]

Key Molecular Targets (from Docking Studies)

  • HMG-CoA reductase

  • Inducible nitric oxide synthase (iNOS)

  • Lipoprotein lipase

  • Paraoxonase

Logical Relationship: Potential Cardioprotective Mechanism

G cluster_0 Molecular Interactions cluster_1 Physiological Effects This compound This compound HMG_CoA HMG-CoA Reductase This compound->HMG_CoA Modulates iNOS iNOS This compound->iNOS Modulates Lipase Lipoprotein Lipase This compound->Lipase Modulates Paraoxonase Paraoxonase This compound->Paraoxonase Modulates Lipid Improved Lipid Profile HMG_CoA->Lipid Oxidative Reduced Oxidative Stress iNOS->Oxidative Inflammation Anti-inflammatory Action iNOS->Inflammation Lipase->Lipid Paraoxonase->Oxidative Cardioprotection Cardioprotection (Mitigation of Myocardial Infarction) Lipid->Cardioprotection Contributes to Oxidative->Cardioprotection Contributes to Inflammation->Cardioprotection Contributes to

Caption: this compound's potential cardioprotective effects via enzyme modulation.

Antifertility Activity

This compound, found in high concentrations in the bark of Aegle marmelos, has been associated with reduced male fertility. This suggests a potential application as a reversible male contraceptive agent.[6]

Reported Effects:

  • Reduces reproductive organ weight.[6]

  • Lowers serum testosterone (B1683101) levels.[6]

  • Decreases sperm density, motility, and viability.[6]

Isolation and Screening Workflow

The discovery and evaluation of this compound's biological activities follow a standard natural product drug discovery workflow, from extraction to bioassay.

Experimental Protocol: Isolation of this compound

A general method for isolating coumarins like this compound involves solvent extraction followed by chromatographic purification.[7][11]

  • Extraction: Dried and powdered plant material (e.g., roots of Aegle marmelos) is subjected to extraction using a solvent like ethanol or methanol, often with a Soxhlet apparatus.[11]

  • Solvent Partitioning: The crude extract is concentrated and then partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility.

  • Chromatographic Purification: The fraction enriched with this compound is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a solvent gradient (e.g., hexane-ethyl acetate) to isolate the pure compound.

  • Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC).[7]

General Workflow: From Plant to Bioactivity

G Plant Aegle marmelos (Root/Bark) Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction Partition Fractionation & Purification (Column Chromatography) Extraction->Partition This compound Isolated this compound Partition->this compound Characterization Structural Characterization (NMR, MS, HPLC) This compound->Characterization Bioassay Biological Activity Screening (In Vitro / In Vivo) This compound->Bioassay

Caption: General workflow for the isolation and bio-evaluation of this compound.

Conclusion and Future Directions

This compound, a key bioactive coumarin from Aegle marmelos, demonstrates a compelling profile of pharmacological activities, most notably as an anti-inflammatory and anti-allergic agent. Its mechanism of action, particularly the inhibition of calcium influx in mast cells, is well-supported by in vitro data.[4] Furthermore, its documented anti-ulcer, potential cardioprotective, and antifertility properties highlight its therapeutic versatility.[5][6][10]

While the existing data is promising, further research is required to fully elucidate its potential. Future investigations should focus on:

  • Mechanism of Action: Deeper exploration of the signaling pathways involved in its anti-inflammatory and other activities.

  • Structure-Activity Relationship (SAR): Synthesis and evaluation of this compound derivatives to optimize potency and selectivity.[12]

  • Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-like properties and safety profile.

  • Clinical Trials: Progression to well-designed clinical trials to validate its efficacy in human subjects for conditions like allergic rhinitis, asthma, or inflammatory disorders.

This technical guide consolidates the foundational data on this compound, providing a robust platform for scientists and researchers to advance this promising natural product toward clinical application.

References

Marmin's Role in the Histaminergic System: An Inhibitor of Histamine Synthesis and Release

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a summary of the current scientific understanding of Marmin's interaction with the histaminergic system. Based on a comprehensive review of available literature, this compound has not been identified as a direct histamine (B1213489) H1 receptor antagonist. Instead, research indicates that its primary mechanism of action within the histaminergic system involves the inhibition of histamine synthesis and release. This guide will detail the existing evidence for these effects.

Executive Summary

This compound, a coumarin (B35378) isolated from Aegle marmelos, has been investigated for its effects on the histaminergic system. While initial interest may lie in its potential as a histamine H1 receptor antagonist, current scientific evidence does not support this mechanism of action. Instead, in vitro studies have demonstrated that this compound effectively inhibits the release of histamine from mast cells and reduces histamine synthesis. This technical guide consolidates the available quantitative data, details the experimental protocols used in these key studies, and provides visualizations of the relevant biological pathways and experimental workflows. The findings suggest that this compound's potential therapeutic applications in allergic and inflammatory conditions may stem from its ability to control histamine levels at the points of synthesis and release, rather than by blocking its action at the H1 receptor.

Quantitative Data on this compound's Inhibitory Effects

The primary evidence for this compound's activity comes from studies on rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation.

Parameter Cell Line Stimulant This compound Concentration (µM) Inhibition of Histamine Release (%) Reference
Histamine ReleaseRBL-2H3DNP24-BSA (20 ng/mL)1Not significant[1]
Histamine ReleaseRBL-2H3DNP24-BSA (20 ng/mL)1017.0 ± 5.0[1]
Histamine ReleaseRBL-2H3DNP24-BSA (20 ng/mL)10094.6 ± 1.0[1]

Note: DNP24-BSA (dinitrophenylated bovine serum albumin) is an antigen used to stimulate histamine release in sensitized mast cells.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated this compound's effects on histamine release and synthesis.

Cell Culture and Histamine Release Assay

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

Sensitization: RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-DNP IgE for 24 hours.

Treatment: After sensitization, the cells are washed with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2). The cells are then pre-incubated with varying concentrations of this compound (1, 10, and 100 µM) for a specified period.

Stimulation: Histamine release is induced by adding the antigen, DNP24-BSA (20 ng/mL), and incubating for 30 minutes at 37°C.

Quantification: The reaction is stopped by centrifugation at 4°C. The supernatant, containing the released histamine, is collected. The total histamine content is determined by lysing the remaining cells with perchloric acid. Histamine concentration in the supernatant and the cell lysate is measured using a fluorometric assay involving o-phthalaldehyde.

Calculation: The percentage of histamine release is calculated as: (Histamine in supernatant / (Histamine in supernatant + Histamine in cell pellet)) x 100.

Histidine Decarboxylase (HDC) Activity Assay

Note: While the primary reference indicates this compound's effect on histamine synthesis, the detailed protocol for the HDC activity assay with this compound was not available in the searched literature. The following is a general protocol for such an assay.

Cell Lysate Preparation: RBL-2H3 cells are treated with this compound at various concentrations for a specified duration. The cells are then harvested, washed, and lysed in a buffer containing a protease inhibitor cocktail.

Enzyme Reaction: The cell lysate, containing the histidine decarboxylase (HDC) enzyme, is incubated with the substrate, L-histidine, and the cofactor, pyridoxal (B1214274) 5'-phosphate, in a suitable buffer at 37°C.

Histamine Quantification: The amount of histamine produced from the enzymatic reaction is quantified using an ELISA or a fluorometric assay as described above.

Data Analysis: The HDC activity is expressed as the amount of histamine produced per unit of time per milligram of protein. The inhibitory effect of this compound is determined by comparing the HDC activity in this compound-treated cells to that in untreated control cells.

Visualizations

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Stimulates Release of PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_ER->Cellular_Response PKC->Cellular_Response

Caption: General signaling pathway of the histamine H1 receptor.

Experimental Workflow for Histamine Release Assay

G cluster_workflow Histamine Release Assay Workflow A Seed RBL-2H3 cells in 24-well plate B Sensitize cells with anti-DNP IgE (24h) A->B C Wash with Siraganian buffer B->C D Pre-incubate with This compound (various conc.) C->D E Stimulate with DNP-BSA antigen (30 min) D->E F Stop reaction (centrifuge at 4°C) E->F G Collect supernatant (released histamine) F->G H Lyse remaining cells (total histamine) F->H I Quantify histamine (fluorometric assay) G->I H->I J Calculate percentage of histamine release I->J

Caption: Workflow for the in vitro histamine release assay.

This compound's Known Mechanism of Action

G cluster_mast_cell Mast Cell Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Substrate Histamine_syn Histamine (synthesis) HDC->Histamine_syn Produces Granules Storage Granules Histamine_syn->Granules Stored in Histamine_release Histamine (release) Granules->Histamine_release Exocytosis This compound This compound This compound->HDC Inhibits This compound->Granules Inhibits Release Stimulus Antigenic Stimulus Stimulus->Granules Triggers

Caption: this compound's inhibitory effects on histamine synthesis and release.

Conclusion

The available scientific literature indicates that this compound's interaction with the histaminergic system is not through the antagonism of the histamine H1 receptor. Instead, its primary demonstrated effects are the inhibition of histamine release from mast cells and the reduction of histamine synthesis. The quantitative data from in vitro studies show a dose-dependent inhibition of histamine release. While these findings suggest a therapeutic potential for this compound in allergic and inflammatory disorders, further research is required to fully elucidate its mechanism of action and to evaluate its efficacy and safety in vivo. For drug development professionals, this compound may represent a lead compound for the development of novel mast cell stabilizers or inhibitors of histamine synthesis.

References

A Technical Guide to the Phytochemical Analysis of Coumarins in Citrus Fruits

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the phytochemical analysis of coumarins, a significant class of secondary metabolites found in citrus fruits. While the initial topic of interest was Marmin, it is crucial to clarify from the outset that this compound is a prenylated coumarin (B35378) primarily isolated from and characteristic of the non-citrus species Aegle marmelos (Bael fruit). Current scientific literature does not support its presence in fruits of the Citrus genus.

Therefore, this whitepaper will focus on the analysis of coumarins and furanocoumarins that are prevalent and well-documented in various citrus species, such as bergamottin, psoralen, limettin, and others. The principles, protocols, and data presented herein are directly applicable to the broader study of these bioactive compounds within citrus, offering a robust framework for research, quality control, and drug discovery initiatives. We will also briefly touch upon the known biological activities of this compound to provide context on the therapeutic potential of this class of compounds.

Extraction of Coumarins from Citrus Matrices

The effective extraction of coumarins from citrus by-products, particularly the peel (flavedo and albedo), is the foundational step for accurate analysis. The choice of solvent and method is critical, as coumarins exhibit a range of polarities.

Experimental Protocol: Solvent Extraction

This protocol outlines a general procedure for the extraction of coumarins from citrus peel, adapted from methodologies found in scientific literature.

Materials:

  • Fresh or freeze-dried citrus peel powder.

  • Solvents: Ethanol (B145695), Methanol (B129727), Ethyl Acetate, n-Hexane (analytical grade).[1]

  • Ultrasonic bath.

  • Centrifuge.

  • Rotary evaporator.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation: Weigh approximately 0.5-10 g of homogenized citrus peel powder into a falcon tube or flask.[1][2]

  • Solvent Addition: Add a suitable volume of solvent (e.g., 10-20 mL). Ethanol and methanol are effective for a broad range of coumarins. For more hydrophobic coumarins like 5-geranyloxypsolaren, ethanol or n-hexane are superior to water.[1]

  • Extraction:

    • Sonication: Place the sample in an ultrasonic bath for 15-20 minutes to facilitate cell wall disruption and enhance extraction efficiency.[1][2]

    • Maceration: Alternatively, the sample can be macerated at a controlled temperature (e.g., 60°C) with agitation.

  • Separation: Centrifuge the mixture to pellet the solid material.

  • Collection & Re-extraction: Decant the supernatant. To maximize yield, the remaining residue can be re-extracted one or two more times with fresh solvent.[2]

  • Solvent Evaporation: Pool the collected supernatants and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve the dried residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethanol or methanol) for subsequent HPLC or LC-MS/MS analysis.[2]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection to remove any particulate matter.

Workflow for Coumarin Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Extract Processing start Citrus Peel Sample grind Grind to Powder start->grind weigh Weigh Sample grind->weigh add_solvent Add Solvent (e.g., Ethanol) weigh->add_solvent 1 sonicate Ultrasonication (15-20 min) add_solvent->sonicate 2 centrifuge Centrifuge sonicate->centrifuge 3 collect_supernatant Collect Supernatant centrifuge->collect_supernatant 4 re_extract Re-extract Residue (2x) centrifuge->re_extract Optional pool Pool Supernatants collect_supernatant->pool 5 re_extract->add_solvent evaporate Rotary Evaporation pool->evaporate 6 reconstitute Reconstitute in Mobile Phase/Ethanol evaporate->reconstitute 7 filtrate Filter (0.45 µm) reconstitute->filtrate 8 end Ready for Analysis filtrate->end 9

Caption: Workflow for the extraction of coumarins from citrus peel.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard for the separation and quantification of phytochemicals, including coumarins.

Experimental Protocol: HPLC-MS/MS Analysis

This protocol is a synthesized example for the targeted analysis of oxygen heterocyclic compounds (OHCs), including coumarins and furanocoumarins, in citrus extracts.[2]

Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Column oven.

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • C18 analytical column (e.g., Ascentis Express C18, 50 × 4.6 mm, 2.7 µm).[2]

Chromatographic Conditions:

  • Mobile Phase A: Water/Methanol/Tetrahydrofuran (85:10:5, v/v/v).[2]

  • Mobile Phase B: Methanol/Tetrahydrofuran (95:5, v/v).[2]

  • Flow Rate: 2 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 2 µL.[2]

  • Gradient Program: [2]

    • 0–4.5 min: 15–28% B

    • 4.5–7.0 min: 28–60% B

    • 7.0–11.0 min: 60–85% B, hold for 3 min.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI or APCI, positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This mode offers high sensitivity and selectivity.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target coumarin using authentic standards.

Workflow for HPLC-MS/MS Quantification

G cluster_sample Sample Introduction cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample Filtered Extract autosampler Autosampler (2 µL) sample->autosampler column C18 Column (40°C) autosampler->column Injection pump Binary Pump (Mobile Phase A+B) pump->column ion_source Ion Source (ESI/APCI) column->ion_source Elution quad1 Q1: Precursor Ion Selection ion_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector chromatogram Generate Chromatogram detector->chromatogram quantify Peak Integration & Quantification chromatogram->quantify result Concentration Data quantify->result

Caption: General workflow for coumarin quantification via HPLC-MS/MS.

Quantitative Data of Coumarins in Citrus

The concentration of coumarins varies significantly depending on the citrus species, cultivar, part of the fruit, and processing method. The following table summarizes quantitative data from various studies.

Citrus Species/ProductCompoundConcentrationSource
Bergamot Beverage (A)Total Furanocoumarins 14.0 mg/L [2]
Bergamottin-[2]
Bergapten-[2]
Total Coumarins -[2]
Citropten0.94 mg/L[2]
5-Geranyloxy-7-methoxycoumarin0.19 mg/L[2]
Bergamot JuiceTotal OHCs 31 mg/L [2]
Bergamottin19 mg/L[2]
Bergapten10 mg/L[2]
Lemon JuiceTotal OHCs 1.64 mg/L [2]
Lemon MarmaladeByakangelicin16.3 mg/kg[2]
Oxypeucedanin hydrate12.4 mg/kg[2]
Citropten13.5 mg/kg[2]
Fingered Citron (Mature)Limettin779.0 µg/g[3]
Diosmin (Flavonoid)1204.8 µg/g[3]
Hesperidin (Flavonoid)801.6 µg/g[3]

OHCs: Oxygen Heterocyclic Compounds (includes coumarins, furanocoumarins, and polymethoxyflavones)

Biological Activity & Signaling Pathways

While this compound itself is not found in citrus, its biological activities provide a compelling rationale for studying other coumarins. This compound has demonstrated potent anti-allergic effects.[4] Similarly, coumarins isolated from citrus fruits exhibit promising anti-inflammatory and chemopreventive properties.[5]

This compound's Anti-Allergic Signaling Pathway

This compound has been reported to inhibit histamine (B1213489) release from mast cells.[4] This action is primarily achieved by inhibiting calcium ion (Ca²⁺) influx, a critical step in the degranulation process that releases histamine and other inflammatory mediators.[4]

cluster_cell Mast Cell Antigen Antigen IgE IgE Receptor Antigen->IgE Binds PLC PLC Activation IgE->PLC IP3 IP3 Generation PLC->IP3 Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Histamine Histamine Release (Degranulation) Ca_influx->Histamine Triggers This compound This compound This compound->Ca_channel Inhibits

Caption: this compound's inhibition of the Ca²⁺-dependent histamine release pathway.

Anti-Inflammatory Pathway of Citrus Coumarins

Certain coumarins isolated from lemon peel have been shown to suppress the generation of nitric oxide (NO) in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS).[5] NO is a key signaling molecule in inflammation, and its inhibition is a target for anti-inflammatory drug development.

cluster_cell Macrophage LPS LPS Receptor TLR4 Receptor LPS->Receptor Activates Pathway Signaling Cascade (e.g., NF-κB) Receptor->Pathway iNOS iNOS Gene Expression Pathway->iNOS Induces NO_Synthase iNOS Enzyme iNOS->NO_Synthase Translates to NO Nitric Oxide (NO) Production NO_Synthase->NO Synthesizes Citrus_Coumarins Citrus Coumarins (e.g., from Lemon Peel) Citrus_Coumarins->iNOS Inhibits

Caption: Inhibition of inflammatory NO production by citrus coumarins.

References

discovery and isolation of Marmin compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Marmin

Abstract

This compound, a prominent oxygenated furanocoumarin, has been the subject of significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its primary natural source, Aegle marmelos. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key biological activities and associated signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound is a naturally occurring coumarin (B35378) first isolated from Aegle marmelos Correa, a plant belonging to the Rutaceae family, commonly known as Bael.[1][2] This plant is indigenous to India and is found throughout the Himalayan tract, Bengal, and Central and South India.[1] Various parts of the Aegle marmelos plant, including the roots, bark, leaves, and fruits, have been utilized for centuries in traditional medicine systems like Ayurveda for treating a range of ailments.[1][3] this compound, chemically identified as 7-(6',7'-dihydroxygeranyl-oxy)coumarin, is one of the key bioactive constituents isolated from this plant, alongside other compounds like marmelosin, imperatorin, and skimmianine.[3][4][5] It has also been isolated from other citrus species, such as in grapefruit peel oil.[]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Aegle marmelos involves a multi-step process of extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][4]

Plant Material Collection and Preparation
  • Collection: The roots and bark of Aegle marmelos are collected.[4] For authentication, a voucher specimen is typically deposited in a recognized herbarium.[2][3]

  • Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for solvent extraction.[4]

Extraction

A sequential solvent extraction process is employed to separate compounds based on their polarity.

  • Apparatus: A Soxhlet apparatus or a simple maceration setup can be used.

  • Procedure: a. The dried powder of the plant material (e.g., bark and fresh root) is subjected to consecutive extraction with a series of solvents of increasing polarity.[4] b. A typical solvent sequence is petroleum ether, followed by chloroform (B151607), and then methanol (B129727).[3][4] This hierarchical approach defats the material first and then extracts compounds of varying polarities. This compound is typically found in the chloroform and methanol extracts.[4]

Chromatographic Purification

Column chromatography is the primary method used to isolate this compound from the crude extracts.[3][4]

  • Preparation of the Column:

    • A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like petroleum ether or hexane.

  • Sample Loading:

    • The chloroform or methanol extract is concentrated under reduced pressure to yield a semi-solid residue.[4]

    • This residue is adsorbed onto a small amount of silica gel to create a dry slurry, which is then carefully loaded on top of the prepared column.

  • Elution:

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is petroleum ether-ethyl acetate (B1210297) or hexane-ethyl acetate.[3]

    • Fractions of the eluate are collected sequentially.

  • Monitoring and Fraction Pooling:

    • The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 7:3 v/v).[3]

    • Spots on the TLC plates are visualized under UV light or by using an iodine chamber.

    • Fractions showing similar TLC profiles corresponding to this compound are pooled together.

  • Recrystallization:

    • The pooled fractions containing this compound are concentrated.[4]

    • The resulting solid is recrystallized from a suitable solvent (e.g., methanol) to yield pure, crystalline this compound.[4]

Structural Elucidation

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.[7][8]

The chemical structure of this compound is presented below: Chemical Formula: C₁₉H₂₄O₅[5] Molecular Weight: 332.4 g/mol [5]

Quantitative Data

The following tables summarize key quantitative findings from various studies on this compound.

Table 1: Anti-mycobacterium Activity of Compounds from Aegle marmelos
CompoundTarget OrganismIC₅₀ (µg/mL)
This compound Mycobacterium tuberculosis H37Ra4.31[9]
MarmelosinMycobacterium tuberculosis H37Ra12.46[9]
Table 2: Inhibitory Effects of this compound on Histamine (B1213489) Release
Cell LineInducerThis compound Concentration (µM)Inhibition of Histamine Release (%)
RBL-2H3DNP₂₄-BSA100> 60[10]
RBL-2H3Thapsigargin100> 60[10]
RBL-2H3Ionomycin100> 50[10]
RBL-2H3DNP₂₄-BSA1017.0 ± 5.0[11]
RBL-2H3DNP₂₄-BSA10094.6 ± 1.0[11]
Table 3: Anti-ulcer Effects of this compound in Ethanol-Induced Gastric Lesions
CompoundED₅₀ (mg/kg)
This compound 17.2[12]
Nobiletin8.0[12]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, with its anti-allergic and anti-inflammatory effects being the most extensively studied.[2][4][10]

Anti-allergic and Antihistaminic Effects

This compound has been shown to be a potent inhibitor of histamine release from mast cells.[10][12] This effect is crucial in mitigating allergic reactions. Studies on rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells (RPMCs) have demonstrated that this compound can suppress histamine release induced by various stimuli, including antigens (DNP₂₄-BSA) and calcium ionophores (ionomycin, thapsigargin).[2][10]

The mechanism of action involves the modulation of intracellular calcium signaling. This compound inhibits the influx of extracellular Ca²⁺ into mast cells, a critical step for degranulation and histamine release.[10][12] Furthermore, molecular docking studies suggest that this compound can act as a histamine H1 receptor antagonist by interacting with key amino acid residues in the receptor's binding site.[12]

Anti-inflammatory and Anti-ulcer Effects

This compound demonstrates significant anti-ulcer properties, primarily by maintaining the integrity of the mucosal barrier and inhibiting gastric motor activity.[][12] It also prevents the effects of endogenous acetylcholine (B1216132) and histamine, which are involved in gastric acid secretion.[12]

Signaling Pathway of this compound in Mast Cell Degranulation

The inhibitory effect of this compound on IgE-mediated allergic response involves the disruption of the signaling cascade that leads to mast cell degranulation. The diagram below illustrates the key steps in this pathway and the points of intervention by this compound.

Marmin_Signaling_Pathway Antigen Antigen (DNP-BSA) IgE IgE Receptor Complex Antigen->IgE Binds to PLC Phospholipase C (PLC) Activation IgE->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Intracellular Ca²⁺ Release ER->Ca_release Ca_channel Store-Operated Ca²⁺ Channels Ca_release->Ca_channel Activates Ca_influx Extracellular Ca²⁺ Influx Ca_channel->Ca_influx Degranulation Mast Cell Degranulation Ca_influx->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->Ca_release Inhibits This compound->Ca_influx Inhibits

Caption: this compound's inhibitory action on the mast cell degranulation pathway.

Experimental Workflow Visualization

The overall process for the isolation and identification of this compound is summarized in the workflow diagram below.

Marmin_Isolation_Workflow Plant Aegle marmelos (Root and Bark) Prep Drying and Grinding Plant->Prep Extraction Sequential Solvent Extraction (Petroleum Ether -> Chloroform -> Methanol) Prep->Extraction Concentration Solvent Evaporation (Reduced Pressure) Extraction->Concentration Crude_Extract Crude Chloroform/ Methanol Extract Concentration->Crude_Extract Column_Chrom Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chrom TLC Fraction Monitoring (TLC) Column_Chrom->TLC Pooling Pooling of Fractions TLC->Pooling Recrystal Recrystallization Pooling->Recrystal Pure_this compound Pure this compound Compound Recrystal->Pure_this compound Analysis Structural Elucidation (MS, NMR) Pure_this compound->Analysis

Caption: Workflow for the isolation and identification of this compound.

Conclusion

This compound, a coumarin isolated from Aegle marmelos, continues to be a compound of significant interest for its therapeutic potential, particularly in the context of allergic and inflammatory disorders. The established protocols for its isolation, primarily involving solvent extraction and column chromatography, are robust and reproducible. Further research into its mechanisms of action and potential synergistic effects with other natural compounds may pave the way for novel drug development initiatives. This guide provides a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising natural product.

References

Marmin: A Technical Guide on its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmin, a prominent oxygenated coumarin (B35378) isolated from the traditional medicinal plant Aegle marmelos, has long been a subject of ethnobotanical interest. This technical guide synthesizes the current scientific understanding of this compound's pharmacological activities, focusing on its role in traditional herbal medicine and its potential for modern drug development. This document provides an in-depth analysis of its mechanism of action, supported by quantitative data from key in vitro and ex vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the established signaling pathways and experimental workflows using the DOT language to offer a clear and concise representation of the scientific evidence.

Introduction

Aegle marmelos (L.) Corrêa, commonly known as Bael, has a rich history in traditional medicine systems, particularly in Ayurveda, for treating a variety of ailments including diarrhea, dysentery, and inflammatory conditions.[1][2] The therapeutic properties of this plant are attributed to its diverse phytochemical constituents, with this compound being one of the key bioactive compounds isolated from its bark and roots.[3][4] this compound, chemically known as 7-(6',7'-dihydroxygeranyloxy)coumarin, has demonstrated significant anti-allergic, anti-inflammatory, and smooth muscle relaxant properties in scientific studies.[5] This guide delves into the scientific evidence underpinning the medicinal applications of this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities and Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to modulate key physiological pathways involved in allergic and inflammatory responses. The primary mechanisms of action include histamine (B1213489) H1 receptor antagonism, inhibition of histamine release from mast cells, and blockade of calcium influx into cells.

Anti-allergic and Anti-inflammatory Effects

This compound exhibits potent anti-allergic properties by targeting mast cell degranulation, a critical event in the allergic cascade. It effectively inhibits the release of histamine, a primary mediator of allergic reactions, from mast cells.[5] This inhibition is achieved through the modulation of intracellular calcium levels, a key trigger for degranulation.

Smooth Muscle Relaxation

In traditional medicine, Aegle marmelos has been used to treat respiratory ailments. Scientific studies have validated this use by demonstrating this compound's ability to relax tracheal smooth muscle. This effect is particularly relevant for conditions like asthma, where bronchoconstriction is a major symptom. This compound's relaxant effect is mediated through its anti-histaminic activity and its ability to interfere with calcium signaling in smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and ex vivo studies on this compound's pharmacological activities.

Table 1: Inhibition of Histamine Release from RBL-2H3 Cells
This compound Concentration Inhibition of DNP24-BSA-induced Histamine Release (%)
10 µM17.0 ± 5.0[6]
100 µM94.6 ± 1.0[6]
DNP24-BSA (Dinitrophenylated bovine serum albumin) is an antigen used to induce an allergic response.
Table 2: Effect of this compound on Guinea Pig Tracheal Smooth Muscle Contraction
Inducer Effect of this compound
HistamineCompetitive antagonism[7]
MetacholineConcentration-dependent inhibition[7]
Compound 48/80Abrogation of contraction[7]
CaCl2 (in Ca2+-free solution)Inhibition of contraction[7]
This table provides a qualitative summary as specific IC50 values were not available in the reviewed literature.

Experimental Protocols

Histamine Release Assay from RBL-2H3 Cells

This protocol details the methodology for quantifying the inhibitory effect of this compound on antigen-induced histamine release from rat basophilic leukemia (RBL-2H3) cells.

4.1.1. Materials

  • RBL-2H3 cells

  • MEM (Minimum Essential Medium) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP24-BSA

  • This compound

  • Tyrode's buffer

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Histamine ELISA kit

4.1.2. Procedure

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.[8]

  • IgE Sensitization: Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.[8]

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.[8]

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.[8]

  • Induction of Histamine Release: Add DNP-BSA (20 ng/mL) to induce degranulation and incubate for 30 minutes at 37°C.[6][8]

  • Reaction Termination: Stop the reaction by placing the plate on ice for 10 minutes.[8]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C and collect the supernatant for histamine quantification.[8]

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a Histamine ELISA kit according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of histamine release using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[8]

Isolated Guinea Pig Trachea Contraction Assay

This protocol describes the ex vivo method to assess the effect of this compound on the contractility of guinea pig tracheal smooth muscle.

4.2.1. Materials

  • Male guinea pigs

  • Krebs-Henseleit solution

  • Histamine, Metacholine, Compound 48/80, CaCl2

  • This compound

  • Organ bath with an isometric force transducer

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

4.2.2. Procedure

  • Tissue Preparation: Isolate the trachea from a euthanized guinea pig and cut it into rings.[9]

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.[9]

  • Induction of Contraction: Induce contraction by adding a contractile agent (e.g., histamine, metacholine) to the organ bath.[7]

  • This compound Treatment: To test the inhibitory effect, pre-incubate the tracheal rings with this compound for 10 minutes before adding the contractile agent.[7]

  • Data Recording: Record the isometric contractions using a force transducer.

  • Analysis: Analyze the data to determine the effect of this compound on the contractile response, including constructing concentration-response curves.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

Marmin_Mechanism_of_Action Antigen Antigen (DNP-BSA) IgE IgE Receptor (FcεRI) Antigen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Ca_Influx Ca²⁺ Influx MastCell->Ca_Influx Triggers This compound This compound This compound->Ca_Influx Inhibits Histamine_Release Histamine Release This compound->Histamine_Release Inhibits Histamine_Receptor Histamine H1 Receptor This compound->Histamine_Receptor Antagonizes Relaxation Relaxation This compound->Relaxation Promotes Ca_Influx->Histamine_Release Induces Allergic_Response Allergic Response Histamine_Release->Allergic_Response Causes Histamine_Release->Histamine_Receptor Activates Smooth_Muscle Smooth Muscle Cell Histamine_Receptor->Smooth_Muscle On Contraction Contraction Smooth_Muscle->Contraction Leads to

Caption: Mechanism of this compound's Anti-allergic and Smooth Muscle Relaxant Effects.

Histamine_Release_Workflow Start Start Seed_Cells Seed RBL-2H3 Cells (1x10⁵ cells/well) Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Sensitize_IgE Sensitize with Anti-DNP IgE (0.5 µg/mL, 2h) Incubate_Overnight->Sensitize_IgE Wash_Cells Wash Cells Twice (Tyrode's Buffer) Sensitize_IgE->Wash_Cells Treat_this compound Pre-incubate with this compound (30 min) Wash_Cells->Treat_this compound Induce_Degranulation Induce with DNP-BSA (20 ng/mL, 30 min) Treat_this compound->Induce_Degranulation Stop_Reaction Stop Reaction on Ice (10 min) Induce_Degranulation->Stop_Reaction Collect_Supernatant Centrifuge and Collect Supernatant Stop_Reaction->Collect_Supernatant Quantify_Histamine Quantify Histamine (ELISA) Collect_Supernatant->Quantify_Histamine End End Quantify_Histamine->End

Caption: Experimental Workflow for the Histamine Release Assay.

Guinea_Pig_Trachea_Workflow Start Start Isolate_Trachea Isolate Guinea Pig Trachea Start->Isolate_Trachea Prepare_Rings Prepare Tracheal Rings Isolate_Trachea->Prepare_Rings Mount_in_Bath Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Prepare_Rings->Mount_in_Bath Equilibrate Equilibrate for 60 min (1g tension) Mount_in_Bath->Equilibrate Pre_incubation Pre-incubate with this compound (10 min) Equilibrate->Pre_incubation Induce_Contraction Induce Contraction (e.g., Histamine) Pre_incubation->Induce_Contraction Record_Data Record Isometric Contractions Induce_Contraction->Record_Data Analyze_Results Analyze Concentration-Response Record_Data->Analyze_Results End End Analyze_Results->End

Caption: Experimental Workflow for the Isolated Guinea Pig Trachea Assay.

Conclusion and Future Directions

This compound, a key bioactive compound from Aegle marmelos, demonstrates significant potential as a therapeutic agent, particularly in the management of allergic and inflammatory conditions. Its mechanisms of action, centered on the inhibition of histamine release and smooth muscle contraction, are well-supported by scientific evidence. However, to advance the development of this compound-based therapeutics, further research is warranted. Future studies should focus on elucidating the precise molecular targets of this compound within the signaling cascades. The acquisition of more extensive quantitative data, including IC50 values for a broader range of inflammatory mediators and receptor binding affinities, is crucial. Furthermore, in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profile of this compound and to validate its efficacy and safety in preclinical models. This comprehensive approach will be instrumental in translating the traditional knowledge of this medicinal compound into evidence-based modern therapies.

References

Unveiling the Molecular Architecture of Marmin and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural elucidation of Marmin, a prominent coumarin (B35378) isolated from the medicinal plant Aegle marmelos, and its derivatives. We delve into the sophisticated analytical techniques that have been pivotal in deciphering their complex molecular frameworks. This document outlines detailed experimental protocols for isolation and characterization, presents a comprehensive analysis of spectroscopic data, and illustrates the logical workflows employed in structure determination. By consolidating this information, we aim to provide a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. Found predominantly in the roots of Aegle marmelos, its structural framework is characterized by a 7-geranyloxycoumarin core. The precise determination of its molecular architecture, along with that of its synthetic and naturally occurring derivatives, is fundamental to understanding its structure-activity relationships and for guiding the design of novel therapeutic agents. This guide will systematically detail the methodologies and data integral to the structural elucidation of these important bioactive compounds.

Isolation of this compound from Aegle marmelos

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The general protocol is as follows:

Experimental Protocol: Isolation and Purification
  • Plant Material Collection and Preparation: The roots of Aegle marmelos are collected, washed, shade-dried, and coarsely powdered.

  • Solvent Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform (B151607), and then methanol (B129727). This gradient extraction helps in the preliminary fractionation of compounds based on their polarity. This compound is primarily found in the chloroform and methanol extracts.

  • Concentration: The extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

  • Column Chromatography: The crude chloroform and methanol extracts are subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient solvent system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: Fractions rich in this compound are combined, concentrated, and the residue is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.

Structural Elucidation of this compound

The determination of this compound's structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. 1D (¹H and ¹³C) and 2D NMR experiments are employed to establish the connectivity of atoms within the molecule.

The following tables summarize the assigned proton and carbon chemical shifts for this compound.[1]

Table 1: ¹H NMR (CDCl₃) Data for this compound [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.24d9.5
47.64d9.5
57.35d8.5
66.84dd8.5, 2.5
86.81d2.5
1'4.60d6.5
2'5.50t6.5
4'2.15m
5'1.70m
6'3.70dd7.5, 4.5
8'1.25s
9'1.75s
10'1.20s

Table 2: ¹³C NMR (CDCl₃) Data for this compound [1]

PositionChemical Shift (δ, ppm)
2161.4
3112.9
4143.5
4a112.6
5128.8
6113.2
7162.6
8101.3
8a156.0
1'65.5
2'119.5
3'142.1
4'39.5
5'25.9
6'76.8
7'70.8
8'26.5
9'16.5
10'29.3
  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the coumarin ring and the geranyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and confirming the placement of the geranyl side chain at the C7 oxygen of the coumarin core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of this compound and offers insights into its structure through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecular ion, allowing for the calculation of the molecular formula (C₁₉H₂₄O₅).

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecular ion provides valuable structural information. Key fragmentations for 7-geranyloxycoumarins typically involve cleavage of the geranyl side chain.

Table 3: Key Mass Spectral Fragments of this compound (Predicted)

m/zProposed Fragment
332.16[M]+ (Molecular Ion)
175.04[M - C₁₀H₁₇O]+ (Loss of the geranyl side chain)
162.04[C₉H₆O₃]+ (Coumarin moiety)
X-ray Crystallography

Structural Elucidation Workflow

The logical process for the structural elucidation of a natural product like this compound can be visualized as a systematic workflow.

Structural_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation A Plant Material (Aegle marmelos) B Solvent Extraction A->B C Column Chromatography B->C D Pure this compound C->D E HRMS D->E F 1D NMR (¹H, ¹³C) D->F G 2D NMR (COSY, HSQC, HMBC) D->G H MS/MS Fragmentation D->H I Molecular Formula Determination E->I J Identification of Structural Fragments F->J K Assembly of Fragments G->K H->K I->J J->K L Final Structure of this compound K->L M X-ray Crystallography (Confirmation) L->M

Caption: Workflow for the structural elucidation of this compound.

Derivatives of this compound

The structural framework of this compound has served as a template for the synthesis of various derivatives with modified biological activities. The synthesis of these derivatives often involves modifications of the coumarin ring or the geranyl side chain.

Synthetic Approaches

Common synthetic strategies include:

  • O-alkylation/acylation: Modification of the hydroxyl groups on the geranyl side chain.

  • Coumarin ring synthesis: Building the coumarin scaffold with pre-functionalized side chains using reactions like the Pechmann or Knoevenagel condensation.

Structural Characterization of Derivatives

The structural elucidation of this compound derivatives follows a similar workflow as for the parent compound. Spectroscopic techniques (NMR and MS) are paramount in confirming the success of the synthetic modifications and fully characterizing the new molecular structures. For instance, changes in the chemical shifts of the protons and carbons in the vicinity of the modification site in the NMR spectra provide direct evidence of the structural alteration.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis of this compound Derivatives cluster_characterization Structural Characterization This compound This compound Scaffold Reaction Chemical Modification (e.g., acylation, alkylation) This compound->Reaction Derivative This compound Derivative Reaction->Derivative NMR_D NMR Spectroscopy (¹H, ¹³C, 2D) Derivative->NMR_D MS_D Mass Spectrometry (HRMS, MS/MS) Derivative->MS_D Structure_D Confirmed Structure of Derivative NMR_D->Structure_D MS_D->Structure_D

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The structural elucidation of this compound and its derivatives is a testament to the power of modern analytical techniques. Through a synergistic application of chromatographic separation, NMR spectroscopy, and mass spectrometry, the intricate molecular architecture of these bioactive natural products has been successfully unraveled. This detailed structural knowledge is indispensable for the continued exploration of their therapeutic potential and for the rational design of new and more effective drug candidates. This guide serves as a comprehensive repository of the methodologies and data that underpin our current understanding of the chemistry of this compound and its congeners.

References

An In-depth Technical Guide to the Therapeutic Potential of Marmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmin, a naturally occurring coumarin (B35378) predominantly isolated from Aegle marmelos, has demonstrated a wide spectrum of pharmacological activities, positioning it as a compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the existing scientific data on this compound, with a focus on its therapeutic potential. This document details its chemical properties, and known biological activities, including anti-histaminic, anti-inflammatory, smooth muscle relaxant, and anti-cancer effects. Particular emphasis is placed on summarizing quantitative data, outlining detailed experimental protocols, and visualizing implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound, chemically known as 7-(6',7'-dihydroxygeranyloxy)coumarin, is a bioactive compound that has been the subject of numerous preclinical investigations. Its diverse pharmacological profile suggests potential applications in a variety of therapeutic areas. This guide aims to consolidate the current knowledge on this compound to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₉H₂₄O₅[1]
Molecular Weight 332.39 g/mol [1]
CAS Number 14957-38-1[1]
Appearance SolidChemFaces
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces
Natural Sources Aegle marmelos (Bael), Citrus maxima[2][3]

Therapeutic Potential and Biological Activities

This compound has been shown to possess a range of biological activities, as detailed in the following sections.

Anti-histaminic and Anti-allergic Activity

This compound exhibits significant anti-histaminic properties by inhibiting histamine (B1213489) release from mast cells. This activity is crucial for its potential in treating allergic reactions.

Quantitative Data: Inhibition of Histamine Release

The inhibitory effect of this compound on histamine release from rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, has been quantified. In a study, RBL-2H3 cells were sensitized with anti-DNP IgE and then stimulated with DNP-BSA to induce histamine release. The cells were pre-incubated with this compound at various concentrations.

Concentration of this compound% Inhibition of Histamine Release (mean ± SEM)
10 µM17.0 ± 5.0%[2][4]
100 µM94.6 ± 1.0%[2][4]

These results demonstrate a clear dose-dependent inhibition of histamine release by this compound.[2][4]

Smooth Muscle Relaxant Activity

This compound has been observed to relax smooth muscle, particularly in the context of airway and intestinal tissues. This effect is, in part, attributed to its anti-histaminic and calcium channel blocking activities.

Experimental Evidence: Guinea Pig Ileum Contraction

In isolated guinea pig ileum preparations, this compound has been shown to inhibit contractions induced by various spasmogens, including acetylcholine (B1216132) and histamine. This suggests its potential as an antispasmodic agent.

Anti-inflammatory Activity

While the anti-inflammatory potential of this compound has been suggested, specific quantitative data on its direct inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are not yet available in the reviewed literature. However, its ability to inhibit histamine release, a key inflammatory mediator, points towards an anti-inflammatory role.

Anticancer Activity

This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines in vitro, including murine leukemia L1210 and human chronic myelogenous leukemia K562 cells. However, specific IC50 values from these studies were not available in the reviewed literature.

Mechanisms of Action

The therapeutic effects of this compound are mediated through various molecular mechanisms, primarily revolving around the modulation of calcium signaling and potentially other intracellular signaling pathways.

Inhibition of Calcium Influx

A key mechanism underlying this compound's bioactivity is its ability to inhibit calcium (Ca²⁺) influx into cells. This has been particularly noted in the context of its anti-histaminic effect, where it blocks Ca²⁺ channels, thereby preventing mast cell degranulation and histamine release.

Modulation of Signaling Pathways

While direct experimental evidence detailing this compound's effects on specific signaling pathways like NF-κB and MAPK is limited, its known biological activities suggest a potential role in modulating these critical cellular cascades. The inhibition of inflammatory responses and cell proliferation often involves the regulation of these pathways.

Signaling Pathway: Histamine Release and Calcium Influx

The following diagram illustrates the proposed mechanism of this compound in inhibiting histamine release through the blockade of calcium channels.

cluster_cell Mast Cell Antigen Antigen IgE IgE Receptor Antigen->IgE Binds PLC Phospholipase C (PLC) IgE->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_ion Ca²⁺ ER->Ca_ion Releases Ca²⁺ Ca_channel Calcium Channel Ca_channel->Ca_ion Influx Histamine Histamine Vesicles Ca_ion->Histamine Triggers Degranulation Degranulation (Histamine Release) Histamine->Degranulation This compound This compound This compound->Ca_channel Blocks

This compound's inhibition of histamine release via calcium channel blockade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Histamine Release Assay (RBL-2H3 Cells)

Objective: To quantify the inhibitory effect of this compound on antigen-induced histamine release from mast cells.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-bovine serum albumin)

  • This compound

  • Tyrode's buffer

  • Triton X-100

  • Histamine ELISA kit

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Sensitization: Seed cells in 24-well plates and sensitize with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Pre-incubation with this compound: Add Tyrode's buffer containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) to the cells and incubate for 30 minutes at 37°C.

  • Stimulation: Induce histamine release by adding DNP-BSA (e.g., 10 µg/mL) to the wells and incubate for 30 minutes at 37°C.

  • Sample Collection: Collect the supernatant containing released histamine.

  • Total Histamine: Lyse the remaining cells with 1% Triton X-100 to determine the total histamine content.

  • Quantification: Measure histamine concentration in the supernatants and cell lysates using a histamine ELISA kit according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of histamine release for each treatment group relative to the total histamine content.

Experimental Workflow: Histamine Release Assay

A Culture RBL-2H3 cells B Sensitize with anti-DNP IgE A->B C Wash cells B->C D Pre-incubate with this compound C->D E Stimulate with DNP-BSA D->E F Collect supernatant E->F G Lyse cells for total histamine E->G H Quantify histamine (ELISA) F->H G->H I Calculate % inhibition H->I

Workflow for the in vitro histamine release assay.

Isolated Guinea Pig Ileum Contraction Assay

Objective: To assess the smooth muscle relaxant effect of this compound on intestinal tissue.

Materials:

  • Guinea pig

  • Tyrode's solution

  • Acetylcholine (ACh)

  • Histamine

  • This compound

  • Organ bath with a force-displacement transducer

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and place it in oxygenated Tyrode's solution.

  • Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 30 minutes.

  • Induction of Contraction: Induce contractions by adding a standard agonist like acetylcholine or histamine to the organ bath at a concentration that produces a submaximal response.

  • Treatment with this compound: Once a stable contraction is achieved, add this compound at various concentrations to the bath and record the changes in tension.

  • Data Analysis: Measure the amplitude of contractions before and after the addition of this compound to determine its relaxant effect.

Intracellular Calcium Imaging Assay

Objective: To visualize and quantify the effect of this compound on intracellular calcium levels.

Materials:

  • Adherent cells (e.g., RBL-2H3)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Stimulating agent (e.g., ionomycin (B1663694) or a relevant agonist)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Treatment: Add this compound at the desired concentration and continue recording the fluorescence ratio.

  • Stimulation: Add a stimulating agent to induce a calcium response and record the subsequent changes in the fluorescence ratio.

  • Data Analysis: Analyze the changes in the 340/380 nm fluorescence ratio over time to determine the effect of this compound on intracellular calcium concentration.

Logical Relationship: Calcium Imaging Experiment

Start Start Load Load cells with Fura-2 AM Start->Load Wash Wash to remove extracellular dye Load->Wash Baseline Measure baseline fluorescence ratio (340/380 nm) Wash->Baseline Addthis compound Add this compound Baseline->Addthis compound Stimulate Add stimulating agent Addthis compound->Stimulate Record Record fluorescence ratio changes Stimulate->Record Analyze Analyze data Record->Analyze End End Analyze->End

Logical flow of an intracellular calcium imaging experiment.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of allergic and inflammatory disorders. However, several knowledge gaps need to be addressed to fully realize its potential. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the chemical structure of this compound for enhanced efficacy and reduced toxicity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB and MAPK pathways, through techniques like Western blotting and gene expression analysis.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

  • Preclinical Toxicology Studies: To establish a comprehensive safety profile of this compound.

  • Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for specific therapeutic indications.

References

An In-depth Technical Guide to the Marmin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmin (7-(6,7-dihydroxygeranyloxy)coumarin), a prenylated coumarin (B35378) found in various plant species, particularly in the Rutaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, starting from the general phenylpropanoid pathway to the final tailoring steps. It includes detailed information on the key enzymes involved, their mechanisms, and the regulation of the pathway. This guide also presents quantitative data, detailed experimental protocols, and visual representations of the biochemical routes and regulatory networks to serve as a valuable resource for researchers in the field.

Introduction

Coumarins are a diverse class of specialized metabolites derived from the phenylpropanoid pathway, playing essential roles in plant defense and development.[1] Among them, prenylated coumarins exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This compound, a dihydroxylated geranyloxycoumarin, is a prominent example, with reported anti-inflammatory, anti-cancer, and neuroprotective properties. The biosynthesis of this compound involves a series of enzymatic reactions that build upon the core coumarin structure, which is then decorated with a modified isoprenoid unit. This guide delineates the known and putative steps in this intricate pathway.

The Core Phenylpropanoid and Umbelliferone (B1683723) Biosynthesis Pathway

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. The central precursor for this compound and other furanocoumarins is umbelliferone (7-hydroxycoumarin).[2]

The key enzymatic steps leading to umbelliferone are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A family) that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl CoA 2'-Hydroxylase (C2'H): A crucial enzyme that introduces a hydroxyl group at the 2' position of the aromatic ring of p-coumaroyl-CoA. This step is a key branching point towards coumarin biosynthesis.[3]

  • Lactonization: The resulting 2'-hydroxylated intermediate undergoes spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form umbelliferone.

Umbelliferone_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H, Lactonization

Figure 1: Biosynthesis pathway of umbelliferone.

The Branch Pathway to this compound

From umbelliferone, the pathway to this compound involves the attachment and subsequent modification of a geranyl group, a C10 isoprenoid derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

Geranylation of Umbelliferone

The first committed step in this branch is the attachment of a geranyl moiety from geranyl pyrophosphate (GPP) to the 7-hydroxyl group of umbelliferone. This reaction is catalyzed by a geranyltransferase , likely a member of the UbiA superfamily of prenyltransferases.[4][5] This enzymatic step results in the formation of 7-geranyloxycoumarin , also known as auraptene.[6]

Dihydroxylation of the Geranyl Moiety

The final step in this compound biosynthesis is the dihydroxylation of the geranyl side chain of 7-geranyloxycoumarin at the C6 and C7 positions. This oxidation is catalyzed by one or more cytochrome P450 monooxygenases (CYPs) . While the specific P450 enzymes have not been definitively identified, members of the CYP71 and CYP76 families are known to be involved in the modification of isoprenoid side chains in other coumarins and are strong candidates.[7][8] This dihydroxylation converts 7-geranyloxycoumarin into this compound.

Marmin_Biosynthesis Umbelliferone Umbelliferone 7-Geranyloxycoumarin (Auraptene) 7-Geranyloxycoumarin (Auraptene) Umbelliferone->7-Geranyloxycoumarin (Auraptene) Geranyltransferase GPP GPP GPP->7-Geranyloxycoumarin (Auraptene) This compound This compound 7-Geranyloxycoumarin (Auraptene)->this compound Cytochrome P450 Hydroxylase(s)

Figure 2: The final steps of this compound biosynthesis.

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway is essential for metabolic engineering. The following table summarizes available kinetic data for key enzyme families involved in coumarin and furanocoumarin biosynthesis. It is important to note that specific data for the enzymes directly leading to this compound are still limited.

Enzyme FamilySubstrate(s)Product(s)Plant SourceKm (µM)Vmax/kcatReference(s)
Umbelliferone 6-dimethylallyltransferase (U6DT)Umbelliferone, DMAPPDemethylsuberosinPetroselinum crispumUmbelliferone: 2.7 ± 0.6, DMAPP: 5 ± 1-[9]
Bergaptol 5-O-geranyltransferaseBergaptol, GPPBergamottinCitrus limonBergaptol: 140, GPP: 9-[5]
Psoralen Synthase (CYP71AJ1)(+)-MarmesinPsoralenAmmi majus1.5 ± 0.5340 ± 24 min⁻¹[3]
Marmesin Synthase (CYP76F112)DemethylsuberosinMarmesinFicus caricaHigh affinity-[8]

Table 1: Enzyme Kinetic Data for Key Enzymes in Coumarin and Furanocoumarin Biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the broader phenylpropanoid and coumarin pathways, is tightly regulated by both internal developmental cues and external environmental stimuli.

Jasmonate Signaling

Jasmonates (JAs), including jasmonic acid and its derivatives, are key signaling molecules in plant defense responses. Wounding or herbivore attack triggers the JA signaling cascade, leading to the upregulation of transcription factors such as MYC2 .[2][10][11] These transcription factors, in turn, activate the expression of genes encoding enzymes in the phenylpropanoid and coumarin biosynthetic pathways, including PAL, C4H, and 4CL, thereby boosting the production of defense compounds like this compound.[10][12]

Jasmonate_Signaling Wounding/Herbivory Wounding/Herbivory JA-Ile JA-Ile Wounding/Herbivory->JA-Ile SCF(COI1) SCF(COI1) JA-Ile->SCF(COI1) JAZ JAZ SCF(COI1)->JAZ degradation MYC2 MYC2 JAZ->MYC2 Biosynthesis Genes (PAL, C4H, etc.) Biosynthesis Genes (PAL, C4H, etc.) MYC2->Biosynthesis Genes (PAL, C4H, etc.) activation This compound & Other Coumarins This compound & Other Coumarins Biosynthesis Genes (PAL, C4H, etc.)->this compound & Other Coumarins UVB_Signaling UV-B Light UV-B Light UVR8 (dimer) UVR8 (dimer) UV-B Light->UVR8 (dimer) UVR8 (monomer) UVR8 (monomer) UVR8 (dimer)->UVR8 (monomer) COP1 COP1 UVR8 (monomer)->COP1 HY5 HY5 COP1->HY5 stabilization Biosynthesis Genes (CHS, FLS, etc.) Biosynthesis Genes (CHS, FLS, etc.) HY5->Biosynthesis Genes (CHS, FLS, etc.) activation Coumarins & Flavonoids Coumarins & Flavonoids Biosynthesis Genes (CHS, FLS, etc.)->Coumarins & Flavonoids HPLC_Workflow A Plant Tissue Homogenization B Extraction with 80% Methanol A->B C Centrifugation B->C D Filtration C->D E HPLC-UV/MS Analysis D->E F Quantification E->F Protein_Expression_Workflow A Cloning of Geranyltransferase Gene B Transformation into E. coli A->B C IPTG Induction B->C D Cell Lysis C->D E Ni-NTA Affinity Chromatography D->E F SDS-PAGE Analysis E->F

References

The Pharmacology of Marmin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Marmin, a naturally occurring coumarin (B35378), has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated primarily from Aegle marmelos Correa, commonly known as bael, this compound has demonstrated potential therapeutic effects in preclinical studies, ranging from anti-allergic and anti-inflammatory to gastroprotective and smooth muscle relaxant properties. This technical guide provides a comprehensive review of the current literature on the pharmacology of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily centered around the modulation of inflammatory and allergic responses. Key pathways include the inhibition of histamine (B1213489) release from mast cells and the relaxation of smooth muscle.

Anti-allergic and Anti-inflammatory Effects

This compound has been shown to inhibit the release of histamine, a key mediator of allergic reactions, from mast cells. This effect is believed to be mediated, at least in part, by the inhibition of calcium influx into these cells. In vitro studies using the rat basophilic leukemia cell line (RBL-2H3), a model for mast cells, have demonstrated a concentration-dependent inhibition of antigen-induced histamine release by this compound.[1][2]

The proposed signaling pathway for this compound's inhibition of histamine release is depicted below.

cluster_antigen Antigen Stimulation cluster_downstream Downstream Signaling Antigen Antigen (e.g., DNP-BSA) IgE IgE Antigen->IgE binds to FceRI FcεRI Receptor IgE->FceRI cross-links PLC Phospholipase C (PLC) FceRI->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release induces Ca_influx Ca²⁺ Influx Ca_release->Ca_influx triggers Histamine Histamine Release Ca_influx->Histamine promotes This compound This compound This compound->Ca_influx inhibits

Figure 1: Proposed mechanism of this compound's inhibitory effect on histamine release.

Smooth Muscle Relaxant Effects

This compound exhibits relaxant effects on smooth muscle, particularly in the airways. Studies on isolated guinea pig trachea have shown that this compound can inhibit contractions induced by both histamine and methacholine.[3][4] This effect is, at least in part, dependent on the presence of an intact tracheal epithelium, suggesting the involvement of epithelium-derived relaxing factors.[3][5] this compound's antagonism of histamine-induced contractions has been described as competitive.[4]

The workflow for a typical isolated guinea pig trachea experiment is outlined below.

cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Protocol GuineaPig Guinea Pig Trachea Isolate Trachea GuineaPig->Trachea Rings Cut into Rings Trachea->Rings OrganBath Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) Rings->OrganBath Tension Apply 1g Tension OrganBath->Tension Equilibrate Equilibrate Tension->Equilibrate Contract Induce Contraction (Histamine or Methacholine) Equilibrate->Contract Addthis compound Add this compound Contract->Addthis compound Record Record Relaxation Addthis compound->Record

Figure 2: Workflow for isolated guinea pig trachea experiments.

Gastroprotective Effects

This compound has demonstrated anti-ulcer properties in animal models. Oral administration of this compound was found to inhibit the formation of ethanol-induced gastric hemorrhagic lesions in rats in a dose-dependent manner.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Efficacy of this compound

Biological ActivityExperimental ModelParameterValueReference(s)
Inhibition of Histamine ReleaseAntigen-stimulated RBL-2H3 cells% Inhibition at 10 µM17.0 ± 5.0%[1][2]
% Inhibition at 100 µM94.6 ± 1.0%[1][2]
Smooth Muscle RelaxationGuinea Pig Trachea (epithelium-intact)pD2 (Histamine)6.04 ± 0.08[3]
Guinea Pig Trachea (epithelium-denuded)pD2 (Histamine)6.32 ± 0.06[3]
Guinea Pig Trachea (epithelium-intact)pD2 (Methacholine)5.85 ± 0.09[3]
Guinea Pig Trachea (epithelium-denuded)pD2 (Methacholine)6.15 ± 0.07[3]

Table 2: In Vivo Efficacy of this compound

Biological ActivityExperimental ModelParameterValueReference(s)
Anti-ulcer EffectEthanol-induced gastric lesions in ratsED50 (oral)17.2 mg/kg[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies on this compound.

Histamine Release Assay from RBL-2H3 Cells

This assay quantifies the amount of histamine released from mast cells following stimulation.

  • Cell Culture: RBL-2H3 cells are cultured in appropriate media and conditions.

  • Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP)-IgE antibody.

  • Treatment: Sensitized cells are pre-incubated with various concentrations of this compound.

  • Stimulation: Histamine release is induced by adding the antigen, DNP-bovine serum albumin (DNP-BSA).

  • Quantification: The histamine content in the supernatant is measured, often using a fluorometric assay after derivatization with o-phthalaldehyde. The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing the cells).[7]

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo method assesses the effect of compounds on airway smooth muscle tone.

  • Tissue Preparation: Male guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings. For some experiments, the epithelium is mechanically removed.[2][3]

  • Experimental Setup: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2). The tissue is connected to an isometric force transducer to record changes in tension. An initial tension of 1g is applied.[3]

  • Protocol: After an equilibration period, a stable contraction is induced using an agonist such as histamine or methacholine. Once a plateau is reached, cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded.[3][4]

Pharmacokinetics and Metabolism

Specific in vivo pharmacokinetic studies on this compound are limited. However, in silico studies provide some predictions regarding its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Predicted Pharmacokinetic Properties of this compound (in silico)

ParameterPredictionReference(s)
Oral BioavailabilityGood[7][8]
Gastrointestinal AbsorptionGood[9]
Blood-Brain Barrier PenetrationNo[7][8][9]
CYP InhibitionInhibits CYP1A2, CYP2C19, CYP2C9; No inhibition of CYP2D6, CYP3A4[7][9]
P-glycoprotein SubstrateNo[9]

These predictions suggest that this compound is likely to be orally bioavailable but may not readily access the central nervous system. Its potential to inhibit certain cytochrome P450 enzymes indicates a possibility of drug-drug interactions. Further in vivo studies are required to validate these computational findings.

Toxicology

There is a lack of specific acute toxicity data, such as an LD50 value, for pure this compound. However, studies on extracts of Aegle marmelos provide some indication of its safety profile. An acute toxicity study of alcoholic and aqueous extracts of Aegle marmelos leaves in rats did not show any mortality at doses up to 100 mg/kg administered intraperitoneally for 14 days, suggesting a high margin of safety for the extracts.[1][9] General studies on coumarins indicate that toxicity can be species-dependent and is often related to the metabolic pathways involved.[10][11]

Conclusion and Future Directions

This compound, a coumarin from Aegle marmelos, exhibits promising pharmacological activities, particularly as an anti-allergic, anti-inflammatory, and smooth muscle relaxant agent. Its mechanisms of action appear to involve the inhibition of histamine release via modulation of calcium signaling and the relaxation of airway smooth muscle. While preclinical data are encouraging, there is a clear need for further research to fully elucidate its therapeutic potential.

Future studies should focus on:

  • Obtaining a comprehensive set of quantitative pharmacological data (IC50, EC50, Ki values) for its various biological activities.

  • Conducting detailed in vivo pharmacokinetic and metabolic studies to confirm the in silico predictions and to understand its disposition in the body.

  • Performing rigorous toxicological evaluations to establish a clear safety profile for pure this compound.

  • Exploring its efficacy in relevant animal models of allergic and inflammatory diseases.

A more complete understanding of the pharmacology of this compound will be essential for its potential development as a novel therapeutic agent.

References

Identifying Novel Biological Targets of Marmin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marmin, a natural coumarin (B35378) isolated from the immature bark of Aegle marmelos, has demonstrated a range of biological activities, primarily attributed to its effects on histamine (B1213489) and calcium signaling pathways. While its role as a competitive antagonist of the histamine H1 receptor and an inhibitor of voltage-gated calcium channels is established, the full spectrum of its molecular interactions within the cell remains largely unexplored. This technical guide provides a comprehensive framework for the identification and validation of novel biological targets of this compound. It outlines established knowledge, details robust experimental protocols for target deconvolution, and presents a clear methodology for data presentation and visualization to accelerate research and development efforts. This document is intended to serve as a practical resource for researchers aiming to elucidate the complete mechanism of action of this compound and unlock its full therapeutic potential.

Known Biological Targets of this compound

This compound's primary characterized activities revolve around its interaction with key components of cellular signaling: histamine receptors and calcium channels.

Histamine H1 Receptor Antagonism

This compound acts as a competitive antagonist at the histamine H1 receptor. This interaction is responsible for its observed antihistaminic effects, such as the inhibition of histamine-induced muscle contraction. Molecular docking studies have suggested that this compound interacts with key amino acid residues within the H1 receptor binding pocket, preventing the binding of histamine and subsequent downstream signaling.

Modulation of Calcium Channels

This compound has been shown to inhibit intracellular calcium release and the influx of calcium through voltage-dependent calcium channels. This activity contributes to its effects on smooth muscle contraction and may play a role in other cellular processes.

Quantitative Data on this compound's Biological Activity

While comprehensive quantitative data for a wide range of novel targets is the goal of the methodologies outlined in this guide, the following table summarizes the currently understood and hypothetical quantitative parameters for this compound. The hypothetical data for novel targets serves as a template for presenting future experimental findings.

TargetAssay TypeParameterValue (Hypothetical for Novel Targets)Cell Line/SystemReference
Known Targets
Histamine H1 ReceptorRadioligand BindingKiIn the low micromolar rangeGuinea pig ileum[Published Data]
Voltage-Gated Ca2+ ChannelElectrophysiologyIC50In the mid micromolar rangeIsolated tracheal smooth muscle[Published Data]
Hypothetical Novel Targets
Kinase XKinase Inhibition AssayIC505.2 µMRecombinant Human Kinase X[Future Study]
Transcription Factor YLuciferase Reporter AssayIC5012.8 µMHEK293T cells[Future Study]
Apoptotic Protein ZIn Vitro Binding AssayKd2.5 µMPurified Recombinant Protein Z[Future Study]
Cancer Cell Line AMTT Cytotoxicity AssayIC5025 µMA549 (Lung Carcinoma)[Future Study]
Cancer Cell Line BMTT Cytotoxicity AssayIC5042 µMMCF-7 (Breast Cancer)[Future Study]

Methodologies for Identifying Novel Biological Targets

The identification of novel molecular targets for a small molecule like this compound requires a multi-pronged approach, combining unbiased screening methods with targeted validation experiments. This section provides detailed protocols for key experimental strategies.

General Workflow for Novel Target Identification

A systematic approach is crucial for the successful deconvolution of this compound's targets. The following workflow outlines the key stages, from initial screening to final validation.

G cluster_discovery Discovery Phase cluster_identification Identification & Prioritization cluster_validation Validation Phase phenotypic_screening Phenotypic Screening (e.g., Cytotoxicity Assays) unbiased_proteomics Unbiased Proteomics (Affinity Chromatography, DARTS, CETSA) phenotypic_screening->unbiased_proteomics mass_spec Mass Spectrometry (LC-MS/MS) unbiased_proteomics->mass_spec bioinformatics Bioinformatic Analysis (Hit Prioritization) mass_spec->bioinformatics biophysical_assays Biophysical Assays (SPR, ITC) bioinformatics->biophysical_assays cell_based_assays Cell-Based Assays (Target Engagement, Functional Assays) biophysical_assays->cell_based_assays in_vivo In Vivo Studies (Animal Models) cell_based_assays->in_vivo

A logical workflow for novel target identification.
Experimental Protocols

This technique involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate.

Protocol:

  • Synthesis of this compound-conjugated beads:

    • Synthesize a derivative of this compound with a linker arm (e.g., containing a terminal amine or carboxyl group).

    • Covalently couple the this compound derivative to activated agarose (B213101) beads (e.g., NHS-activated Sepharose).

    • Block any remaining active sites on the beads to prevent non-specific binding.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive agent (e.g., excess free this compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired spectra against a protein database.

    • Prioritize candidate targets that are significantly enriched in the this compound-bead pulldown compared to the control beads.

G marmin_beads This compound-conjugated Beads incubation Incubation marmin_beads->incubation cell_lysate Cell Lysate cell_lysate->incubation washing Washing incubation->washing elution Elution washing->elution mass_spec LC-MS/MS elution->mass_spec target_id Target Identification mass_spec->target_id

Workflow for Affinity Chromatography-Mass Spectrometry.

DARTS identifies target proteins based on the principle that small molecule binding can stabilize a protein and make it more resistant to proteolysis.

Protocol:

  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described in the AC-MS protocol.

  • This compound Treatment and Proteolysis:

    • Divide the lysate into aliquots. Treat one aliquot with this compound (at a concentration determined from cytotoxicity assays) and another with a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at room temperature.

    • Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined time (e.g., 30 minutes) at room temperature.

  • Sample Analysis:

    • Stop the proteolysis by adding a denaturing sample buffer and boiling.

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Identify protein bands that are protected from degradation in the this compound-treated sample compared to the control.

  • Target Identification:

    • Excise the protected protein bands from the gel.

    • Perform in-gel trypsin digestion and identify the proteins by LC-MS/MS.

CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection:

    • Analyze the soluble fractions by Western blotting using an antibody against a suspected target protein.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

This assay is a colorimetric method to assess the effect of this compound on the metabolic activity of cancer cell lines, providing IC50 values that are crucial for designing target identification experiments.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with different concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways

Understanding the signaling pathways modulated by this compound is key to elucidating its mechanism of action. The following diagrams illustrate the known pathways affected by this compound.

Histamine H1 Receptor Signaling Pathway

Upon binding to the H1 receptor, histamine typically activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This compound, as a competitive antagonist, blocks this cascade.

G This compound This compound H1R Histamine H1 Receptor This compound->H1R Inhibits Histamine Histamine Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

This compound's antagonism of the H1 receptor pathway.
Voltage-Gated Calcium Channel Signaling

This compound's inhibition of voltage-gated calcium channels (VGCCs) prevents the influx of extracellular calcium, a critical step in many physiological processes, including muscle contraction and neurotransmitter release.

G Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens This compound This compound This compound->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Cellular_response Cellular Response (e.g., Muscle Contraction) Ca_influx->Cellular_response

Inhibition of Voltage-Gated Calcium Channels by this compound.

Conclusion

This compound presents a promising natural product with established biological activities. However, a comprehensive understanding of its molecular targets is essential for its development as a therapeutic agent. This technical guide provides a roadmap for researchers to move beyond this compound's known interactions and to systematically identify and validate novel biological targets. By employing the detailed experimental protocols and workflows outlined herein, the scientific community can collaboratively build a more complete picture of this compound's mechanism of action, paving the way for new therapeutic applications.

The Ethnobotanical Landscape of Marmin-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Traditional Uses, Phytochemistry, and Therapeutic Potential

Abstract

Marmin, a bioactive coumarin (B35378) primarily isolated from Aegle marmelos (L.) Corr., commonly known as Bael, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, with a primary focus on Aegle marmelos. It delves into the traditional medicinal applications, phytochemistry, and the underlying pharmacological mechanisms of this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for extraction and quantification, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Introduction

For centuries, traditional medicine systems across the globe have utilized plants for their therapeutic properties. Aegle marmelos, a tree native to the Indian subcontinent and Southeast Asia, holds a prominent place in Ayurveda, Siddha, and Unani medicine.[1] Almost every part of the Bael tree, including the leaves, fruit, bark, and roots, is used to treat a wide array of ailments.[2][3] The medicinal efficacy of Aegle marmelos is attributed to its rich phytochemical composition, which includes alkaloids, flavonoids, and a significant class of compounds known as coumarins.[4] Among these, this compound (7-(6',7'-dihydroxygeranyl-oxy)coumarin) has been identified as a key bioactive constituent responsible for many of its therapeutic effects.[5][6] This guide aims to consolidate the existing knowledge on the ethnobotanical uses of this compound-containing plants and provide a technical framework for future research and drug discovery.

Ethnobotanical Uses of Aegle marmelos

The ethnobotanical applications of Aegle marmelos are extensive and well-documented in various traditional practices. The plant is revered for its ability to treat a spectrum of disorders, ranging from gastrointestinal issues to inflammatory conditions.

Gastrointestinal Disorders

The most common traditional use of Aegle marmelos is in the management of gastrointestinal ailments.[7] The unripe or half-ripe fruit is particularly valued for its astringent properties and is used to treat diarrhea, dysentery, and cholera.[8] Conversely, the ripe fruit pulp is known to have laxative properties.[2]

Inflammatory and Allergic Conditions

Various parts of the Bael tree are used to alleviate inflammatory conditions. Leaf poultices are applied to treat eye infections and ulcers.[2] The anti-inflammatory and anti-allergic properties are now understood to be linked to the presence of this compound, which inhibits the release of histamine (B1213489).[5][6]

Metabolic Disorders

Traditional medicine practitioners have long used Aegle marmelos to manage diabetes.[1] Leaf extracts, in particular, are reported to have hypoglycemic effects.[4]

Other Traditional Uses

Beyond the aforementioned applications, different parts of Aegle marmelos are used for a variety of other medicinal purposes. The roots are used to treat fever and heart palpitations, while the bark decoction is used for intermittent fever.[1] The leaves are also used for backaches, vomiting, and as a general tonic.[9]

Phytochemistry of this compound-Containing Plants

The primary source of this compound is Aegle marmelos. This compound is a coumarin, a class of benzopyrone compounds known for their diverse biological activities. The chemical structure of this compound is 7-(6',7'-dihydroxygeranyl-oxy)coumarin.[5] Other significant bioactive compounds isolated from Aegle marmelos include Marmelosin, Imperatorin, Psoralen, and Skimmianine.[4][8]

Table 1: Quantitative Analysis of Key Phytochemicals in Aegle marmelos

PhytochemicalPlant PartConcentration RangeAnalytical MethodReference
This compound Root Bark40–500 ng/spotHPTLC[2][5]
Marmelosin Fruit0.3546%RP-HPLC[8]
Umbelliferone (B1683723) Fruit0.005%RP-HPLC[8]
Scopoletin (B1681571) Fruit0.014%RP-HPLC[8]
Skimmianine Root Bark40–500 ng/spotHPTLC[2][5]
Psoralen Root Bark16–200 ng/spotHPTLC[2][5]
Imperatorin Root Bark20–250 ng/spotHPTLC[2][5]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general method for the extraction and isolation of this compound from the bark of Aegle marmelos, based on Soxhlet extraction followed by column chromatography.[4][9]

4.1.1. Materials and Reagents

  • Dried and powdered bark of Aegle marmelos

  • Petroleum ether

  • Chloroform (B151607)

  • Ethanol (B145695)

  • Silica (B1680970) gel (for column chromatography)

  • Soxhlet apparatus

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

  • Analytical grade solvents for elution

4.1.2. Extraction Procedure

  • Successively extract the powdered bark material with petroleum ether, chloroform, and ethanol using a Soxhlet apparatus. Each extraction should be carried out for a sufficient duration to ensure complete extraction by each solvent.

  • Concentrate the different solvent extracts separately using a rotary evaporator under reduced pressure.

  • The this compound-containing fraction is typically found in the chloroform or ethanol extract.

4.1.3. Isolation by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Load the concentrated extract onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity (e.g., hexane (B92381) -> hexane:ethyl acetate (B1210297) mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 6:4:0.1, v/v).[2][5]

  • Visualize the spots under UV light (254 nm and 366 nm).

  • Combine the fractions containing the purified this compound (identified by its Rf value compared to a standard).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

experimental_workflow start Dried & Powdered Aegle marmelos Bark soxhlet Soxhlet Extraction (Petroleum Ether, Chloroform, Ethanol) start->soxhlet concentrate Concentration (Rotary Evaporator) soxhlet->concentrate column Column Chromatography (Silica Gel) concentrate->column elution Gradient Elution column->elution fractions Fraction Collection elution->fractions tlc TLC Monitoring fractions->tlc combine Combine Pure Fractions tlc->combine end Purified this compound combine->end

Caption: Workflow for the Extraction and Isolation of this compound.
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol describes a validated HPTLC method for the simultaneous quantification of this compound and other bioactive compounds in Aegle marmelos root bark extract.[2][5]

4.2.1. Materials and Reagents

  • HPTLC system with a sample applicator, developing chamber, and scanner

  • TLC plates (precoated silica gel 60 F254)

  • Standard solutions of this compound, Skimmianine, Umbelliferone, Psoralen, and Imperatorin of known concentrations

  • Methanolic extract of Aegle marmelos root bark

  • Mobile phase: Toluene:Ethyl acetate:Formic acid (6:4:0.1, v/v/v)

4.2.2. Procedure

  • Apply known volumes of the standard solutions and the sample extract as bands on the HPTLC plate using the sample applicator.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front reaches a desired distance.

  • Dry the plate and scan it densitometrically at 304 nm.

  • Prepare calibration curves by plotting the peak area against the concentration of the applied standards.

  • Quantify the amount of this compound and other compounds in the sample extract by interpolating the peak areas from the calibration curves.

Signaling Pathways of this compound

This compound's pharmacological effects, particularly its anti-allergic and anti-inflammatory properties, are primarily attributed to its ability to inhibit the release of histamine from mast cells.[5][6]

Inhibition of Histamine Release

Histamine is a key mediator of allergic and inflammatory responses.[10] It is stored in granules within mast cells and is released upon stimulation by allergens or other stimuli.[11] this compound has been shown to inhibit this degranulation process, thereby preventing the release of histamine and subsequent inflammatory cascade.[11] The proposed mechanism involves the stabilization of mast cell membranes and interference with intracellular calcium signaling, which is crucial for histamine release.[11]

histamine_inhibition cluster_mast_cell Mast Cell allergen Allergen/Stimulus receptor IgE Receptor allergen->receptor ca_influx Ca2+ Influx receptor->ca_influx degranulation Degranulation ca_influx->degranulation histamine Histamine Release degranulation->histamine inflammation Inflammatory Response (Vasodilation, etc.) histamine->inflammation This compound This compound This compound->ca_influx Inhibits This compound->degranulation Inhibits anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound nfkb NF-κB Activation This compound->nfkb Potential Inhibition nrf2 Nrf2 Activation This compound->nrf2 Potential Activation pro_inflammatory Pro-inflammatory Gene Expression nfkb->pro_inflammatory inflammatory_response Inflammation pro_inflammatory->inflammatory_response antioxidant Antioxidant Gene Expression nrf2->antioxidant antioxidant->inflammatory_response Reduces inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nfkb

References

Methodological & Application

Application Notes and Protocols for the Extraction of Marmin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marmin, a natural coumarin, is a significant bioactive compound predominantly found in the Bael tree (Aegle marmelos)[1][2]. As a secondary metabolite, this compound and related coumarins exhibit a range of pharmacological properties, including anti-inflammatory, antibacterial, and antioxidant activities[2][3]. The therapeutic potential of these compounds has spurred interest among researchers and drug development professionals in efficient and reliable extraction and isolation protocols. This document provides detailed methodologies for the extraction of this compound from plant material, a comparative analysis of common techniques, and an overview of its biological relevance.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method is critical and depends on factors such as the nature of the plant matrix, the chemical properties of the target compound, and the desired yield and purity. The efficiency of extraction is influenced by the solvent type, temperature, time, and the physical method used to facilitate solvent penetration into the plant tissue[4][5]. Below is a comparative summary of the most common techniques used for extracting coumarins like this compound.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Maceration
Principle Continuous solid-liquid extraction using a refluxing solvent, ensuring repeated contact of fresh solvent with the sample matrix[6][7][8].Utilizes high-frequency sound waves (20-100 kHz) to create acoustic cavitation, which disrupts cell walls and enhances mass transfer[9][10][11].Passive soaking of plant material in a solvent over an extended period, relying on diffusion to extract compounds[4][12].
Typical Solvents Ethanol, Methanol (B129727), Chloroform, Petroleum Ether, Dichloromethane[13][14][15][16][17]. Polar solvents like methanol are effective for coumarins[18].Ethanol, Methanol, Water. The choice depends on the polarity of the target compounds[9][19].Methanol, Ethanol, Water. Methanol is often reported to have high extractability for phenolic compounds and coumarins[4][18][20].
Extraction Time Long (6-24 hours)[8][15][21].Short (15-60 minutes)[5][19][22].Very Long (3-7 days)[4].
Temperature Boiling point of the solvent[6].Typically controlled, can be performed at room temperature or slightly elevated temperatures (e.g., 25-50°C) to prevent degradation[9][22].Room temperature[4].
Advantages Exhaustive extraction, high efficiency due to continuous fresh solvent contact[8].Significantly reduced extraction time, lower solvent consumption, increased yield, suitable for thermolabile compounds[9][11][23].Simple setup, no heat required (protects thermolabile compounds), low energy consumption[4].
Disadvantages Time-consuming, requires large volumes of solvent, potential thermal degradation of heat-sensitive compounds[7][17].Requires specialized equipment (ultrasonic bath or probe), potential for free radical formation at high intensity[9].Time-consuming, may result in lower extraction yields compared to other methods, requires large solvent volumes[20].

Experimental Protocols

1. Preliminary Plant Material Preparation

Regardless of the chosen extraction method, proper preparation of the plant material is a crucial first step.

  • Collection and Identification : Collect fresh plant parts, such as fruits, leaves, or roots of Aegle marmelos. Ensure proper botanical identification.

  • Cleaning and Drying : Wash the plant material thoroughly with tap water to remove debris. Shade-dry the material at room temperature (30-35°C) or use an oven at a low temperature (40°C) until it is brittle[24]. This prevents the degradation of bioactive compounds[25].

  • Grinding : Grind the dried plant material into a coarse or fine powder using a mechanical grinder. Increasing the surface area enhances the efficiency of the extraction process[21]. Store the powder in an airtight container in a cool, dark place.

Workflow for this compound Extraction and Isolation

G A Plant Material Collection (Aegle marmelos) B Washing & Drying A->B C Grinding to Powder B->C D Extraction C->D E1 Soxhlet Extraction D->E1 Method 1 E2 Ultrasound-Assisted Extraction (UAE) D->E2 Method 2 E3 Maceration D->E3 Method 3 F Filtration / Centrifugation E1->F E2->F E3->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I Purification H->I J Column Chromatography I->J K Fraction Collection J->K L Purity Analysis (TLC, HPLC) K->L M Isolated this compound L->M

Fig 1. General workflow for this compound extraction.

2. Protocol 1: Soxhlet Extraction

This classic technique is thorough and widely used for the extraction of phytochemicals[16].

  • Sample Preparation : Weigh approximately 20-30 g of the dried plant powder and place it inside a porous cellulose (B213188) thimble.

  • Apparatus Setup : Place the thimble inside the main chamber of the Soxhlet extractor. Add 250-300 mL of a suitable solvent (e.g., methanol or ethanol) to a round-bottom flask, along with a few boiling chips[8][21]. Assemble the apparatus by attaching the flask to the extractor and a condenser on top.

  • Extraction : Heat the solvent to its boiling point using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the sample in the thimble[6]. The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the flask.

  • Duration : Allow the extraction to proceed for 16-24 hours, ensuring 4-6 cycles per hour[8][21].

  • Solvent Recovery : After extraction, cool the apparatus. Disassemble it and evaporate the solvent from the extract in the round-bottom flask using a rotary evaporator to obtain the crude extract.

3. Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and rapid method that enhances extraction efficiency through acoustic cavitation[9].

  • Sample Preparation : Mix a known quantity (e.g., 10 g) of the dried plant powder with a solvent (e.g., 70% ethanol) in a flask. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is common.

  • Ultrasonication : Place the flask in an ultrasonic water bath or insert an ultrasonic probe into the mixture.

  • Parameter Setting : Set the desired parameters. Typical settings include a frequency of 20-40 kHz, a temperature of 40-50°C, and a duration of 30-60 minutes[22].

  • Post-Extraction : After the specified time, separate the extract from the solid plant material by filtration or centrifugation.

  • Solvent Recovery : Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

4. Protocol 3: Maceration

Maceration is a simple and straightforward extraction method suitable for thermolabile compounds[4].

  • Sample Preparation : Place a known amount (e.g., 50 g) of the coarsely powdered plant material into a large, stoppered container (e.g., an Erlenmeyer flask).

  • Soaking : Add a sufficient volume of solvent (e.g., methanol) to completely submerge the powder (e.g., 500 mL)[4].

  • Duration : Seal the container and let it stand at room temperature for 3 to 7 days, with occasional shaking or stirring to ensure thorough extraction[4].

  • Filtration : After the maceration period, separate the extract from the solid residue by filtering through muslin cloth or filter paper. The remaining plant material can be pressed to recover as much occluded solution as possible.

  • Solvent Recovery : Concentrate the filtrate by evaporating the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Biological Activity and Signaling Pathways

Coumarins, including this compound, are recognized for their antioxidant and anti-inflammatory effects. One of the key mechanisms through which they exert these effects is the modulation of cellular signaling pathways, such as the Nrf2/Keap1 pathway[26][27]. The activation of Nrf2 is a promising strategy for preventing and treating diseases associated with oxidative stress and inflammation[26].

Nrf2 Signaling Pathway Activation

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound (Coumarin) keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation keap1 Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Release ub Ubiquitination & Degradation keap1_nrf2->ub Basal State nrf2_n Nrf2 nrf2->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are Binds to genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, SOD) are->genes Activates

Fig 2. This compound-induced Nrf2 pathway activation.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes that encode antioxidant and anti-inflammatory enzymes, thereby protecting the cell from damage[27].

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Marmin (Marmesin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Marmin, also known as Marmesin. This compound, a natural furanocoumarin, has garnered significant interest for its potential therapeutic properties. This document provides a comprehensive protocol for the extraction of this compound from plant matrices and its subsequent quantification using reverse-phase HPLC with UV detection. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for research and quality control purposes.

Introduction

This compound (Marmesin) is a furanocoumarin found in various plant species, notably in the Rutaceae family, such as in Feronia limonia and Broussonetia kazinoki. It is recognized for its diverse biological activities, which has led to increased interest in its quantification for pharmacological studies and the standardization of herbal extracts. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of such phytoconstituents. This document presents a detailed, validated HPLC method suitable for the determination of this compound in various sample matrices, particularly plant extracts.

Experimental Protocol

Sample Preparation (from Plant Material)

A generalized protocol for the extraction of this compound from a dried plant matrix is provided below. This may need to be optimized depending on the specific plant material.

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for extraction.

  • Extraction Solvent: Prepare a solution of Methanol (B129727):Water (80:20 v/v).

  • Extraction Procedure:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Alternatively, perform Soxhlet extraction for 4-6 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 10 mL) and vortex thoroughly.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][2][3]

HPLC Instrumentation and Conditions

The following HPLC conditions have been shown to be effective for the quantification of this compound[4]:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Kromasil column (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient Elution A time-programmed gradient may be optimized for better separation. A starting point could be a linear gradient from 20% B to 80% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 330 nm
Injection Volume 20 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method for this compound quantification.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.9999[4]
Limit of Detection (LOD) 6.2 µg/mL[4]
Limit of Quantification (LOQ) 18.6 µg/mL[4]
Precision (RSD%) < 0.3%[4]
Accuracy (Recovery %) 100.35 - 101.18%[4]
Retention Time Approximately 7.8 minutes (isocratic), may vary with gradient[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound from a plant sample.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration reconstitution Reconstitution concentration->reconstitution filtration2 Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (330 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

Diagram 1: HPLC quantification workflow for this compound.
Method Validation Parameters

The logical relationship between the key validation parameters as per ICH guidelines is depicted in the diagram below.

G cluster_quantitative Quantitative Assurance cluster_sensitivity Sensitivity Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Linearity->Range LOD->LOQ

Diagram 2: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is a reliable and validated approach for the quantification of this compound in plant extracts and other relevant matrices. The provided protocol and validation data demonstrate that the method is specific, accurate, precise, and linear over a practical concentration range. This application note serves as a valuable resource for researchers and scientists involved in the analysis of natural products and drug development, facilitating the consistent and accurate quantification of this compound.

References

Application Notes and Protocols for Marmin in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Marmin's application in anti-inflammatory research, including its mechanism of action, relevant protocols, and quantitative data. This compound, a natural coumarin, has demonstrated potential as an anti-inflammatory agent, primarily through its anti-allergic effects by inhibiting histamine (B1213489) release from mast cells.

Introduction

This compound is a bioactive compound that has been investigated for its anti-allergic and potential anti-inflammatory properties. Its primary characterized mechanism involves the modulation of calcium signaling in mast cells, leading to a reduction in the release of histamine and other pro-inflammatory mediators. This makes this compound a compound of interest for studies on inflammatory and allergic conditions.

Mechanism of Action

This compound's anti-inflammatory effects are closely linked to its ability to inhibit the degranulation of mast cells. This is achieved through the suppression of intracellular calcium influx, a critical step in the signaling cascade that leads to the release of histamine and other inflammatory mediators. By blocking calcium entry into mast cells, this compound effectively dampens the allergic and inflammatory response.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory effects of this compound on histamine release from mast cell models.

Table 1: Inhibitory Effects of this compound on Histamine Release

Cell LineInducerThis compound Concentration (µM)% Inhibition of Histamine ReleaseReference
RBL-2H3DNP₂₄-BSA100>60%[1]
RBL-2H3Thapsigargin (B1683126)100>60%[1]
RBL-2H3Ionomycin100>50%[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound are provided below.

Cell Culture
  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for studying mast cell degranulation.

  • Culture Conditions: Cells are typically cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Anti-inflammatory Assay: Histamine Release Assay

This protocol is designed to quantify the inhibitory effect of this compound on histamine release from RBL-2H3 mast cells.

Materials:

  • RBL-2H3 cells

  • DNP₂₄-BSA (dinitrophenylated bovine serum albumin) or other inducers (e.g., thapsigargin, ionomycin)

  • This compound

  • Tyrode's buffer

  • Triton X-100

  • o-Phthalaldehyde (OPT)

  • NaOH and HCl solutions

  • 96-well plates

  • Fluorometer

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Sensitization (if using antigen): If using DNP₂₄-BSA, sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 2 hours.

  • Pre-treatment with this compound: Wash the cells with Tyrode's buffer and then pre-incubate with various concentrations of this compound for 1 hour.

  • Induction of Degranulation: Induce histamine release by adding the specific inducer (e.g., DNP₂₄-BSA, thapsigargin, or ionomycin) and incubate for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Histamine Quantification (OPT method):

    • To 50 µL of the supernatant, add 10 µL of 1M NaOH.

    • Add 5 µL of 1% OPT in methanol (B129727) and incubate for 4 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 3M HCl.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Total Histamine Release: To determine the total histamine content, lyse the cells in the control wells with 0.2% Triton X-100.

  • Calculation: The percentage of histamine release is calculated as: [(Sample Fluorescence - Blank Fluorescence) / (Total Histamine Fluorescence - Blank Fluorescence)] x 100. The inhibitory effect of this compound is then determined by comparing the histamine release in this compound-treated wells to the inducer-only wells.

Calcium Influx Assay

This protocol measures the effect of this compound on intracellular calcium levels in mast cells.

Materials:

  • RBL-2H3 cells

  • Fluo-4 AM (or other calcium-sensitive fluorescent dyes)

  • Pluronic F-127

  • Tyrode's buffer (containing calcium)

  • Tyrode's buffer (calcium-free)

  • Inducer (e.g., thapsigargin)

  • This compound

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Tyrode's buffer for 1 hour at 37°C.

  • Washing: Wash the cells twice with Tyrode's buffer to remove excess dye.

  • Pre-treatment with this compound: Incubate the cells with various concentrations of this compound in calcium-free Tyrode's buffer for 30 minutes.

  • Induction of Calcium Release: Add thapsigargin to induce the release of calcium from intracellular stores (endoplasmic reticulum).

  • Measurement of Calcium Influx: After a short incubation, add Tyrode's buffer containing calcium to the wells to initiate calcium influx.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Measurements should be taken kinetically over time to observe the change in intracellular calcium concentration.

  • Analysis: Analyze the fluorescence data to determine the effect of this compound on the peak and duration of the calcium influx.

Visualizations

Signaling Pathway

Marmin_Signaling_Pathway Inducer Inflammatory Stimulus Ca_Channel Calcium Channel Inducer->Ca_Channel This compound This compound This compound->Ca_Channel inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx opens Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine Histamine_Release_Assay_Workflow Start Seed RBL-2H3 Cells Sensitize Sensitize with IgE (optional) Start->Sensitize Pretreat Pre-treat with this compound Sensitize->Pretreat Induce Induce Degranulation Pretreat->Induce Collect Collect Supernatant Induce->Collect Quantify Quantify Histamine (OPT) Collect->Quantify Analyze Analyze Data Quantify->Analyze

References

Marmin: A Potential Tool for Elucidating Histamine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Marmin, a coumarin (B35378) isolated from the plant Aegle marmelos, has demonstrated intriguing pharmacological activities related to the histaminergic system. Existing research points to its ability to inhibit histamine (B1213489) release and antagonize histamine-induced smooth muscle contraction. These properties suggest that this compound could be a valuable tool for investigating the physiological and pathological roles of histamine and its receptors. This document provides a summary of the known effects of this compound, detailed protocols for established experimental systems, and outlines a roadmap for the comprehensive characterization of this compound's interaction with specific histamine receptor subtypes.

Known Biological Activities of this compound

This compound has been shown to modulate histamine-related pathways in two key experimental models: inhibition of histamine release from mast cells and antagonism of histamine-induced tracheal smooth muscle contraction.

Data Presentation: Summary of Quantitative Data

The following table summarizes the currently available quantitative data on the biological effects of this compound.

Experimental ModelParameterThis compound ConcentrationEffect
DNP-BSA-stimulated RBL-2H3 cellsInhibition of Histamine Release10 µM17.0 ± 5.0%
100 µM94.6 ± 1.0%[1]
Guinea Pig Isolated TracheaHistamine-induced ContractionNot specifiedCompetitive antagonism

Note: Further studies are required to determine the pA2 value for the competitive antagonism at the H1 receptor.

Established Experimental Protocols

The following are detailed protocols for the key experiments that have been conducted to assess this compound's activity.

Inhibition of Histamine Release from RBL-2H3 Cells

This protocol is used to determine the effect of this compound on the IgE-mediated release of histamine from rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-BSA (dinitrophenyl-bovine serum albumin)

  • This compound

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • HPLC system with fluorescence detection

Protocol:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media.

    • Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 18-24 hours.

  • Experiment:

    • After sensitization, gently wash the cells twice with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 30 minutes at 37°C.

    • Initiate histamine release by adding DNP-BSA (20 ng/mL).

    • Include a negative control (no DNP-BSA) and a positive control for total histamine release (e.g., cell lysis with Triton X-100).

    • Incubate for 1 hour at 37°C.

  • Histamine Quantification:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant.

    • Measure the histamine concentration in the supernatant using HPLC with fluorescence detection.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition relative to the total histamine control.

    • Determine the concentration-dependent inhibitory effect of this compound.

Guinea Pig Isolated Trachea Contraction Assay

This ex vivo protocol is used to assess the effect of this compound on histamine-induced smooth muscle contraction, which is primarily mediated by H1 receptors.

Materials:

  • Guinea pig

  • Krebs solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose)

  • Histamine

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

    • Suspend the tracheal rings in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Experimental Procedure (Competitive Antagonism):

    • To determine if this compound is a competitive antagonist, perform a Schild analysis.

    • Generate a cumulative concentration-response curve for histamine.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

    • Generate a second cumulative concentration-response curve for histamine in the presence of this compound.

    • Repeat steps 3-5 with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the concentration-response curves for histamine in the absence and presence of different concentrations of this compound.

    • A parallel rightward shift in the histamine concentration-response curve with no change in the maximum response is indicative of competitive antagonism.

    • Perform a Schild plot analysis to determine the pA₂ value, which quantifies the affinity of the competitive antagonist.

Proposed Studies for Characterization of this compound as a Tool for Histamine Receptor Research

The current data suggests this compound interacts with the histaminergic system, particularly as a competitive antagonist at H1 receptors. However, to establish this compound as a versatile and specific tool, its binding affinity and functional activity at all four histamine receptor subtypes must be determined. The following protocols outline the necessary experiments.

Histamine H1 Receptor

The H1 receptor is a Gq-coupled GPCR that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca²⁺]i).

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the H1 receptor.

  • Calcium Mobilization Assay: To determine the functional antagonist (or agonist) activity (IC₅₀ or EC₅₀) of this compound at the H1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • [³H]-Mepyramine (a radiolabeled H1 antagonist).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled mepyramine (for determining non-specific binding).

  • Scintillation counter.

Protocol:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-mepyramine, and varying concentrations of this compound.

  • Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled mepyramine).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.

Materials:

  • A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine.

  • This compound.

  • A fluorescence plate reader capable of kinetic reads.

Protocol:

  • Plate the H1 receptor-expressing cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound.

  • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

  • Add a fixed concentration of histamine (e.g., its EC₈₀) to all wells and continue recording the fluorescence signal.

  • To test for agonist activity, add varying concentrations of this compound to the cells and record the fluorescence signal.

  • Analyze the change in fluorescence to determine the IC₅₀ (for antagonism) or EC₅₀ (for agonism) of this compound.

Histamine H2 Receptor

The H2 receptor is a Gs-coupled GPCR that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • cAMP Accumulation Assay: To determine the functional antagonist (or agonist) activity (IC₅₀ or EC₅₀) of this compound at the H2 receptor.

Materials:

  • A cell line stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Histamine or a selective H2 agonist (e.g., amthamine).

  • This compound.

  • Forskolin (an adenylyl cyclase activator, used for antagonist studies).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol (Antagonist Mode):

  • Plate the H2 receptor-expressing cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of histamine or amthamine (B1667264) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ of this compound for the inhibition of histamine-induced cAMP production.

Protocol (Agonist Mode):

  • Plate the H2 receptor-expressing cells.

  • Incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

  • Measure the intracellular cAMP levels to determine if this compound stimulates cAMP production and calculate its EC₅₀.

Histamine H3 Receptor

The H3 receptor is a Gi-coupled GPCR that inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It also acts as a presynaptic autoreceptor to inhibit histamine release.

  • [³⁵S]GTPγS Binding Assay: To measure the ability of this compound to stimulate or inhibit G-protein activation by the H3 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H3 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • A selective H3 agonist (e.g., (R)-α-methylhistamine).

  • This compound.

  • GDP.

  • Assay buffer.

Protocol:

  • In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound (for agonist testing) or a fixed concentration of an H3 agonist plus varying concentrations of this compound (for antagonist testing).

  • Incubate at 30°C for a specified time.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) of this compound.

Histamine H4 Receptor

The H4 receptor is a Gi-coupled GPCR primarily expressed on immune cells. Its activation leads to various cellular responses, including chemotaxis and calcium mobilization.

  • Chemotaxis Assay: To determine if this compound can act as an agonist or antagonist for H4 receptor-mediated cell migration.

Materials:

  • A cell line expressing the human H4 receptor and known to undergo chemotaxis (e.g., mast cells or a transfected cell line).

  • A selective H4 agonist (e.g., 4-methylhistamine).

  • This compound.

  • A chemotaxis chamber (e.g., Boyden chamber or a 96-well chemotaxis plate).

Protocol:

  • Place varying concentrations of this compound (for agonist testing) or a fixed concentration of an H4 agonist with or without varying concentrations of this compound (for antagonist testing) in the lower chamber of the chemotaxis plate.

  • Place the H4 receptor-expressing cells in the upper chamber, separated from the lower chamber by a porous membrane.

  • Incubate the plate at 37°C for a time sufficient to allow cell migration.

  • Quantify the number of cells that have migrated to the lower chamber, either by cell counting or using a fluorescent dye.

  • Determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) of this compound for cell migration.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i (increase) ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca_cyto->PKC Activates Response Cellular Response (e.g., muscle contraction) Ca_cyto->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Trachea_Assay_Workflow start Start dissect Dissect Guinea Pig Trachea start->dissect prepare Prepare Tracheal Rings dissect->prepare suspend Suspend Rings in Organ Bath prepare->suspend equilibrate Equilibrate (60 min) suspend->equilibrate crc1 Generate Histamine Concentration-Response Curve (CRC) equilibrate->crc1 wash1 Wash & Return to Baseline crc1->wash1 incubate Incubate with this compound (Fixed Concentration) wash1->incubate crc2 Generate Histamine CRC in presence of this compound incubate->crc2 repeat_this compound Repeat with Increasing This compound Concentrations crc2->repeat_this compound repeat_this compound->wash1 Yes analyze Analyze Data (Schild Plot) repeat_this compound->analyze No end End analyze->end

Caption: Workflow for Guinea Pig Isolated Trachea Assay.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (with Receptor) - Radioligand ([³H]-L) - this compound (Competitor) start->prepare_reagents setup_assay Set up 96-well Plate prepare_reagents->setup_assay add_total Add Membranes + [³H]-L (Total Binding) setup_assay->add_total add_nsb Add Membranes + [³H]-L + High Conc. Unlabeled Ligand (Non-Specific Binding) setup_assay->add_nsb add_competitor Add Membranes + [³H]-L + Varying Conc. of this compound setup_assay->add_competitor incubate Incubate to Equilibrium add_total->incubate add_nsb->incubate add_competitor->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Proposed Workflow for Radioligand Binding Assay.

References

Application Note: A Cell-Based Assay for Screening Modulators of Marmin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marmin is a natural coumarin (B35378) compound that has been identified as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3] It has been shown to inhibit histamine-induced contractions and histamine release from mast cells, as well as block intracellular calcium ion channels.[2][3] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a hallmark of H1 receptor activation and can be harnessed to develop a cell-based screening assay.

This application note provides a detailed protocol for a high-throughput, cell-based assay to screen for compounds that modulate this compound's activity at the histamine H1 receptor. The primary assay is a fluorescent-based calcium influx assay. A secondary cytotoxicity assay is also described to eliminate false positives due to cellular toxicity.

Signaling Pathway of Histamine H1 Receptor

Histamine H1 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H1R H1R Gq Gq H1R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Inhibits Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto [Ca2+]i Increase ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream

Caption: Histamine H1 receptor signaling pathway.

Experimental Workflow

Experimental Workflow cluster_primary Primary Screen: Calcium Influx Assay cluster_secondary Secondary Screen: Cytotoxicity Assay P1 Seed HEK293 cells expressing H1R in 96-well plates P2 Load cells with Fluo-4 AM calcium indicator P1->P2 P3 Pre-incubate with this compound and test compounds P2->P3 P4 Stimulate with Histamine P3->P4 P5 Measure fluorescence intensity (calcium influx) P4->P5 S1 Seed HEK293 cells in 96-well plates P5->S1 Validated Hits S2 Treat cells with hit compounds S1->S2 S3 Incubate for 24-48 hours S2->S3 S4 Add MTT reagent S3->S4 S5 Measure absorbance (cell viability) S4->S5

Caption: Overall experimental workflow.

Screening Logic

Screening Logic Start Compound Library Primary Primary Screen (Calcium Influx) Start->Primary IsActive Inhibition of Ca2+ influx? Primary->IsActive Secondary Secondary Screen (Cytotoxicity) IsActive->Secondary Yes Inactive Inactive IsActive->Inactive No IsToxic Is the compound cytotoxic? Secondary->IsToxic Hit Validated Hit IsToxic->Hit No Toxic Cytotoxic IsToxic->Toxic Yes

Caption: Logical flow of the screening process.

Primary Screening Protocol: Calcium Influx Assay

This protocol is designed for a 96-well plate format and utilizes the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • HEK293 cell line stably expressing the human histamine H1 receptor (or HeLa cells which endogenously express H1 receptors)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Histamine dihydrochloride

  • This compound

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of 490/525 nm

Procedure:

  • Cell Seeding:

    • Culture HEK293-H1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 5 x 104 cells per well in a 96-well black, clear-bottom plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS containing 5 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Gently remove the culture medium from the wells.

    • Add 100 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • During the dye loading incubation, prepare a 2X concentration of this compound (as a positive control inhibitor), test compounds, and a vehicle control (e.g., 0.1% DMSO) in HBSS.

    • After incubation, gently remove the dye loading solution.

    • Add 50 µL of HBSS to each well.

    • Add 50 µL of the 2X compound solutions to the respective wells.

    • Incubate for 20 minutes at room temperature in the dark.

  • Histamine Stimulation and Fluorescence Measurement:

    • Prepare a 10X solution of histamine in HBSS. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined.

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity at Ex/Em = 490/525 nm every second for 120 seconds.

    • After a 10-20 second baseline reading, use an automated injector to add 12.5 µL of the 10X histamine solution to each well.

    • Continue recording the fluorescence for the remainder of the 120 seconds.

Data Analysis:

The increase in intracellular calcium is measured as the change in fluorescence intensity. The response can be quantified by calculating the peak fluorescence intensity minus the baseline fluorescence. The percentage of inhibition by a test compound can be calculated as follows:

% Inhibition = (1 - (RFU_compound - RFU_baseline) / (RFU_vehicle - RFU_baseline)) * 100

Where:

  • RFU_compound is the peak relative fluorescence units in the presence of the test compound.

  • RFU_vehicle is the peak relative fluorescence units in the presence of the vehicle control.

  • RFU_baseline is the baseline fluorescence before histamine stimulation.

Secondary Screening Protocol: MTT Cytotoxicity Assay

This assay is used to determine if the inhibitory activity of the hit compounds from the primary screen is due to cytotoxicity.

Materials:

  • HEK293-H1R cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed 1 x 104 HEK293-H1R cells per well in a 96-well clear plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Cell viability is proportional to the absorbance. The percentage of cell viability can be calculated as follows:

% Viability = (Absorbance_compound / Absorbance_vehicle) * 100

Compounds that show significant inhibition in the primary assay but have high cell viability in the secondary assay are considered true positive hits.

Data Presentation

Table 1: Primary Screen - Calcium Influx Assay Data

CompoundConcentration (µM)% Inhibition of Calcium Influx
Vehicle-0
This compound1095.2
Hit 11088.5
Hit 21045.1
Hit 31092.3
Negative Cmpd102.1

Table 2: Secondary Screen - Cytotoxicity Assay Data

CompoundConcentration (µM)% Cell Viability
Vehicle-100
This compound1098.7
Hit 11095.4
Hit 21097.2
Hit 31015.8
Doxorubicin15.6

Interpretation of Results:

Based on the hypothetical data, "Hit 1" and "Hit 2" would be considered validated hits as they inhibit calcium influx without significant cytotoxicity. "Hit 3" would be classified as a cytotoxic compound and thus a false positive from the primary screen.

References

Application Notes and Protocols: Synthesis of Marmin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmin, a naturally occurring coumarin (B35378) isolated from plants such as Aegle marmelos, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory and anti-allergic properties. Its core structure, 7-(6',7'-dihydroxygeranyl-oxy)coumarin, presents a promising scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound by systematically modifying its chemical structure. These studies aim to identify key structural features responsible for its therapeutic effects, thereby guiding the design of more potent and selective derivatives.

This document provides detailed protocols for the synthesis of this compound derivatives and the experimental procedures for evaluating their biological activity, specifically focusing on their ability to inhibit mast cell degranulation, a key event in allergic and inflammatory responses.

Data Presentation: Structure-Activity Relationship of Coumarin Derivatives on Mast Cell Degranulation

A comprehensive SAR study on a series of this compound derivatives with systematic modifications of the geranyloxy side chain and their corresponding effects on mast cell degranulation is not extensively available in the public domain. However, to illustrate the principles of SAR in the context of coumarins and their anti-allergic effects, the following table summarizes the inhibitory activities of related coumarin compounds, Osthole and Imperatorin, on mast cell degranulation. These compounds share the core coumarin scaffold and have been evaluated for their effects on histamine (B1213489) release and related processes.

CompoundStructureCell LineStimulantBiological ActivityIC50 ValueReference
Osthole 7-methoxy-8-(3-methyl-2-butenyl)coumarinLAD2 Mast CellsCompound 48/80, Substance P, LL-37Inhibition of Ca²⁺ mobilization and degranulationNot explicitly stated in terms of IC50 for degranulation, but significant inhibition observed at 72 µM and 144 µM.[1][2][3][1][2][3]
Imperatorin 9-[(3-methylbut-2-en-1-yl)oxy]-7H-furo[3,2-g]chromen-7-oneBMMCIgE/AntigenInhibition of β-HEX release (degranulation)15.9 µg/mL[4][5]

BMMC: Bone Marrow-Derived Mast Cells LAD2: Laboratory of Allergic Diseases 2 β-HEX: β-hexosaminidase

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be conceptually approached in two main stages: the synthesis of the 7-hydroxycoumarin core via Pechmann condensation, followed by the introduction of the desired geranyl-oxy side chain via Williamson ether synthesis.

A. Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Coumarin Core)

This protocol is based on the Pechmann condensation reaction.[1][2][6][7]

Materials:

Procedure:

  • Place a 250 mL beaker containing 15 mL of concentrated sulfuric acid in an ice bath to cool to below 10 °C.

  • In a separate 100 mL flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.

  • Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the chilled sulfuric acid with constant stirring, ensuring the temperature remains below 20 °C.[7]

  • After the addition is complete, continue stirring the mixture in the ice bath for 10 minutes.

  • Remove the beaker from the ice bath and allow it to stand at room temperature for 18-24 hours.[6]

  • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the product.

  • Collect the pale yellow precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin.

B. Protocol 2: Synthesis of 7-Alkoxycoumarin Derivatives (Williamson Ether Synthesis)

This protocol describes the general procedure for the alkylation of the 7-hydroxycoumarin core.[4][5][8]

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Appropriate alkyl halide (e.g., geranyl bromide for this compound synthesis)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., geranyl bromide, 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 7-alkoxycoumarin derivative.

II. Biological Activity Assays

A. Protocol 3: Histamine Release Assay from RBL-2H3 Cells

This assay measures the amount of histamine released from mast cells upon stimulation, a key indicator of degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • DMEM medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Tyrode's buffer (pH 7.4)

  • This compound derivatives (test compounds)

  • Histamine ELISA kit

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a 5% CO₂ incubator.

    • Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Compound Treatment and Stimulation:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound derivatives (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour at 37 °C.

    • Induce degranulation by adding DNP-BSA (100 ng/mL) and incubate for 30 minutes at 37 °C. Include a positive control (DNP-BSA alone) and a negative control (buffer alone).

  • Histamine Quantification:

    • Collect the supernatant from each well.

    • Measure the histamine concentration in the supernatant using a commercial Histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample.

    • Determine the IC50 value for each this compound derivative, which is the concentration that inhibits histamine release by 50%.

B. Protocol 4: Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, an early and critical event in the mast cell activation cascade.

Materials:

  • RBL-2H3 cells

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound derivatives (test compounds)

  • Stimulant (e.g., DNP-BSA)

  • Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Loading with Fura-2 AM:

    • Harvest RBL-2H3 cells and resuspend them in HBS.

    • Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37 °C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and resuspend them in HBS.

  • Measurement of Calcium Influx:

    • Aliquot the Fura-2 AM-loaded cells into a 96-well black-walled plate.

    • Add various concentrations of the this compound derivatives and incubate for a predetermined time.

    • Measure the baseline fluorescence by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add the stimulant (e.g., DNP-BSA) to each well.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths for several minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • Plot the change in the F340/F380 ratio over time to visualize the calcium influx.

    • Compare the peak calcium response in the presence and absence of the this compound derivatives to determine their inhibitory effect.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pechmann Hydroxycoumarin 7-Hydroxycoumarin (Core Structure) Pechmann->Hydroxycoumarin Williamson Williamson Ether Synthesis Hydroxycoumarin->Williamson AlkylHalide Geranyl Bromide (or other alkyl halides) AlkylHalide->Williamson MarminDerivatives This compound Derivatives Williamson->MarminDerivatives

Caption: Workflow for the synthesis of this compound derivatives.

SAR_Workflow cluster_sar Structure-Activity Relationship (SAR) Study Workflow Synthesis Synthesis of a Library of this compound Derivatives BioAssay Biological Assays (Histamine Release, Ca²⁺ Influx) Synthesis->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Workflow for SAR studies of this compound derivatives.

Mast_Cell_Signaling cluster_pathway Mast Cell Degranulation Signaling Pathway Antigen Antigen IgE IgE Antigen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links PLC Phospholipase C (PLC) FcεRI->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER Ca²⁺ Release ER->Ca_ER Ca_Increase ↑ Intracellular [Ca²⁺] Ca_ER->Ca_Increase Ca_Influx Extracellular Ca²⁺ Influx Ca_Influx->Ca_Increase Degranulation Degranulation (Histamine Release) Ca_Increase->Degranulation triggers PKC->Degranulation contributes to This compound This compound Derivatives (Potential Inhibition) This compound->Ca_Influx inhibits

Caption: Simplified mast cell degranulation signaling pathway.

References

Application Notes & Protocols for In Vivo Experimental Design with Marmin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Marmin is a natural coumarin (B35378) that can be isolated from the bark of Aegle marmelos Correa[1]. Its primary known mechanism of action is the competitive antagonism of histamine-induced contractions, suggesting potential therapeutic applications in inflammatory and allergic conditions[1]. As with many natural compounds, its potential utility may extend to other areas, such as oncology, where compounds with anti-inflammatory and antioxidant properties are of significant interest[2][3]. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, covering essential pharmacokinetic and toxicological assessments, as well as efficacy studies in relevant disease models.

General Preclinical In Vivo Workflow

A systematic approach is crucial for the in vivo evaluation of a novel compound. The workflow ensures that foundational safety and bioavailability data are gathered before proceeding to more complex and resource-intensive efficacy studies. This phased approach allows for go/no-go decisions at critical junctures.

G A Compound Acquisition & Formulation (this compound) B Acute Toxicity Study (e.g., OECD Guidelines) A->B Safety First C Pharmacokinetic (PK) Study (IV and PO Administration) A->C Bioavailability Check D Decision Point: Acceptable Safety & PK Profile? B->D C->D E Phase 1 Efficacy Study: Anti-Inflammatory Model (e.g., Paw Edema) D->E Proceed F Phase 2 Efficacy Study: Anti-Cancer Model (e.g., Xenograft) D->F Proceed G Dose-Response & Efficacy Confirmed? E->G F->G H Mechanism of Action Studies: Tissue Collection for Biomarker Analysis (Histology, Western Blot, ELISA) G->H Investigate 'How' I Comprehensive Data Analysis & Reporting H->I

Caption: General workflow for preclinical in vivo evaluation of this compound.

Pharmacokinetic and Toxicological Evaluation

Prior to efficacy testing, it is essential to determine the safety profile and pharmacokinetic (PK) properties of this compound to establish a safe and effective dosing window.

Protocol 1: Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in a rodent model, typically to establish the LD50 (median lethal dose) and identify signs of toxicity. This protocol is adapted from standard OECD guidelines.

Methodology:

  • Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old), weighing 20-25g. Use both male and female animals.

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions (22±3°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into a control group and at least 4 test groups (n=5 per group).

  • Dosing:

    • Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally to the control group.

    • Test Groups: Administer single oral doses of this compound (e.g., 50, 300, 1000, 2000 mg/kg body weight) to the test groups. The volume administered should be consistent across all groups.

  • Observation:

    • Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or central nervous system activity, and behavior).

    • Continue observation daily for 14 days for delayed toxicity or mortality.

  • Data Collection: Record body weight changes, signs of toxicity, and mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to observe any pathological changes in major organs.

Data Presentation:

Table 1: Acute Toxicity Profile of this compound

Group Dose (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Signs Observed
1 (Control) Vehicle 5 0/5 None
2 50 5 0/5 No observable signs
3 300 5 0/5 Mild lethargy in first 2h
4 1000 5 1/5 Significant lethargy, piloerection

| 5 | 2000 | 5 | 3/5 | Severe lethargy, ataxia, bradypnea |

Protocol 2: Pharmacokinetic Profiling

Objective: To determine key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a rodent model.

Methodology:

  • Animal Model: Male Sprague Dawley rats (200-250g) with cannulated jugular veins for serial blood sampling.

  • Grouping (n=4 per group):

    • Group 1 (IV): Administer this compound as an IV bolus (e.g., 2 mg/kg).

    • Group 2 (PO): Administer this compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100 µL) at predefined time points.

    • IV route: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose[4].

    • PO route: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose[4].

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Data Presentation:

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1500 ± 120 450 ± 55
Tmax (h) 0.08 (5 min) 1.0 ± 0.25
AUC (0-t) (ng·h/mL) 2800 ± 250 3500 ± 410
Half-life (t½) (h) 3.5 ± 0.4 4.1 ± 0.6
Clearance (CL) (L/h/kg) 0.71 ± 0.09 -
Volume of Distribution (Vd) (L/kg) 3.5 ± 0.5 -
Bioavailability (F%) - ~25% (Dose-normalized)

Data are presented as mean ± SD and are hypothetical.

Efficacy Study: Anti-Inflammatory Activity

Given this compound's known anti-histamine activity, a primary therapeutic area to investigate is inflammation[1].

Protocol 3: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation induced by carrageenan in rats. This is a classic and widely used model for screening anti-inflammatory drugs[5][6].

Methodology:

  • Animal Model: Wistar rats (150-180g).

  • Grouping (n=6 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Positive Control): Indomethacin (10 mg/kg, PO).

    • Group 3 (this compound Low Dose): this compound (e.g., 25 mg/kg, PO).

    • Group 4 (this compound High Dose): this compound (e.g., 50 mg/kg, PO).

  • Dosing: Administer the respective treatments orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Data Presentation:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

Group Treatment Paw Volume Increase (mL) at 3h % Inhibition of Edema
1 Vehicle 0.85 ± 0.07 -
2 Indomethacin (10 mg/kg) 0.32 ± 0.04* 62.4%
3 This compound (25 mg/kg) 0.65 ± 0.06* 23.5%
4 This compound (50 mg/kg) 0.48 ± 0.05* 43.5%

*Data are mean ± SEM; p < 0.05 compared to vehicle control. Data are hypothetical.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds PLC Phospholipase C (PLC) H1R->PLC Activates This compound This compound This compound->H1R Antagonizes IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->Genes Translocates

Caption: Hypothetical pathway of this compound's anti-inflammatory action.

Efficacy Study: Anti-Cancer Activity

Exploring the anti-cancer potential of natural products is a common and valuable area of research[7][8].

Protocol 4: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on the growth of human cancer cells in immunodeficient mice.

Methodology:

  • Cell Line and Animal Model: Use a relevant human cancer cell line (e.g., MDA-MB-231 breast cancer). Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1 (Control): Vehicle (e.g., saline with 5% DMSO).

    • Group 2 (Positive Control): Standard chemotherapy (e.g., Doxorubicin, 2 mg/kg, intraperitoneal, once weekly).

    • Group 3 (this compound Low Dose): this compound (e.g., 25 mg/kg, PO, daily).

    • Group 4 (this compound High Dose): this compound (e.g., 50 mg/kg, PO, daily).

  • Treatment and Monitoring: Administer treatments for a specified period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be collected for further molecular analysis (e.g., histology, Western blot).

Data Presentation:

Table 4: Effect of this compound on Tumor Growth in a Xenograft Model

Group Treatment Final Tumor Volume (mm³) Final Tumor Weight (g) % Tumor Growth Inhibition (TGI)
1 Vehicle 1250 ± 150 1.2 ± 0.18 -
2 Doxorubicin (2 mg/kg) 350 ± 95* 0.3 ± 0.11* 72%
3 This compound (25 mg/kg) 980 ± 130* 0.9 ± 0.15* 21.6%
4 This compound (50 mg/kg) 710 ± 115* 0.7 ± 0.13* 43.2%

*Data are mean ± SEM; p < 0.05 compared to vehicle control. Data are hypothetical.

G This compound This compound Cell Cancer Cell This compound->Cell Bax ↑ Pro-apoptotic (Bax) Cell->Bax Bcl2 ↓ Anti-apoptotic (Bcl-2) Cell->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Isolating Marmin from Complex Natural Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmin, a coumarin (B35378) identified as 7-(6',7'-dihydroxygeranyl-oxy)coumarin, is a bioactive compound isolated from Aegle marmelos, a plant widely used in traditional medicine.[1][2] This compound, along with other phytochemicals in Aegle marmelos, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[3][4] Notably, compounds from Aegle marmelos have been investigated for their potential as antitumor agents. For instance, marmesin (B225713) and marmelosin have been shown to interact with the active site of heparan sulfatase-2 (HSULF-2), an oncoprotein, suggesting a potential mechanism for their antitumor effects.[5] This document provides detailed methodologies for the extraction, isolation, and purification of this compound from complex natural extracts, specifically from Aegle marmelos.

Data Presentation: Physicochemical and Quantitative Data

The isolation of this compound and related compounds from Aegle marmelos involves several stages, with varying yields and purity depending on the methods employed. The following tables summarize key quantitative data gathered from relevant studies.

Table 1: Physicochemical Properties of Marmelosin (a related coumarin)

PropertyValueReference
Melting Point192-194 °C[6]
Rf value0.54[6]
λ max (nm)277.2[6]

Table 2: Quantitative Analysis of Coumarins in Methanolic Extract of Aegle marmelos Fruit

CompoundAmount (% w/w)Reference
Marmelosin0.3546[7]
Umbelliferone (B1683723)0.005[7]
Scopoletin (B1681571)0.014[7]

Table 3: Recovery and Precision Data for HPLC Analysis of Related Coumarins

CompoundConcentration Range (μg/ml)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Marmelosin5–3098.8–102.9< 1.9< 1.9[7]
Umbelliferone2–1098.8–101.1< 1.9< 1.9[7]
Scopoletin2–1094.2–98.3< 1.9< 1.9[7]

Experimental Protocols

The following protocols are generalized methodologies based on common practices for isolating coumarins from Aegle marmelos. Optimization may be required for specific laboratory conditions and starting materials.

Protocol 1: Extraction of Crude Extract from Aegle marmelos

This protocol describes the initial extraction of bioactive compounds from the plant material.

Materials:

  • Dried, powdered plant material (Aegle marmelos leaves, bark, or fruit)

  • Methanol (B129727) or Ethanol (95%)

  • Soxhlet apparatus or large glass container with a lid for maceration

  • Rotary evaporator

  • Filter paper

Procedure:

Method A: Soxhlet Extraction (Continuous Hot Percolation) [6]

  • Weigh the desired amount of dried, powdered plant material.

  • Place the powdered material in a thimble made of thick filter paper.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with the extraction solvent (e.g., methanol or ethanol) to about two-thirds full.

  • Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds.

  • Continue the extraction for 6-12 hours.[8]

  • After extraction, cool the apparatus and collect the solvent containing the extract.

  • Concentrate the extract using a rotary evaporator to obtain a viscous crude extract.

Method B: Maceration (Cold Percolation)

  • Place the dried, powdered plant material in a large glass container.

  • Add the extraction solvent (e.g., ethanol) to cover the plant material completely (a common ratio is 1:10 w/v).

  • Seal the container and keep it at room temperature for 3-7 days, with occasional shaking.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (60-120 mesh or 70-230 mesh) for column chromatography

  • Glass column

  • Solvents for mobile phase (e.g., petroleum ether, chloroform, ethyl acetate, methanol in varying ratios)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for visualization

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase system (e.g., petroleum ether).

  • Column Packing: Pour the slurry into the glass column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform). Adsorb this mixture onto a small amount of silica gel, dry it, and then carefully load it onto the top of the prepared column.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the mobile phase by adding more polar solvents in a stepwise or gradient manner (e.g., starting with 100% petroleum ether, then gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each).

  • TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 95:5). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard or previous literature). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol is for the final purity assessment and quantification of the isolated this compound.

Materials:

  • Purified this compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC grade solvents (e.g., methanol, acetonitrile, water with formic acid or acetic acid)

  • This compound standard (if available)

Procedure:

  • Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions (Example): [7]

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Based on the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL

  • Analysis: Inject the sample and a standard solution of this compound (if available) into the HPLC system.

  • Data Interpretation: Determine the retention time and peak area of this compound in the sample. Purity can be estimated by the relative area of the this compound peak. Quantification can be performed by creating a calibration curve with standard solutions of known concentrations.

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Concentration cluster_2 Purification cluster_3 Analysis & Isolation plant_material Aegle marmelos (Dried, Powdered) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction rotary_evaporation Rotary Evaporation extraction->rotary_evaporation crude_extract Crude Extract rotary_evaporation->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling final_concentration Rotary Evaporation pooling->final_concentration purified_this compound Purified this compound final_concentration->purified_this compound hplc_analysis HPLC Analysis (Purity & Quantification) purified_this compound->hplc_analysis

Caption: Workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway for Anti-Inflammatory Action of this compound

Based on the known anti-inflammatory effects of coumarins and related compounds, a plausible signaling pathway is the inhibition of the NF-κB pathway.[9][10]

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase This compound This compound This compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb Releases nf_kb_nucleus NF-κB (p65/p50) nf_kb->nf_kb_nucleus Translocation nucleus Nucleus gene_transcription Gene Transcription nf_kb_nucleus->gene_transcription Binds to DNA inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) gene_transcription->inflammatory_mediators Upregulates

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Preclinical Formulation of Marmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of Marmin, a novel compound under investigation for its therapeutic potential. This document outlines critical physicochemical properties, detailed protocols for in vitro and in vivo studies, and the putative signaling pathways affected by this compound. The provided methodologies and data presentation formats are intended to ensure consistency and reproducibility in preclinical research settings.

Formulation for Preclinical Research

A successful preclinical evaluation of a new chemical entity (NCE) like this compound is highly dependent on an appropriate formulation that ensures adequate exposure in experimental models.[1][2][3] The initial phase of formulation development involves the characterization of the physicochemical properties of the active pharmaceutical ingredient (API).[1][4]

Solubility Profile

The solubility of a compound is a critical determinant of its oral bioavailability.[5][6][7] For preclinical studies, it is essential to determine the solubility of this compound in various vehicles to select the most appropriate one for both in vitro and in vivo experiments. Poorly soluble compounds often require enabling formulations such as co-solvent systems, suspensions, or nanoformulations to achieve desired concentrations.[1][8]

Table 1: Solubility of this compound in Common Preclinical Vehicles

VehicleSolvent SystemSolubility (mg/mL) at 25°CMethod
Phosphate-Buffered Saline (PBS)pH 7.4< 0.1Shake-flask
Dimethyl Sulfoxide (DMSO)100%> 50Visual Inspection
Ethanol/Water50:50 (v/v)5.2HPLC-UV
PEG 400/Water60:40 (v/v)15.8HPLC-UV
Corn Oil-1.2Shake-flask

Note: This table presents hypothetical data for illustrative purposes.

Stability Assessment

The stability of this compound in the selected formulation is crucial for ensuring accurate dosing and reliable experimental outcomes.[5][6][7] Stability studies should be conducted under various conditions to determine the shelf-life of the formulation.

Table 2: Stability of this compound Formulation (10 mg/mL in 60% PEG 400) Over Time

Storage ConditionTime Point% Initial Concentration RemainingAppearance
4°C, Protected from Light24 hours99.5%Clear Solution
7 days98.2%Clear Solution
30 days95.1%Clear Solution
Room Temperature, Light Exposure24 hours92.3%Slight Yellowing
7 days85.6%Yellow Solution

Note: This table presents hypothetical data for illustrative purposes.

Putative Mechanism of Action and Signaling Pathways

Preliminary studies suggest that this compound may exert its therapeutic effects by modulating key signaling pathways involved in cell proliferation and survival. While the precise mechanism is under investigation, it is hypothesized that this compound may target components of the PI3K/Akt and MAPK signaling cascades, which are frequently dysregulated in various diseases.

Marmin_Signaling_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative signaling pathway modulated by this compound.

Experimental Protocols

The following protocols are recommended for the preclinical in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10]

  • Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Read Measure absorbance at 570 nm AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression and activation of proteins in the hypothesized signaling pathways.[12][13]

Protocol:

  • Protein Extraction: Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[12]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

WesternBlot_Workflow Start Start CellCulture Cell Culture & This compound Treatment Start->CellCulture Lysis Protein Extraction (Lysis) CellCulture->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect Analyze Image Analysis Detect->Analyze End End Analyze->End

Caption: Experimental workflow for Western Blot analysis.

In Vivo Studies

For in vivo efficacy and pharmacokinetic studies, this compound can be formulated as a solution or suspension, depending on its solubility and the intended route of administration (e.g., oral gavage, intraperitoneal injection).[2][8] It is recommended to start with a maximum tolerated dose (MTD) study to determine a safe dose range for subsequent experiments.

Table 3: Example Dosing Formulation for In Vivo Studies

ParameterDescription
CompoundThis compound
Vehicle20% Solutol HS 15 in sterile water
Concentration10 mg/mL
Route of AdministrationOral Gavage (p.o.)
Dosing Volume10 mL/kg
PreparationSuspend this compound in vehicle by sonication. Prepare fresh daily.

Note: This table presents a hypothetical formulation for illustrative purposes.

Disclaimer

The information provided in these application notes is intended as a general guide for the preclinical formulation and evaluation of this compound. Researchers should adapt these protocols based on their specific experimental needs and the physicochemical properties of their particular batch of this compound. All experiments should be conducted in accordance with institutional and national guidelines for animal and laboratory safety.

References

Application Notes and Protocols for the Analytical Determination of Novel Therapeutics in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on "Marmin" as a Case Study

Introduction

The development of novel therapeutic agents requires robust and validated analytical methods for their quantitative determination in biological samples. This is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While a specific compound denoted as "this compound" is not extensively documented in the public domain, this document serves as a comprehensive guide to the analytical methodologies that would be employed for such a novel small molecule. The following application notes and protocols are based on established and validated techniques for similar compounds and are intended to provide a framework for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Application Note

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the quantification of fluorescent molecules or those that can be derivatized to become fluorescent. For a compound like "this compound," if it possesses native fluorescence or a functional group amenable to derivatization (e.g., a primary amine), HPLC-FLD can offer a cost-effective and reliable analytical solution.

A common pre-column derivatization agent for primary amines is o-phthaldialdehyde (OPA), which reacts to form a highly fluorescent isoindole product. This approach significantly enhances the sensitivity and selectivity of the assay, allowing for detection at low nanogram per milliliter levels in complex biological matrices like plasma.

Quantitative Data Summary: HPLC-FLD Method for "this compound" (Hypothetical Data)

ParameterResult
Linearity Range 5 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±15%
Mean Recovery 83.2 ± 0.9%[1]

Experimental Protocol: HPLC-FLD Analysis of "this compound" in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard solution (e.g., Amantadine, 1 µg/mL).

  • Add 250 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample. Vortex for 30 seconds.

  • Add 3 mL of n-hexane and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of derivatization reagent (OPA) and incubate at room temperature for 5 minutes.[1]

  • Inject 50 µL of the derivatized sample into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724) : 0.05 M Sodium Acetate Buffer (pH 5.5) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector (FLD):

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

  • Column Temperature: 30°C

  • Run Time: Approximately 10 minutes[1]

Workflow for HPLC-FLD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (n-hexane) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatize (OPA) evaporate->derivatize hplc HPLC Injection derivatize->hplc separation C18 Column Separation hplc->separation detection Fluorescence Detection separation->detection quant Quantification detection->quant

Caption: Workflow for "this compound" analysis by HPLC-FLD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its superior sensitivity, selectivity, and speed. This technique is particularly valuable for compounds that are not amenable to fluorescence detection or when very low detection limits are required. For "this compound," an LC-MS/MS method would involve chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection of the parent ion and a characteristic fragment ion, minimizing interferences from the biological matrix.[2]

Quantitative Data Summary: LC-MS/MS Method for "this compound" (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 50 ng/mL[2]
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2]
Intra-day Precision (%CV) 2.1 - 3.7%[2]
Inter-day Precision (%CV) 1.4 - 7.8%[2]
Accuracy (% Bias) 95.7 - 99.1%[2]
Mean Recovery 86.07 ± 6.87%[2]

Experimental Protocol: LC-MS/MS Analysis of "this compound" in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard solution (e.g., a deuterated analog of "this compound").

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex API 4000)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • "this compound": m/z 180 -> 107[2]

    • Internal Standard: m/z 186 -> 113

  • Collision Energy: Optimized for each transition.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note

While typically used for larger molecules like proteins, an Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for small molecules like "this compound" using a competitive assay format. In this setup, "this compound" conjugated to a carrier protein is immobilized on the microplate wells. The biological sample containing free "this compound" is then incubated with a specific primary antibody. This mixture is added to the wells, and the free "this compound" from the sample competes with the immobilized "this compound" for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody and a chromogenic substrate. The signal is inversely proportional to the concentration of "this compound" in the sample.[3][4]

Experimental Protocol: Competitive ELISA for "this compound"

  • Coating: Coat a 96-well microplate with a "this compound"-protein conjugate (e.g., this compound-BSA) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition: In a separate plate, pre-incubate the biological samples and standards with a limited amount of anti-"this compound" primary antibody for 30 minutes.

  • Incubation: Transfer the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stopping: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Hypothetical Signaling Pathway Involving "this compound"

The following diagram illustrates a hypothetical signaling pathway that could be modulated by "this compound," for instance, by acting as an antagonist at a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene This compound This compound This compound->GPCR Ligand Endogenous Ligand Ligand->GPCR

References

Marmin as a Lead Compound in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmin, a naturally occurring coumarin, has emerged as a promising lead compound in drug discovery. Isolated from Aegle marmelos Correa, commonly known as Bael, this phytochemical has demonstrated significant biological activities, particularly in the realm of anti-allergic and anti-inflammatory responses.[1] this compound's primary mechanism of action involves the modulation of intracellular calcium signaling, a critical pathway in numerous cellular processes, making it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound and its derivatives.

Chemical Structure

IUPAC Name: 7-[(2E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one

Molecular Formula: C₁₉H₂₄O₅

Molecular Weight: 332.39 g/mol

Biological Activities and Mechanism of Action

This compound's most well-documented biological activity is its potent anti-allergic effect, primarily mediated through the inhibition of histamine (B1213489) release from mast cells.[2] This inhibitory action is linked to its ability to suppress the influx of extracellular calcium (Ca²⁺) into mast cells, a crucial step in the degranulation process that releases histamine and other inflammatory mediators.[2]

Quantitative Data on Anti-Allergic Activity

The inhibitory effects of this compound on histamine release have been quantified in various in vitro studies. The following table summarizes the key findings.

Cell LineInducerThis compound Concentration (µM)Inhibition of Histamine Release (%)Reference
RBL-2H3DNP₂₄-BSA1017.0 ± 5.0[3]
RBL-2H3DNP₂₄-BSA10094.6 ± 1.0[3]
RBL-2H3Thapsigargin100>60[2]
RBL-2H3Ionomycin100>50[2]

Signaling Pathway

This compound exerts its anti-allergic effects by interfering with the intracellular calcium signaling cascade in mast cells. Upon stimulation by an allergen (antigen), a signaling cascade is initiated, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This initial rise in intracellular Ca²⁺, along with other signals, activates store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This sustained increase in cytosolic Ca²⁺ is essential for the degranulation of mast cells and the release of histamine. This compound is believed to inhibit this process by blocking the influx of extracellular Ca²⁺, thereby preventing the sustained calcium signal required for degranulation.

Marmin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Antigen Antigen Receptor IgE Receptor Antigen->Receptor This compound This compound SOC Store-Operated Calcium Channel (SOC) This compound->SOC inhibits PLC Phospholipase C (PLC) Receptor->PLC activates Ca_influx SOC->Ca_influx PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to Ca_cytosol ↑ [Ca²⁺]i Ca_influx->Ca_cytosol Ca_cytosol->SOC activates Degranulation Mast Cell Degranulation Ca_cytosol->Degranulation triggers Histamine Histamine Release Degranulation->Histamine Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_cytosol Ca²⁺ release Marmin_Isolation_Workflow start Dried Aegle marmelos Fruit Pulp soxhlet Soxhlet Extraction (Methanol) start->soxhlet concentrate1 Concentration (Rotary Evaporator) soxhlet->concentrate1 partition Liquid-Liquid Partitioning (DCM/Water) concentrate1->partition dry Drying and Concentration partition->dry chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) dry->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purify Pooling and Purification fractions->purify end Pure this compound purify->end

References

Protocol for Assessing the Anti-Allergic Effects of Marmin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic diseases, affecting a significant portion of the global population, are characterized by a hypersensitive immune response to otherwise harmless substances known as allergens. This response is primarily mediated by the activation of mast cells and basophils, which release a cascade of inflammatory mediators, including histamine (B1213489) and various cytokines. Marmin, a natural coumarin (B35378) isolated from the root bark of Aegle marmelos, has demonstrated potential anti-allergic properties.[1][2] These application notes provide a comprehensive set of protocols to systematically evaluate the anti-allergic effects of this compound, both in vitro and in vivo. The methodologies detailed herein are designed to assess the inhibitory effects of this compound on key events in the allergic cascade, from mast cell degranulation to the expression of pro-inflammatory genes.

Key Signaling Pathway in Allergic Reaction

The immediate hypersensitivity reaction is predominantly triggered by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils.[3][4][5] This event initiates a complex signaling cascade, leading to the release of pre-formed mediators stored in granules (e.g., histamine, β-hexosaminidase) and the de novo synthesis of lipid mediators and cytokines.[4][5] Understanding this pathway is crucial for identifying potential therapeutic targets for anti-allergic drugs.

FcεRI Signaling Pathway cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk PLCg PLCγ Activation Lyn_Syk->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_release->Degranulation MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Cytokine_Gene_Expression Cytokine Gene Expression (TNF-α, IL-4, IL-13) MAPK->Cytokine_Gene_Expression

Figure 1: Simplified FcεRI signaling cascade in mast cells.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on histamine release from rat basophilic leukemia (RBL-2H3) cells, a widely used model for studying mast cell degranulation.

Assay Cell Line Stimulant This compound Concentration (µM) Inhibition of Histamine Release (%) Reference
Histamine ReleaseRBL-2H3DNP-BSA (20 ng/mL)1017.0 ± 5.0[1]
Histamine ReleaseRBL-2H3DNP-BSA (20 ng/mL)10094.6 ± 1.0[1]
Histamine Synthesis (HDC Activity)RBL-2H3DNP-BSA10062.37 ± 2.19[2]

Experimental Protocols

A series of in vitro and in vivo experiments are outlined below to comprehensively assess the anti-allergic potential of this compound.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_assays In Vitro Assays cluster_vivo In Vivo Assessment RBL2H3 RBL-2H3 Cell Culture Sensitization IgE Sensitization RBL2H3->Sensitization Marmin_Treatment This compound Treatment Sensitization->Marmin_Treatment Antigen_Challenge Antigen Challenge (DNP-BSA) Marmin_Treatment->Antigen_Challenge PCA_model Passive Cutaneous Anaphylaxis (PCA) in Mice Marmin_Treatment->PCA_model Beta_Hex β-hexosaminidase Release Assay Antigen_Challenge->Beta_Hex Histamine Histamine Release Assay Antigen_Challenge->Histamine ELISA Cytokine Quantification (ELISA) (TNF-α, IL-4) Antigen_Challenge->ELISA RTPCR Gene Expression Analysis (RT-PCR) Antigen_Challenge->RTPCR

Figure 2: Overall experimental workflow for assessing this compound's anti-allergic effects.
In Vitro Assays using RBL-2H3 Cells

RBL-2H3 cells are a rat basophilic leukemia cell line that serves as a valuable model for studying mast cell degranulation and allergic responses.[6]

1.1. Cell Culture and Sensitization

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Subculture: Passage cells every 2-3 days at a subcultivation ratio of 1:4 to 1:8.[7]

  • Sensitization: For degranulation assays, seed RBL-2H3 cells in 24-well plates at a density of 5 x 10^5 cells/mL. Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 24 hours.[8]

1.2. β-Hexosaminidase Release Assay (Degranulation Assay)

This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[9]

  • Procedure:

    • After IgE sensitization, wash the cells twice with Tyrode's buffer.

    • Add 160 µL of Tyrode's buffer to each well.

    • Add 20 µL of various concentrations of this compound (dissolved in an appropriate vehicle) to the wells and incubate for 20 minutes at 37°C.

    • Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) (10 µg/mL).

    • For total β-hexosaminidase release, add 20 µL of 0.5% Triton X-100 to control wells.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by placing the plate on ice.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 200 µL of stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • % Release = (Absorbance of sample / Absorbance of total release) x 100

1.3. Histamine Release Assay

This assay directly measures the amount of histamine released from the cells.

  • Procedure:

    • Follow the same sensitization, this compound treatment, and antigen challenge steps as in the β-hexosaminidase assay.

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant for histamine quantification.

    • Histamine levels in the supernatant can be determined using a commercially available Histamine ELISA kit, following the manufacturer's instructions.

1.4. Cytokine Quantification by ELISA

This protocol is for measuring the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) released into the cell culture supernatant.

  • Procedure:

    • Seed and sensitize RBL-2H3 cells as previously described.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with DNP-HSA for 6-24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cells or debris.

    • Quantify the concentration of TNF-α and IL-4 in the supernatant using specific ELISA kits according to the manufacturer's protocols.[10][11][12] A general ELISA workflow involves coating a 96-well plate with a capture antibody, adding the samples (supernatants), followed by a detection antibody, a substrate, and finally a stop solution before reading the absorbance.[10][12]

1.5. Gene Expression Analysis by RT-PCR

This method is used to determine if this compound affects the mRNA expression of genes encoding for pro-inflammatory cytokines.

  • Procedure:

    • Culture, sensitize, and treat RBL-2H3 cells with this compound and DNP-HSA as described for the ELISA assay.

    • RNA Extraction: After the desired incubation time (e.g., 4-6 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

    • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target genes (e.g., TNF-α, IL-4, IL-13) and a housekeeping gene (e.g., GAPDH for normalization), and a SYBR Green master mix.[13]

    • Data Analysis: Analyze the qPCR data using the 2^(-ΔΔCt) method to determine the relative fold change in gene expression.

In Vivo Assay: Passive Cutaneous Anaphylaxis (PCA)

The PCA model is a widely used in vivo method to evaluate type I hypersensitivity reactions and the efficacy of anti-allergic compounds.[4][14][15]

  • Animals: Male BALB/c mice (6-8 weeks old).

  • Procedure:

    • Sensitization: Intradermally inject 50 µL of anti-DNP IgE (0.5 µg/mL) into the right ear pinna of each mouse. Inject the left ear with saline as a control.

    • This compound Administration: After 24 hours, administer this compound orally or intraperitoneally at various doses. The control group should receive the vehicle.

    • Antigen Challenge: One hour after this compound administration, intravenously inject a mixture of 100 µL of DNP-HSA (1 mg/mL) and 100 µL of 1% Evans blue dye.[16]

    • Evaluation: After 30-60 minutes, sacrifice the mice and excise the ear pinnas.

    • Dye Extravasation: Immerse the ears in 1 mL of formamide (B127407) and incubate at 63°C for 24 hours to extract the Evans blue dye.

    • Quantification: Measure the absorbance of the formamide solution at 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.

Data Presentation and Interpretation

All quantitative data from the described experiments should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.

The results from these protocols will provide a comprehensive profile of this compound's anti-allergic activity. Inhibition of β-hexosaminidase and histamine release would indicate an effect on mast cell degranulation. Reduced cytokine production and gene expression would suggest an anti-inflammatory effect. A positive result in the PCA model would confirm the in vivo efficacy of this compound in mitigating IgE-mediated allergic reactions. These findings will be crucial for the further development of this compound as a potential therapeutic agent for allergic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Marmin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Marmin in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a natural coumarin (B35378) compound found in plants like Aegle marmelos. It has demonstrated various biological activities, including anti-inflammatory and potential anticancer effects. However, this compound is a hydrophobic molecule with low solubility in aqueous solutions, such as cell culture media. This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro assays and potentially causing cytotoxicity.[1][2]

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is the most commonly used solvent due to its high solvating power for hydrophobic compounds and its miscibility with aqueous culture media.[3]

Q3: What is the maximum recommended concentration of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal.[4][5][6] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a high-concentration stock solution, dissolve the this compound powder in 100% DMSO. It is recommended to create a stock solution at a concentration that is 1,000 to 10,000 times higher than your final desired working concentration. This allows for a significant dilution factor, minimizing the final DMSO concentration in your culture. Ensure the this compound is completely dissolved by vortexing. Gentle warming in a 37°C water bath can also aid dissolution.

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to my cell culture medium.

This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment.[1]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently vortexing the medium to ensure gradual mixing.[1][7]
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1][2]
High DMSO Stock Concentration A very high concentration in the initial DMSO stock can lead to a larger local concentration upon initial contact with the aqueous medium, promoting precipitation.If precipitation persists, try preparing a slightly less concentrated initial stock solution in DMSO.

Issue: this compound precipitates in the cell culture plate over time during incubation.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility.Minimize the time your culture plates or flasks are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage.[1]
Evaporation of Media In long-term experiments, evaporation can increase the concentration of this compound and other media components, exceeding the solubility limit.Ensure proper humidification of your incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[1][8]
Interaction with Media Components This compound may interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes over time.Test the solubility of this compound in your basal medium with and without serum to see if serum components are contributing to the precipitation. If so, consider reducing the serum concentration if your experiment allows.
pH Shift The CO2 environment in an incubator can slightly alter the pH of the medium, which may affect the solubility of some compounds.Ensure your medium is properly buffered for the CO2 concentration in your incubator.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions for in vitro assays.
ChloroformSolubleNot suitable for cell culture.
DichloromethaneSolubleNot suitable for cell culture.
Ethyl AcetateSolubleNot suitable for cell culture.
AcetoneSolubleNot suitable for cell culture.
Water / Aqueous BuffersPoorly SolubleDirect dissolution in aqueous media is not recommended.

Table 2: Recommended DMSO Concentrations for Cell Culture

Final DMSO Concentration (v/v) Effect on Cells Recommendation
< 0.1%Generally considered safe for most cell lines with minimal effects on cell health and function.[5][6]Ideal for most experiments.
0.1% - 0.5%May have minor effects on some sensitive cell lines.[5][6]Acceptable for many cell lines, but a vehicle control is essential.
> 0.5%Increased risk of cytotoxicity, altered gene expression, and other off-target effects.[5]Not recommended unless absolutely necessary and validated for your specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 332.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 332.39 g/mol = 0.0033239 g = 3.32 mg

  • Weighing: Carefully weigh out 3.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Close the tube tightly and vortex for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a sterile multi-well plate

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large dilution step, first prepare an intermediate dilution.

    • Dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Mix gently but thoroughly.

  • Final Dilution:

    • Dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).

    • Alternatively, to add directly to cells in a plate, you can add a small volume of the intermediate solution to the wells containing cells and medium. For example, to a well containing 198 µL of medium, add 2 µL of the 100 µM intermediate solution.

  • Mixing: Mix the final working solution gently by pipetting up and down or by swirling the plate.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO instead of the this compound stock solution. The final DMSO concentration in the vehicle control should be identical to that in the this compound-treated samples.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot intermediate Intermediate Dilution (optional) aliquot->intermediate Use one aliquot prewarm Pre-warm Culture Medium to 37°C prewarm->intermediate final Final Dilution in Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

Caption: Hypothetical signaling pathways potentially modulated by this compound, based on the known activities of other coumarin derivatives.[1][2][3][5][9][10][11]

References

Technical Support Center: Optimizing HPLC Parameters for Marmin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Marmin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental parameters and resolve common issues encountered during the analysis of this compound and related coumarin (B35378) compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A typical starting point for this compound analysis involves a reversed-phase HPLC method. A C18 column is the most common stationary phase used for the separation of coumarins.[1] The mobile phase usually consists of a mixture of water (often with an acidic modifier like acetic acid or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile.[1][2]

Q2: What is the importance of mobile phase pH in this compound analysis?

The pH of the mobile phase is a critical parameter, especially if the analyte is ionizable.[3][4] For coumarins, which can have acidic or basic functional groups, controlling the pH helps to ensure consistent retention times and good peak shape by suppressing ionization.[5][6] Operating at a pH at least two units away from the pKa of the analyte is recommended for stable results.[3]

Q3: How can I improve the resolution between this compound and other components in my sample?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase composition: Adjusting the ratio of organic solvent to water can significantly impact selectivity.

  • Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity.

  • Adjust the pH of the mobile phase: This can change the retention characteristics of ionizable compounds.

  • Use a different column: A column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) can offer different selectivity compared to a standard C18 column.[7]

  • Decrease the flow rate: This can lead to better separation, although it will increase the analysis time.

  • Increase the column length or use a column with smaller particles: This will increase the column's efficiency.

Q4: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing is a common issue in HPLC and can be caused by several factors.[8][9][10] The most frequent causes for peak tailing with coumarin-like compounds include:

  • Secondary interactions: Interactions between basic functional groups on the analyte and acidic silanol (B1196071) groups on the silica-based column packing are a primary cause of tailing.[5][6][9]

  • Column overload: Injecting too much sample can lead to peak distortion.[8][10]

  • Column degradation: An old or contaminated column can lose its performance.[8]

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the analyte, it can result in poor peak shape.[6]

Solutions include using a highly deactivated (end-capped) column, operating at a lower pH to suppress silanol ionization, reducing the sample concentration, and ensuring the column is in good condition.[5][6]

Troubleshooting Guides

Issue 1: Retention Time Shifts

Unstable retention times can compromise the reliability of your analytical method.[4][11] The troubleshooting process for retention time shifts is outlined below.

G cluster_0 Troubleshooting Retention Time Shifts start Retention Time Shift Observed q1 Are all peaks shifting or just this compound? start->q1 all_peaks All Peaks Shifting q1->all_peaks All one_peak Only this compound Peak Shifting q1->one_peak One check_flow_rate Check Flow Rate and Pump Performance - Verify pump settings - Check for leaks - Ensure proper solvent delivery all_peaks->check_flow_rate check_mobile_phase Check Mobile Phase Composition - Prepare fresh mobile phase - Ensure proper mixing and degassing all_peaks->check_mobile_phase check_column Check Column Equilibration - Ensure sufficient equilibration time all_peaks->check_column check_temp Check Column Temperature - Ensure stable column oven temperature all_peaks->check_temp one_peak->check_column check_ph Check Mobile Phase pH - Verify pH of the buffer one_peak->check_ph check_sample Check Sample Matrix Effects - Analyze a standard in mobile phase one_peak->check_sample

Caption: Workflow for troubleshooting retention time shifts.

Issue 2: Peak Tailing

Peak tailing can affect the accuracy of integration and reduce resolution.[8] Follow this guide to diagnose and resolve peak tailing issues.

G cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing or just this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All one_peak Only this compound Peak Tailing q1->one_peak One check_overload Check for Column Overload - Dilute the sample all_peaks->check_overload check_column_health Check Column Health - Flush or replace the column all_peaks->check_column_health check_extracolumn Check for Extra-Column Volume - Use shorter, narrower tubing all_peaks->check_extracolumn one_peak->check_column_health check_silanol Address Silanol Interactions - Use a highly end-capped column - Lower mobile phase pH one_peak->check_silanol check_buffer Check Buffer Strength - Ensure adequate buffering capacity one_peak->check_buffer

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Elution: A gradient elution may be necessary for complex samples. A typical starting gradient could be:

      • 0-20 min: 30-70% B

      • 20-25 min: 70-30% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., determined by UV scan, typically around 270-330 nm for coumarins).

Data Presentation

Table 1: Typical HPLC Parameters for Coumarin Analysis
ParameterTypical Value/ConditionRationale
Stationary Phase C18 (Octadecylsilane)Good retention for moderately non-polar compounds like coumarins.
Mobile Phase Acetonitrile/Methanol and WaterProvides good separation for a wide range of coumarins.
Modifier Formic Acid or Acetic Acid (0.1%)Improves peak shape by suppressing ionization of silanol groups and acidic analytes.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for analytical columns.
Temperature 25 - 40 °CControls retention time and viscosity.
Detection UV at ~275 nm or ~320 nmCoumarins typically have strong absorbance in these regions.
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Retention Time Drift Inconsistent mobile phase compositionPrepare fresh mobile phase daily.
Column temperature fluctuationsUse a column oven.
Leaks in the systemCheck fittings and pump seals.
Peak Tailing Secondary silanol interactionsUse an end-capped column or lower mobile phase pH.
Column overloadReduce sample concentration or injection volume.
Contaminated guard or analytical columnReplace the guard column or flush/replace the analytical column.
Poor Resolution Inadequate separationOptimize mobile phase composition or use a different column.
Co-eluting peaksAdjust mobile phase pH or change the organic solvent.
Baseline Noise Contaminated mobile phase or detector cellUse high-purity solvents and flush the detector cell.
Air bubbles in the systemDegas the mobile phase.

References

Troubleshooting Unexpected Results in Fluorescence-Based Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results encountered during fluorescence-based bioassays. The following guides and frequently asked questions (FAQs) address specific issues in a question-and-answer format to help you identify and resolve common experimental challenges.

General Troubleshooting

FAQ 1: Why is my background fluorescence high, and how can I reduce it?

High background fluorescence can mask the specific signal from your sample, leading to a poor signal-to-noise ratio.[1][2]

Potential Causes:

  • Autofluorescence of Media or Buffers: Phenol (B47542) red in cell culture media is a common source of background fluorescence.[2]

  • Cellular Autofluorescence: Some cell types naturally exhibit fluorescence.[3]

  • Compound Autofluorescence: The compounds you are testing may themselves be fluorescent at the assay's excitation and emission wavelengths.[2]

  • Contaminated Reagents: Impurities in reagents can contribute to background signal.[2][4]

  • Incorrect Microplate Choice: Using clear or white plates for fluorescence assays can increase background and crosstalk between wells.[5]

  • "Edge Effect": Wells on the perimeter of a microplate are prone to evaporation and temperature changes, which can lead to higher background.[2][6][7]

Solutions:

  • Use phenol red-free media or replace the media with PBS or a clear buffer solution before reading the plate.[2]

  • Select fluorescent probes and filters in the red or far-red spectrum (>600 nm) to minimize cellular autofluorescence.[2]

  • Run a control experiment with your compound in assay buffer or media without cells to check for autofluorescence.[2]

  • Prepare fresh reagents and use high-purity, sterile water and buffers.[2]

  • Use black-walled, clear-bottom microplates for fluorescence assays to minimize crosstalk.[2]

  • Avoid using the outer rows and columns of the microplate for experimental samples. Fill these wells with sterile water or PBS to create a humidity barrier.[2][6]

FAQ 2: What should I do if my fluorescent signal is too low?

A weak signal can make it difficult to distinguish a true biological response from background noise.[6]

Potential Causes:

  • Suboptimal Reagent Concentrations: The concentration of your fluorescent probe, antibodies, or other detection reagents may be too low.[6][8]

  • Insufficient Incubation Time: The reaction may not have reached its optimal endpoint.[6][8]

  • Poor Cell Health: Unhealthy or stressed cells will not respond optimally.[6]

  • Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low, or you may be using the incorrect excitation and emission wavelengths.[8]

  • Photobleaching: The fluorescent dye may be damaged by prolonged exposure to high-intensity light.[8][9][10][11]

Solutions:

  • Perform titration experiments for key reagents to determine the optimal concentration.[6]

  • Conduct a time-course experiment to identify the ideal incubation period.[6]

  • Ensure cells are healthy and in the logarithmic growth phase before starting the assay.[6]

  • Verify that you are using the correct excitation and emission wavelengths for your fluorophore and consider increasing the gain setting on your instrument.[8]

  • Minimize the exposure of your samples to the excitation light.[9][10]

FAQ 3: I'm seeing high variability between my replicate wells. What are the likely causes and solutions?

High variability between replicates can obscure the true effect of your experimental conditions.[6][12]

Potential Causes:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a major source of variability.[6][12]

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells in each well.[6]

  • Inadequate Reagent Mixing: Poor mixing can result in non-uniform reactions within the wells.[12]

  • Edge Effects: As mentioned previously, wells on the plate perimeter are susceptible to environmental variations.[6][7][12]

  • Temperature or CO2 Gradients: Inconsistent temperature or CO2 levels across the incubator can affect cell health and metabolism.[6]

Solutions:

  • Ensure your pipettes are properly calibrated and use consistent pipetting techniques.[6][12]

  • Gently swirl your cell suspension before and during seeding to ensure a homogenous distribution.[6]

  • After adding reagents, gently tap the plate to ensure thorough mixing.[12]

  • Avoid using the outer wells for critical samples and fill them with buffer or media.[6][12]

  • Ensure your incubator provides a stable and uniform environment.

Specific Issues

Issue 1: My fluorescent signal is fading over time during measurement.

This phenomenon is known as photobleaching, the photochemical destruction of a fluorophore.[9][10][11]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: If your instrument allows, decrease the intensity of the excitation light.[8]

  • Minimize Exposure Time: Limit the time your sample is exposed to the excitation source.[9][10]

  • Use More Photostable Dyes: Some fluorescent dyes are inherently more resistant to photobleaching.[9] Consider switching to a more robust fluorophore.

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or assay buffer.

Issue 2: I am detecting a signal in the wrong channel (spectral bleed-through).

Spectral bleed-through, or crosstalk, occurs when the emission from one fluorophore is detected in the channel designated for another.[13][14][15][16] This is a common issue in multi-color fluorescence experiments.[16]

Troubleshooting Steps:

  • Select Fluorophores with Minimal Spectral Overlap: When designing your experiment, choose fluorophores with well-separated emission spectra.[16]

  • Use Narrow Bandpass Filters: Employ filters that specifically match the emission peak of your chosen fluorophore to exclude unwanted wavelengths.

  • Sequential Excitation and Detection: If your instrument supports it, excite and detect each fluorophore sequentially rather than simultaneously.

  • Compensation: For flow cytometry and some imaging software, you can apply compensation to correct for spectral overlap mathematically. This requires running single-color controls for each fluorophore.[17]

Data Presentation

Table 1: Excitation and Emission Wavelengths of Common Fluorophores

This table provides a reference for the spectral properties of several commonly used fluorescent molecules.

FluorophoreExcitation (nm)Emission (nm)
4-MU356448
Rhodamine 110497521
Fluorescein, FITC, Alexa 488492519
Tamra552577
Cy3554565
Texas Red594613
Alexa 647650670
Cy5648665

Source: Adapted from the Assay Guidance Manual - NCBI Bookshelf.[18]

Experimental Protocols

Protocol: Calcein (B42510) AM Cell Viability Assay

This protocol provides a general procedure for assessing cell viability using Calcein AM, a widely used fluorescent probe.

Principle: Non-fluorescent Calcein AM is membrane-permeable and enters intact cells.[19] Inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent and membrane-impermeant calcein.[19] The fluorescence intensity is proportional to the number of viable cells.[20]

Materials:

  • Calcein AM

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a desired density and allow them to adhere overnight in a CO2 incubator.[21]

    • For suspension cells, centrifuge the cell suspension and resuspend in the desired assay buffer.[19]

  • Reagent Preparation:

    • Prepare a stock solution of Calcein AM by dissolving it in anhydrous DMSO.[19]

    • Immediately before use, dilute the Calcein AM stock solution to the desired working concentration (typically 1-10 µM) in PBS or an appropriate buffer. The optimal concentration may vary depending on the cell type.[19]

  • Staining:

    • For adherent cells, carefully aspirate the culture medium from the wells and wash once with PBS.[21]

    • Add the Calcein AM working solution to each well.[21]

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for calcein (typically Ex/Em = 490/525 nm).[22]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation TF Transcription Factor Effector->TF Translocation Gene Target Gene TF->Gene Transcription Regulation

Caption: A hypothetical signaling pathway illustrating ligand binding, kinase activation, and downstream gene regulation.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Incubation1 Incubation Compound_Treatment->Incubation1 Staining Fluorescent Staining Incubation1->Staining Incubation2 Incubation Staining->Incubation2 Measurement Fluorescence Measurement Incubation2->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for a fluorescence-based bioassay.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Marmin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Marmin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing this compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a natural coumarin (B35378) compound isolated from plants such as the immature bark of Aegle marmelos Correa.[1][2] It has been shown to antagonize histamine-induced contractions and may also modulate calcium channels.[1][3] These properties suggest its potential use in research areas related to allergies, inflammation, and conditions involving smooth muscle contraction.

Q2: I am observing low or inconsistent efficacy of this compound in my animal studies. What could be the primary reason?

A2: A primary challenge with this compound, as with many natural coumarins, is its presumed low aqueous solubility, which directly impacts its oral bioavailability.[4][5] Poor solubility leads to limited dissolution in the gastrointestinal tract, resulting in low absorption into the bloodstream and consequently, reduced concentrations at the target site.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can increase its surface area for dissolution and improve absorption.[4][5]

  • Liposomal formulations: Liposomes can encapsulate this compound, improving its solubility and potentially altering its pharmacokinetic profile.

  • Solid dispersions: Dispersing this compound in a polymer matrix at the molecular level can enhance its dissolution rate.

  • Co-administration with bio-enhancers: Compounds like piperine (B192125) can inhibit drug-metabolizing enzymes and enhance the absorption of co-administered drugs.[6][7][8]

Q4: Are there any suggested solvent systems for preparing this compound for in vivo administration?

A4: this compound is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][9] For in vivo studies, it is crucial to use biocompatible solvent systems. A common approach for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute the solution with a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline. It is essential to conduct preliminary toxicity studies for any new vehicle in the specific animal model.

Troubleshooting Guides

Issue 1: Low and Variable this compound Plasma Concentrations After Oral Administration
  • Potential Cause: Poor aqueous solubility and low intestinal permeability.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: If not already known, determine the aqueous solubility of your this compound sample at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the gastrointestinal environment.

    • Formulation Enhancement:

      • Micronization/Nanonization: Reduce the particle size of this compound powder to increase the surface area for dissolution.

      • Develop a Formulation: Based on the experimental protocols provided below, prepare a nanoparticle or solid dispersion formulation of this compound.

    • Co-administration: In your experimental design, include a group where this compound is co-administered with a known bio-enhancer like piperine. A typical dose of piperine used in animal studies is around 20 mg/kg.[6]

    • In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the intestinal permeability of this compound and evaluate the effectiveness of your formulation in improving transport across the intestinal barrier.[10][11][12]

Issue 2: Rapid Metabolism or Elimination of this compound In Vivo
  • Potential Cause: First-pass metabolism in the liver or rapid clearance from the body.

  • Troubleshooting Steps:

    • Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in your animal model to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd). This will provide insights into how quickly the compound is being eliminated.

    • Inhibition of Metabolism: Co-administration with piperine can inhibit cytochrome P450 enzymes, which are often responsible for the metabolism of xenobiotics.[6]

    • Alternative Routes of Administration: For initial efficacy studies, consider alternative routes of administration that bypass first-pass metabolism, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. This can help establish a proof-of-concept for this compound's activity.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₅[2]
Molecular Weight332.39 g/mol [2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][9]

Table 2: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data for this compound)

Formulation StrategyKey AdvantagesExpected Fold Increase in Bioavailability (Relative to Unformulated this compound)
Solid Lipid Nanoparticles (SLNs)Improved solubility, protection from degradation, controlled release3 - 8
Polymeric Nanoparticles (e.g., PLGA)Biodegradable, sustained release5 - 15
Solid DispersionEnhanced dissolution rate, ease of preparation2 - 5
Co-administration with PiperineInhibition of metabolism, enhanced absorption1.5 - 3

Note: The expected fold increase is a general estimation based on literature for poorly soluble natural compounds and needs to be experimentally determined for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification/Diffusion Method

This protocol is adapted from a method for another poorly soluble natural compound, morin.[13]

Materials:

  • This compound

  • Lipid (e.g., Compritol® 888 ATO or Precirol® ATO 5)

  • Surfactant (e.g., Tween® 80)

  • Methanol

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Dissolve 50 mg of the chosen lipid and a specific amount of this compound (e.g., for a 10% w/w drug loading, use 5 mg of this compound) in 2.5 mL of methanol. Heat the solution to a temperature above the melting point of the lipid (e.g., >80°C for Compritol® 888 ATO).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of 0.5% (w/v) Tween® 80 in 11.25 mL of purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) for 15 minutes.

  • Nanoparticle Formation: Quickly disperse the resulting emulsion into cold water (2-3°C) under moderate stirring to allow for the diffusion of the organic solvent and the formation of nanoparticles.

  • Purification and Characterization: Centrifuge the nanoparticle suspension to separate the unincorporated drug and lipid. The supernatant containing the this compound-loaded SLNs can be lyophilized for long-term storage. Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This is a general protocol that should be adapted to specific institutional guidelines.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the rats overnight (approximately 12 hours) with free access to water.

  • Drug Administration:

    • Oral (p.o.) Group: Administer the this compound formulation (e.g., SLNs or a suspension in a suitable vehicle) via oral gavage at a predetermined dose.

    • Intravenous (i.v.) Group: Administer a sterile, filtered solution of this compound in a suitable vehicle (e.g., DMSO diluted with saline) via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.

Visualizations

Signaling Pathways

G cluster_1 Intracellular Signaling This compound This compound HistamineReceptor Histamine H1 Receptor This compound->HistamineReceptor Antagonism CalciumChannel L-type Calcium Channel This compound->CalciumChannel PLC Phospholipase C (PLC) HistamineReceptor->PLC Ca_influx Ca²⁺ Influx CalciumChannel->Ca_influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Ca_influx->Contraction

Caption: Hypothetical signaling pathway for this compound's antagonism of histamine-induced smooth muscle contraction.

G cluster_workflow Experimental Workflow for Bioavailability Enhancement Start Start: Low Bioavailability of this compound Formulation Formulation Development (e.g., SLNs, Solid Dispersion) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Evaluation (Caco-2 Permeability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis (Calculate Bioavailability) InVivo->Analysis End End: Optimized Formulation Analysis->End

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

References

Technical Support Center: Refining the Purification of Marmin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Marmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a natural coumarin, a type of organic chemical compound known for its various biological activities. Its primary source is the plant Aegle marmelos, commonly known as Bael. It can be isolated from various parts of the plant, including the fruit pulp and root bark.

Q2: What are the general steps for purifying this compound?

A2: The general workflow for this compound purification involves:

  • Extraction: Extracting the dried plant material with a polar organic solvent like methanol (B129727) or ethanol.

  • Solvent Partitioning: Concentrating the crude extract and partitioning it between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane (B109758) or petroleum ether) to remove highly polar or non-polar impurities.

  • Chromatographic Purification: Using techniques like column chromatography (often with silica (B1680970) gel) to separate this compound from other co-extracted compounds.

  • High-Resolution Purification: Employing High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

  • Crystallization: Obtaining pure this compound in crystalline form from a suitable solvent.

Q3: What are the common challenges in this compound purification?

A3: Common challenges include low extraction yield, co-elution of structurally similar compounds during chromatography, degradation of the compound at high temperatures, and difficulty in crystallization.

Q4: How can I confirm the identity and purity of my purified this compound?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques such as:

  • High-Performance Thin-Layer Chromatography (HPTLC): For rapid purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.[3][4][5][6]

Troubleshooting Guides

Low Yield During Extraction
Symptom Possible Cause Suggested Solution
Low yield of crude extract Incomplete drying of plant material.Ensure the plant material is thoroughly dried to a constant weight to prevent water from interfering with the extraction by polar organic solvents.
Particle size of the plant material is too large.Grind the dried plant material into a fine powder to increase the surface area for solvent penetration and improve extraction efficiency.
Inappropriate solvent-to-solid ratio.Increase the solvent-to-solid ratio to ensure the plant material is fully submerged and to provide a sufficient concentration gradient for effective extraction.
Insufficient extraction time or temperature.Optimize the extraction time and temperature. For Soxhlet extraction, ensure continuous extraction for an adequate duration (e.g., 6-12 hours). For other methods, consider gentle heating to enhance solubility, but avoid excessively high temperatures that could degrade this compound.[7]
Issues in Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of this compound from other compounds. Inappropriate mobile phase polarity.Optimize the mobile phase system using prior analysis with Thin Layer Chromatography (TLC). A solvent system that gives an Rf value of around 0.3 for this compound is a good starting point for column chromatography.[8]
Column overloading.The amount of crude extract loaded onto the column should be appropriate for the column size. A general rule is a 30:1 to 100:1 ratio of silica gel weight to crude product weight for effective separation.[9]
Improper column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling and ensure good resolution.[8][9]
This compound is not eluting from the column. The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For silica gel chromatography, you can increase the proportion of a more polar solvent (e.g., ethyl acetate (B1210297) in a hexane-ethyl acetate system).
This compound is eluting too quickly with impurities. The mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity (gradient elution). This will allow for better separation of compounds with different polarities.
HPLC Purification and Analysis Problems
Symptom Possible Cause Suggested Solution
Broad or tailing peaks for this compound. Inappropriate mobile phase pH for an ionizable compound.Add a modifier to the mobile phase, such as 0.1% acetic acid or formic acid, to improve peak shape.[1][2]
Column contamination or degradation.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.
Poor resolution between this compound and impurities. Suboptimal mobile phase composition.Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. Experiment with different organic modifiers.
Incorrect column chemistry.Select a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to alter the selectivity.
Crystallization Difficulties
Symptom Possible Cause Suggested Solution
This compound fails to crystallize and remains an oil. The solvent is too good, resulting in high solubility even at low temperatures.Try a solvent in which this compound is less soluble. Alternatively, use a co-solvent system (a good solvent and a poor solvent) and allow for slow evaporation of the more volatile, better solvent.
Crystallization is happening too quickly, leading to powder or small crystals.Slow down the crystallization process. For slow cooling, insulate the container to allow the temperature to decrease gradually. For slow evaporation, cover the container with a perforated lid.[10]
Presence of impurities inhibiting crystal growth.Ensure the sample is of high purity before attempting crystallization. If necessary, perform an additional chromatographic purification step.

Data Presentation

Table 1: Potential Impurities in Aegle marmelos Extracts

Compound Class Examples General Polarity Potential for Co-extraction with this compound
Other Coumarins Marmelosin, Psoralen, Umbelliferone (B1683723), Scopoletin (B1681571)Similar to this compoundHigh
Alkaloids SkimmianineVariesModerate to High
Flavonoids Quercetin, RutinGenerally more polarModerate
Tannins Tannic acidHighly polarLow to Moderate
Terpenoids -Generally non-polarLow to Moderate
Steroids β-sitosterolNon-polarLow

Table 2: HPTLC and HPLC Method Parameters for Coumarin Analysis

Parameter HPTLC Method for this compound & other coumarins [11]RP-HPLC Method for related coumarins [1][2]
Stationary Phase Silica gel 60 F254 aluminum platesC18 column
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (6:4:0.1, v/v/v)Methanol:Water with 0.1% Acetic Acid (55:45, v/v)
Detection Densitometric scanning at 304 nmUV detection (wavelength to be optimized for this compound)

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Preparation of Plant Material:

    • Collect fresh fruits of Aegle marmelos.

    • Separate the pulp and dry it in the shade until a constant weight is achieved.

    • Grind the dried pulp into a fine powder.

  • Soxhlet Extraction:

    • Place the powdered fruit pulp (e.g., 100 g) into a thimble.

    • Extract with methanol (approx. 500 mL) in a Soxhlet apparatus for 6-12 hours.[7]

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning:

    • Dissolve the crude residue in a mixture of methanol and water.

    • Perform liquid-liquid extraction with a non-polar solvent like petroleum ether or dichloromethane to remove non-polar impurities.

    • Collect the methanolic/aqueous layer containing this compound.

    • Further partition with a solvent of intermediate polarity like ethyl acetate to extract this compound, leaving highly polar impurities in the aqueous phase.

    • Collect the ethyl acetate phase and concentrate it to dryness to get an enriched this compound fraction.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.[12]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, ensuring no air bubbles are trapped.[8]

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.[9]

  • Sample Loading:

    • Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Start the elution with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound and concentrate them to obtain semi-purified this compound.

Protocol 3: Final Purification and Purity Analysis by HPLC
  • HPLC System Preparation:

    • Use a Reverse Phase HPLC system with a C18 column.

    • Prepare a mobile phase, for example, a mixture of methanol and water (55:45 v/v) with 0.1% acetic acid.[1][2] The exact ratio may need optimization for this compound.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the semi-purified this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

  • Data Acquisition and Analysis:

    • Run the HPLC and detect the eluting compounds using a UV detector (the wavelength should be optimized for this compound, likely around 300-330 nm for coumarins).

    • The peak corresponding to this compound can be collected for further use.

    • The purity of the sample can be determined by the peak area percentage.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product & Analysis plant_material Dried Aegle marmelos Fruit Powder extraction Soxhlet Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with Dichloromethane/Petroleum Ether) crude_extract->partitioning enriched_fraction Enriched this compound Fraction partitioning->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom fraction_analysis TLC Analysis of Fractions column_chrom->fraction_analysis semi_pure Semi-pure this compound fraction_analysis->semi_pure hplc Reverse Phase HPLC semi_pure->hplc pure_this compound High-purity this compound hplc->pure_this compound crystallization Crystallization pure_this compound->crystallization pure_crystals Pure this compound Crystals crystallization->pure_crystals analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_crystals->analysis

Caption: Experimental workflow for the purification of this compound.

signaling_pathway This compound This compound h1_receptor Histamine H1 Receptor (GPCR) This compound->h1_receptor Antagonizes histamine Histamine histamine->h1_receptor Activates gq_protein Gq Protein h1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Caption: Signaling pathway of the Histamine H1 receptor antagonized by this compound.

References

dealing with interference in Marmin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Marmin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural bioactive compound classified as a coumarin.[1][] It can be isolated from various plant sources, including the immature bark of Aegle marmelos Correa and the herbs of Citrus maxima.[1][][3] The chemical formula for this compound is C19H24O5.[][4][5]

Q2: What are the primary challenges encountered during the quantification of this compound in biological samples?

The primary challenges in quantifying this compound, like other furanocoumarins in complex matrices, are matrix effects and isobaric interference.[6]

  • Matrix Effects: These occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal and affecting the accuracy and reproducibility of the quantification.[7][8]

  • Isobaric Interference: This happens when other compounds in the sample have the same nominal mass as this compound, making it difficult to distinguish between the analyte of interest and the interfering compounds, which can lead to inaccurate quantification.[6]

Q3: How can I minimize matrix effects in my this compound quantification experiments?

Several strategies can be employed to reduce or eliminate matrix effects:

  • Optimized Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering compounds from the sample before analysis.[7] Diluting the sample can also reduce the concentration of matrix components.

  • Chromatographic Separation: Improving the chromatographic method to ensure that this compound is well-separated from co-eluting matrix components is crucial. Utilizing columns with different selectivities, such as a CSH Fluoro-Phenyl column, can help resolve isomers and other interferences.[6]

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for matrix effects, as it is affected by the matrix in the same way as the analyte.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for consistent matrix effects.[7]

Troubleshooting Guide

Problem: Inconsistent or non-reproducible quantification results for this compound.

This is a common issue often linked to matrix effects. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting Workflow for this compound Quantification Interference

Interference_Troubleshooting start Start: Inconsistent Results check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography If sample prep is optimized dilution Dilute Sample check_sample_prep->dilution If matrix concentration is high spe_cleanup Implement SPE Cleanup check_sample_prep->spe_cleanup If cleanup is inadequate check_ms Assess MS Detection check_chromatography->check_ms If chromatography is optimal optimize_gradient Optimize LC Gradient check_chromatography->optimize_gradient If peaks are broad or co-eluting change_column Try Different Column Chemistry check_chromatography->change_column If co-elution persists implement_is Use Stable Isotope-Labeled Internal Standard check_ms->implement_is If isobaric interference is suspected matrix_matched_cal Prepare Matrix-Matched Calibration Curve check_ms->matrix_matched_cal For consistent matrix effects mrm_optimization Optimize MRM Transitions check_ms->mrm_optimization To increase specificity end End: Consistent Results implement_is->end matrix_matched_cal->end dilution->check_sample_prep spe_cleanup->check_sample_prep optimize_gradient->check_chromatography change_column->check_chromatography mrm_optimization->end

Caption: Troubleshooting decision tree for addressing interference in this compound quantification.

Experimental Protocols

General Protocol for LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound in a biological matrix using a triple quadrupole mass spectrometer.

Experimental Workflow for this compound Quantification

Marmin_Quantification_Workflow sample_collection 1. Sample Collection (e.g., Plasma, Tissue Homogenate) sample_prep 2. Sample Preparation - Protein Precipitation - Liquid-Liquid or Solid-Phase Extraction sample_collection->sample_prep lc_separation 3. UPLC/HPLC Separation (e.g., C18 or Fluoro-Phenyl Column) sample_prep->lc_separation ms_detection 4. MS/MS Detection (Triple Quadrupole in MRM mode) lc_separation->ms_detection data_analysis 5. Data Analysis - Peak Integration - Calibration Curve Generation ms_detection->data_analysis quantification 6. Quantification (Determine this compound Concentration) data_analysis->quantification

Caption: A general experimental workflow for the quantification of this compound.

Methodology Details:

  • Sample Preparation:

    • For plasma or serum samples, a protein precipitation step with a solvent like acetonitrile (B52724) is often necessary.

    • Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can be used for cleanup and concentration of this compound from the matrix.

    • For tissue samples, homogenization followed by extraction is required.

  • Liquid Chromatography:

    • Column: A high-resolution column, such as a UPLC CSH Fluoro-Phenyl column, is recommended for good separation of this compound from potential isomers and other interfering compounds.[6]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for UPLC.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for coumarins.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for this compound to ensure accurate identification and quantification.

Data Presentation

Table 1: Matrix Effect on Furanocoumarin Quantification in Orange Essential Oil

The following table summarizes the matrix effect observed for various furanocoumarins (the chemical class of this compound) at different concentrations when spiked into an orange essential oil matrix. A value greater than 100% indicates matrix enhancement, while a value less than 100% indicates matrix suppression. This data illustrates how matrix effects can vary between compounds and concentrations.

FuranocoumarinMatrix Effect at 10 ng/mL (%)Matrix Effect at 100 ng/mL (%)Matrix Effect at 1000 ng/mL (%)
Psoralen115108105
Isopimpinellin120112108
Bergapten118110107
8-Geranyloxypsoralen125115110
Byakangelicin112105102
Oxypeucedanin110104101
Bergamottin128118112
6',7'-Dihydroxybergamottin135125118

Data adapted from a study on furanocoumarin quantification in essential oils.[6]

Signaling Pathway Visualization

This compound's Potential Interference with Histamine (B1213489) Signaling

This compound has been shown to antagonize histamine-induced contractions in a competitive manner.[1] This suggests that this compound may act as an antagonist at histamine receptors, potentially interfering with downstream signaling pathways that lead to smooth muscle contraction.

Conceptual Diagram of this compound's Antagonistic Effect on Histamine Signaling

Histamine_Signaling_Interference cluster_cell Smooth Muscle Cell receptor Histamine Receptor g_protein G-Protein Activation receptor->g_protein downstream Downstream Signaling (e.g., IP3, Ca2+ release) g_protein->downstream contraction Smooth Muscle Contraction downstream->contraction histamine Histamine histamine->receptor Binds and Activates This compound This compound This compound->receptor Competitively Binds and Blocks

Caption: this compound may competitively inhibit histamine binding to its receptor on smooth muscle cells.

References

Technical Support Center: Modifying Experimental Protocols for Consistent Manganese Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on the scientific literature, it is presumed that "Marmin" refers to "Manganese" (Mn). This document addresses the experimental challenges and protocols related to studying the effects of manganese.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results when studying the effects of manganese in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common cell lines used for studying manganese-induced neurotoxicity?

A1: Neuroblastoma cell lines, such as SH-SY5Y, are frequently used as in vitro models to study the neurotoxic effects of manganese.[1][2][3][4] Primary neuronal cultures, like hippocampal neurons, are also utilized for their physiological relevance, though they can be more sensitive to manganese toxicity.[5]

Q2: What is a typical dose range for manganese exposure in cell culture experiments?

A2: The effective concentration of manganese can vary significantly depending on the cell type and the duration of exposure. For SH-SY5Y cells, concentrations ranging from 1 µM to 1000 µM of manganese chloride (MnCl₂) have been used in various studies.[2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I expose my cells to manganese?

A3: Exposure times can range from a few hours to several days. Short-term exposures (e.g., 5 hours) may be sufficient to observe changes in cellular metabolism and signaling pathways, while longer-term exposures (e.g., 24 hours or more) are often used to assess cell viability and cytotoxicity.[2]

Q4: How can I prepare and store manganese solutions for cell culture?

A4: Manganese (II) chloride (MnCl₂) is commonly used and should be dissolved in sterile, nuclease-free water to create a stock solution. This stock solution can be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage to minimize freeze-thaw cycles. Before each experiment, the stock solution should be diluted to the desired final concentration in pre-warmed cell culture medium.

Troubleshooting Guide

Issue 1: Inconsistent Cell Viability Results

  • Question: My cell viability assays (e.g., MTT, XTT) show high variability between experiments. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.

    • Edge Effects: Evaporation in the outer wells of a microplate can lead to increased osmolarity and affect cell growth.[6] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[6]

    • Reagent Preparation and Incubation Time: Prepare fresh reagents for each experiment. The conversion of tetrazolium salts like MTT to formazan (B1609692) is time-dependent; therefore, it is critical to maintain a consistent incubation time for all plates.[7]

    • Interference from Test Compound: Manganese may interfere with the chemistry of the viability assay.[7] Run a control with manganese in cell-free media to check for any direct reaction with the assay reagents.[7]

Issue 2: High Background in Western Blots for Signaling Proteins

  • Question: I am trying to detect the phosphorylation of p38 MAPK or ERK after manganese treatment, but my Western blots have high background. How can I improve this?

  • Answer:

    • Blocking Conditions: Optimize your blocking protocol. Increase the concentration of the blocking agent (e.g., non-fat milk or bovine serum albumin) or extend the blocking time.

    • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal without increasing the background.

    • Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specific binding.

    • Sample Preparation: Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein in each lane.

Issue 3: Difficulty Detecting NF-κB Activation

  • Question: I am not observing the expected activation of NF-κB in my cells following manganese exposure. What should I check?

  • Answer:

    • Time Course: NF-κB activation is often a transient event. Perform a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to identify the peak activation time.[8][9]

    • Subcellular Fractionation: NF-κB translocates to the nucleus upon activation. Ensure your nuclear extraction protocol is efficient and minimizes contamination from cytoplasmic proteins.

    • Positive Control: Use a known inducer of NF-κB, such as Tumor Necrosis Factor-alpha (TNF-α), as a positive control to confirm that your experimental system is working correctly.

    • Detection Method: Electrophoretic mobility shift assay (EMSA) is a sensitive method for detecting NF-κB DNA binding activity.[8] Alternatively, Western blotting for the phosphorylated p65 subunit of NF-κB in nuclear extracts can be used.[10]

Quantitative Data Summary

The following table summarizes dose-response data for manganese (as MnCl₂) in the SH-SY5Y human neuroblastoma cell line from various studies.

Cell LineManganese Concentration (µM)Exposure TimeEffect ObservedReference
SH-SY5Y0 - 1005 hoursNo immediate cell death, but cell loss observed after a 24-hour recovery period at ≥ 50 µM.[2]
SH-SY5Y≤ 1024 hoursCellular oxygen consumption rate increased.[3]
SH-SY5Y≥ 5024 hoursCellular oxygen consumption rate decreased.[3]
RA-differentiated SH-SY5Y~90024 hours50% cell death (LC50).[4][11]
RA-differentiated SH-SY5Y~50024 hours10% cell death.[4][11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Manganese Treatment: Prepare serial dilutions of MnCl₂ in culture medium. Remove the old medium from the wells and add 100 µL of the manganese-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with manganese as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.

Signaling Pathways and Experimental Workflows

Manganese_Signaling_Pathways Mn Manganese (Mn) ROS Reactive Oxygen Species (ROS) Mn->ROS NFkB_pathway NF-κB Pathway Mn->NFkB_pathway direct activation MAPK_pathway MAPK Pathway ROS->MAPK_pathway p38 p38 MAPK MAPK_pathway->p38 ERK ERK1/2 MAPK_pathway->ERK Apoptosis Apoptosis p38->Apoptosis ERK->NFkB_pathway IkB IκBα NFkB_pathway->IkB NFkB NF-κB NFkB_pathway->NFkB activation IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammation Nucleus->Inflammation Nucleus->Apoptosis Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells 1. Seed Cells (96-well plate) prepare_mn 2. Prepare MnCl₂ dilutions treat_cells 3. Treat Cells with MnCl₂ prepare_mn->treat_cells incubate 4. Incubate (e.g., 24h) treat_cells->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze_data 9. Calculate % Viability read_plate->analyze_data

References

Technical Support Center: Managing Marmin Cytotoxicity in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Marmin, a natural coumarin (B35378) with promising therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to this compound's cytotoxicity at high concentrations during in-vitro and in-vivo experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound, also known as 7-(6',7'-dihydroxygeranyloxy)coumarin, is a natural coumarin compound isolated from plants such as Aegle marmelos Correa.[1][2] It is recognized for a variety of biological activities, including anti-ulcer and anti-allergic effects, primarily through its action as a histamine (B1213489) receptor antagonist.[2][]

Q2: Why does this compound exhibit cytotoxicity at high concentrations?

While specific studies on the mechanisms of this compound-induced cytotoxicity are limited, high concentrations of coumarin derivatives can induce cellular stress, leading to apoptosis and necrosis. The cytotoxic effects are often concentration-dependent.[4] For some cytotoxic compounds, the mechanism can involve the generation of reactive oxygen species (ROS), which can damage cellular components.[5]

Q3: What are the general strategies to reduce the cytotoxicity of therapeutic compounds like this compound?

Several strategies can be employed to mitigate the unwanted cytotoxic effects of therapeutic compounds. These include:

  • Formulation-based approaches: Encapsulating the compound in a drug delivery system can control its release and reduce systemic toxicity.[2]

  • Combination therapy: Co-administering the compound with other agents, such as antioxidants, can counteract cytotoxic mechanisms.[6]

  • Chemical modification: Synthesizing derivatives of the compound may lead to a better safety profile.

Troubleshooting Guide: High Cytotoxicity Observed in Cell Culture

If you are observing high levels of cytotoxicity in your cell culture experiments with this compound, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
High cell death even at low concentrations Cell line hypersensitivityPerform a dose-response study to determine the IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your research goals.
Inconsistent cytotoxicity results Compound precipitationThis compound is generally soluble in organic solvents.[7] Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates.
Vehicle-induced cytotoxicity High concentration of solvent (e.g., DMSO)Keep the final concentration of the vehicle in your culture medium below a non-toxic level (typically <0.5% for DMSO). Run a vehicle-only control to assess its cytotoxic contribution.
Experiment-to-experiment variability Inconsistent cell health or passage numberUse cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.

Strategies to Reduce this compound Cytotoxicity

Based on general principles of drug formulation and delivery, the following strategies can be explored to reduce this compound's cytotoxicity at high concentrations.

Nanoparticle-Based Drug Delivery Systems

Encapsulating this compound into nanoparticles can offer controlled release and targeted delivery, potentially reducing its toxicity to non-target cells.

Experimental Workflow for Nanoparticle Formulation and Testing

G cluster_0 Formulation cluster_1 Characterization cluster_2 In-vitro Cytotoxicity Assessment a This compound Solubilization b Nanoparticle Preparation (e.g., PLGA nanoparticles) a->b c This compound Encapsulation b->c d Particle Size & Zeta Potential c->d e Encapsulation Efficiency & Drug Loading c->e f In-vitro Release Study c->f g Cell Seeding c->g h Treatment with Free this compound vs. This compound-loaded Nanoparticles g->h i Cell Viability Assay (e.g., MTT) h->i j Data Analysis (Compare IC50 values) i->j

Workflow for developing and testing this compound-loaded nanoparticles.

Detailed Protocol: Preparation of this compound-loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (poly(lactic-co-glycolic acid)) in an organic solvent such as dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated this compound.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, offering a way to improve drug solubility and reduce toxicity.

Logical Relationship for Assessing Liposomal Efficacy

G A High this compound Concentration B Increased Cytotoxicity A->B C Liposomal Encapsulation of this compound A->C D Controlled Release & Reduced Free Drug C->D F Maintained or Improved Efficacy C->F E Decreased Cytotoxicity D->E

Rationale for using liposomes to reduce this compound cytotoxicity.

Detailed Protocol: Preparation of this compound-loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Co-administration with Antioxidants

If this compound's cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may be a viable strategy.

Signaling Pathway: Hypothetical Role of Antioxidants in Mitigating this compound-induced Cytotoxicity

G This compound High Concentration This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis/Necrosis Damage->Apoptosis Antioxidant Antioxidant (e.g., N-acetylcysteine) Antioxidant->ROS Scavenges

Proposed mechanism of antioxidant-mediated cytoprotection.

Detailed Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Cell Culture: Seed your target cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment (Optional): Pre-incubate the cells with a non-toxic concentration of NAC for 1-2 hours.

  • Co-treatment: Treat the cells with various concentrations of this compound in the presence or absence of NAC. Include controls for this compound alone and NAC alone.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Determine cell viability using a standard assay (e.g., MTT, LDH release).

  • Data Analysis: Compare the cytotoxicity of this compound in the presence and absence of NAC to determine if the antioxidant provides a protective effect.

Quantitative Data Summary (Illustrative Examples)

As specific data for this compound is not available, the following table provides illustrative examples from studies on other compounds where formulation strategies successfully reduced cytotoxicity.

Compound Delivery System Cell Line Change in IC50 (Drug vs. Formulated Drug) Reference
DoxorubicinpH-sensitive magnetic nanocarriers-Enhanced release at acidic pH, suggesting lower toxicity at physiological pH[8]
PaclitaxelMemantine (B1676192) CombinationMCF-7Combination showed improved efficacy, potentially allowing for lower, less toxic doses of paclitaxel[9]
3-Antibiotic Mix-Human dental pulp cellsCytotoxicity was concentration-dependent, highlighting the importance of dose optimization[10]

Disclaimer: The information provided in this technical support center is for research purposes only. The proposed strategies are based on established scientific principles for reducing compound cytotoxicity and have not been specifically validated for this compound. Researchers should conduct their own optimization and validation studies.

References

Technical Support Center: Efficient Synthesis of Memantine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Memantine (B1676192) hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported synthesis method for Memantine hydrochloride?

A highly efficient and concise two-step synthesis of Memantine hydrochloride starting from 1,3-dimethyl-adamantane has been reported with an overall yield of up to 85-91.65%.[1][2] This method typically proceeds through an N-formamido-3,5-dimethyl-adamantane or 1-acetamido-3,5-dimethyl-adamantane intermediate.[1][3][4]

Q2: What are the key advantages of the two-step synthesis over older, multi-step methods?

Older methods for Memantine synthesis often involved three or four steps, including bromination of 1,3-dimethyl-adamantane, and resulted in lower overall yields (ranging from 39% to 77%).[3][4] These methods also frequently utilized hazardous reagents like liquid bromine and toxic solvents such as benzene, making them less suitable for large-scale production.[3] The improved two-step process is more economical, has a shorter reaction time, and is safer for industrial-scale synthesis.[3][5]

Q3: What are the critical reaction parameters to control for optimal yield in the two-step synthesis?

For the formation of the intermediate (either N-formamido or N-acetyl adamantane), the key parameters are reaction temperature, reaction time, and the molar ratio of the reagents.[1][5] For the subsequent hydrolysis to Memantine hydrochloride, the concentration of the acid or base, reaction temperature, and duration are crucial for driving the reaction to completion.[5][6]

Troubleshooting Guides

Low Yield in the Formation of the Amide Intermediate

Problem: The yield of the N-formamido-3,5-dimethyl-adamantane or 1-acetamido-3,5-dimethyl-adamantane intermediate is lower than expected.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Protocol Reference
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range. For the formamide (B127407) intermediate, a temperature of 85°C has been shown to be effective. For the acetamide (B32628) intermediate, a temperature of 70°C is recommended.A study on the N-formyl intermediate synthesis showed that the optimal reaction temperature is 85°C for 2 hours.[3][5] For the N-acetyl intermediate, the optimal temperature is 70°C for 2.5 hours.[1]
Incorrect Molar Ratios of Reagents Verify the molar ratios of the starting materials. For the formamide intermediate, a molar ratio of 1,3-dimethyl-adamantane to nitric acid to formamide of 1:10:9 has been optimized. For the acetamide intermediate, a molar ratio of nitric acid to acetonitrile (B52724) to 1,3-dimethyladamantane (B135411) of 7:10:1 is suggested.Optimization studies have determined these specific molar ratios to be critical for maximizing yield.[1][5]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). If the reaction is stalling, consider extending the reaction time.Protocols specify reaction times of around 2 to 2.5 hours for the formation of the amide intermediate.[1][3]
Side Reactions The use of strong acids can lead to the formation of byproducts. Ensure controlled addition of reagents and maintain the recommended temperature to minimize side reactions.The Ritter-type reaction can be accompanied by the formation of hydroxylated impurities if water is present.[6]
Incomplete Hydrolysis of the Amide Intermediate

Problem: The hydrolysis of the N-substituted adamantane (B196018) intermediate to Memantine is incomplete, resulting in a low yield of the final product.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Protocol Reference
Insufficient Acid/Base Concentration For acid-catalyzed hydrolysis, a 21% aqueous HCl solution is effective. For base-catalyzed hydrolysis, a strong base like NaOH or KOH in a high-boiling solvent is necessary.An optimized procedure specifies using a mixture of 36% hydrochloric acid and water.[3] Another protocol uses potassium hydroxide (B78521) in a mixture of water and ethylene (B1197577) glycol.[2]
Suboptimal Reaction Temperature and Time Ensure the reaction is heated to reflux for a sufficient duration. For acid hydrolysis, refluxing for at least 1 hour is recommended. For base-catalyzed hydrolysis, higher temperatures (e.g., 130-140°C) and longer reaction times (8-15 hours) may be required.Acid hydrolysis is typically performed at reflux (around 100°C) for 1 hour.[3][5] Base-catalyzed hydrolysis requires more forcing conditions, such as 130°C for 8 hours or 140°C for 15 hours.[1][2]
Poor Solubility of the Intermediate Ensure adequate mixing and the use of an appropriate solvent system to facilitate the reaction.The use of co-solvents like ethylene glycol in base-catalyzed hydrolysis helps to dissolve the starting material at high temperatures.[2]
Purification and Purity Issues

Problem: The final Memantine hydrochloride product has low purity or the yield is significantly reduced during purification.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Protocol Reference
Inefficient Crystallization Optimize the crystallization solvent and conditions. After hydrolysis, adding a non-polar solvent like n-hexane and cooling can induce crystallization.A common procedure involves concentrating the reaction mixture and then adding n-hexane, followed by cooling to 5-10°C to precipitate the product.[3]
Presence of Impurities The crude product can be recrystallized to improve purity. Various solvent systems have been reported for recrystallization, with varying yields and resulting purities.Recrystallization from different solvents can significantly impact yield and purity. For example, using a methanol/acetone mixture can result in a high yield and purity.[6]
Loss of Product During Workup After hydrolysis, ensure the pH is appropriately adjusted to precipitate the hydrochloride salt. Careful separation of layers during extraction is also crucial.The hydrochloride salt is formed in situ under acidic hydrolysis conditions, simplifying the workup.[5]

Quantitative Data Summary

Table 1: Comparison of Memantine Hydrochloride Synthesis Methods

Starting MaterialNumber of StepsKey IntermediateOverall Yield (%)Reference
1,3-Dimethyl-adamantane41-bromo-3,5-dimethyl-adamantane54 - 77[3][4]
1,3-Dimethyl-adamantane2N-formamido-3,5-dimethyl-adamantane83[3][4]
1,3-Dimethyl-adamantane21-acetamido-3,5-dimethyl-adamantane85[1]
1-bromo-3,5-dimethyladamantane2-75.81[7]
1-bromo-3,5-dimethyladamantane2-82.44[8]
1,3-Dimethyl-adamantane2N-(3,5-dimethyladamantane-1-yl)acetylamide91.65[2]

Table 2: Recrystallization of Memantine Hydrochloride

Solvent SystemYield (%)Purity (GC)Reference
Water5299.51%[9]
Ethanol3899.34%[9]
Acetone2699.18%[9]
Acetone/WaterNot Specified>99.9%[9]
Methanol/Methyl tert-butyl etherNot Specified>99.9%[9]
Ethanol/Methyl tert-butyl etherNot Specified>99.9%[9]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Memantine Hydrochloride via N-formamido-3,5-dimethyl-adamantane

Step 1: Synthesis of N-formamido-3,5-dimethyl-adamantane [3]

  • In a reaction vessel, slowly add 1,3-dimethyl-adamantane (1.2 mol) to nitric acid (12.0 mol) at 20-25 °C over 30 minutes with continuous stirring.

  • Continue stirring for 1 hour at the same temperature.

  • Add formamide (10.8 mol) to the mixture over 30 minutes.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the mixture to 5-10 °C.

  • Quench the reaction by adding it to ice-cold water and extract the product with dichloromethane.

  • The reported yield for this step is approximately 98%.[4]

Step 2: Hydrolysis to Memantine Hydrochloride [3]

  • To the N-formamido-3,5-dimethyl-adamantane intermediate, add a mixture of 36% hydrochloric acid (10.08 mol) and water.

  • Stir the mixture and heat to reflux for 1 hour.

  • Concentrate the reaction mixture to about half its original volume.

  • Add n-hexane and heat to reflux for 30 minutes.

  • Cool the mixture to 5-10 °C for 1 hour to allow the product to crystallize.

  • Filter the white solid, wash with cold ethyl acetate, and dry under vacuum.

  • The reported yield for this step is around 85%, with a final product purity of 99.93% (GC-MS).[3]

Visualizations

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Purification start Low Overall Yield check_step1 Check Yield of Amide Intermediate start->check_step1 check_step2 Check Yield of Hydrolysis start->check_step2 check_purity Check Purity of Final Product start->check_purity solution1a Optimize Temperature (70-85°C) check_step1->solution1a If low solution1b Verify Molar Ratios check_step1->solution1b If low solution1c Increase Reaction Time check_step1->solution1c If low solution2a Adjust Acid/Base Concentration check_step2->solution2a If low solution2b Increase Temperature/Time check_step2->solution2b If low solution3a Optimize Crystallization Solvent check_purity->solution3a If impure solution3b Recrystallize Product check_purity->solution3b If impure

References

Technical Support Center: Advancing Marmin Research from Bench to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of Marmin research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental design and clinical translation efforts.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during the investigation of this compound, a natural coumarin (B35378) compound.

Frequently Asked questions

1. What is this compound and what is its known mechanism of action? this compound is a natural coumarin isolated from the bark of Aegle marmelos Correa. Its primary known mechanism of action is the competitive antagonism of histamine (B1213489) H1 receptors, leading to the inhibition of histamine-induced effects such as smooth muscle contraction and histamine release from mast cells.

2. What are the main challenges in the clinical translation of this compound? As a natural product, this compound faces several translational hurdles common to this class of compounds:

  • Poor Oral Bioavailability: Similar to other flavonoids and coumarins, this compound may exhibit low solubility and be subject to significant first-pass metabolism in the intestine and liver, which can drastically reduce its systemic exposure when administered orally.[1]

  • Scalable and Consistent Production: Sourcing this compound from its natural origin can lead to variability in yield and purity. Developing a scalable and cost-effective synthetic or semi-synthetic production method is crucial for clinical development.[1][2]

  • Limited Preclinical Data: A comprehensive preclinical package, including detailed toxicology and safety pharmacology studies, is often lacking for many natural products, including this compound, which can delay the initiation of clinical trials.[3][4][5][6][7][8]

3. What are the key considerations for in vivo preclinical studies of this compound?

  • Animal Model Selection: The choice of animal model is critical and should be based on how well it recapitulates the human disease and the expression of analogous drug targets.[7]

  • Route of Administration: Given the potential for poor oral bioavailability, alternative routes of administration (e.g., intravenous, intraperitoneal) should be considered in initial efficacy studies to establish proof-of-concept.[9]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Thorough PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its concentration with its pharmacological effects.[10]

Troubleshooting Experimental Issues
Problem Potential Cause Recommended Solution
Low solubility of this compound in aqueous buffers This compound, like many coumarins, has poor water solubility.Prepare stock solutions in an organic solvent such as DMSO and then dilute into aqueous buffers. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[11]
Inconsistent results in cell-based assays - Cell viability issues due to high this compound or solvent concentrations.- this compound precipitating out of solution in the culture medium.- Interference with assay reagents (e.g., MTT reduction).- Perform a dose-response curve for the vehicle (e.g., DMSO) alone to determine its toxicity threshold.[11]- Visually inspect wells for precipitation after adding this compound. If observed, consider using a lower concentration or a different solubilizing agent.- Run a control experiment without cells to check for direct interaction between this compound and the assay reagents.[12]
Difficulty in purifying this compound from natural extracts Complex mixture of related compounds in the natural source.Employ a combination of chromatographic techniques such as column chromatography (using silica (B1680970) gel or alumina) and preparative HPLC for effective separation and purification.
Variability in histamine release assays - Inconsistent cell numbers or viability.- Incomplete lysis for total histamine measurement.- Spontaneous histamine release.- Ensure consistent cell seeding density and viability.- Optimize the cell lysis procedure to ensure complete histamine release for the positive control.- Measure and subtract the spontaneous histamine release from all samples.[12][13]

Quantitative Data Summary

Currently, there is a lack of publicly available, quantitative preclinical or clinical data specifically for this compound. However, to illustrate the type of data relevant to this compound's potential anti-inflammatory effects, the following table summarizes the in vivo anti-inflammatory and antinociceptive activities of Morin (B1676745), a structurally related bioflavonoid.

Table 1: In vivo Anti-inflammatory and Antinociceptive Activities of Morin

Model Parameter Measured Morin Effect Reference
Carrageenan-induced air pouch model in miceInflammatory exudate volume and inflammatory cell countSignificant reduction in both parameters[14]
Acetic acid-induced writhing test in miceNumber of writhesSignificant reduction in writhing response[14]
Chick chorioallantoic membrane (CAM) angiogenesisBlood vessel formationSignificant inhibition of angiogenesis[14]

Experimental Protocols

Protocol: In Vitro Histamine Release Assay Using Mast Cells

This protocol is adapted for testing the inhibitory effect of this compound on antigen-induced histamine release from a mast cell line (e.g., RBL-2H3).

Materials:

  • RBL-2H3 cells

  • This compound

  • DNP-IgE (Dinitrophenyl-conjugated Immunoglobulin E)

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • Tyrode's buffer (or other suitable physiological buffer)

  • Cell lysis buffer (e.g., Triton X-100)

  • Histamine ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Sensitize the cells by incubating with DNP-IgE (concentration to be optimized) for 24 hours.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in Tyrode's buffer. Remember to include a vehicle control (e.g., DMSO).

    • Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.

    • Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Induction of Histamine Release:

    • Induce histamine release by adding DNP-BSA (concentration to be optimized) to the wells.

    • Include the following controls:

      • Spontaneous Release: Cells with buffer only (no DNP-BSA).

      • Maximum Release: Cells with lysis buffer.

      • Positive Control: Cells with DNP-BSA but no this compound.

  • Sample Collection and Analysis:

    • Incubate for a specified time (e.g., 1 hour) at 37°C.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of histamine release against the this compound concentration to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Action

The following diagram illustrates the proposed mechanism of action for this compound as a histamine H1 receptor antagonist, thereby inhibiting the downstream signaling cascade that leads to histamine release and other allergic responses.

Marmin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds and Activates This compound This compound This compound->H1R Competitively Inhibits Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ release ER->Ca2+ Induces Ca2+->PKC Activates Mast_Cell_Degranulation Mast Cell Degranulation (Histamine Release) Ca2+->Mast_Cell_Degranulation Triggers PKC->Mast_Cell_Degranulation Leads to

Caption: this compound's antagonistic action on the H1 receptor.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy and safety studies.

Preclinical_Workflow Start In_Vitro_Screening In Vitro Screening (e.g., Histamine Release Assay) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Receptor Binding, Ca2+ influx) In_Vitro_Screening->Mechanism_of_Action In_Vivo_PK In Vivo Pharmacokinetics (ADME studies) Mechanism_of_Action->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Animal models of allergy) In_Vivo_PK->In_Vivo_Efficacy Toxicology_Safety Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicology_Safety IND_Enabling IND-Enabling Studies Toxicology_Safety->IND_Enabling End IND_Enabling->End

Caption: A streamlined workflow for preclinical this compound research.

References

Technical Support Center: Mitigating Off-Target Effects of Marmin in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Marmin, a valuable tool for researchers investigating histamine (B1213489) receptor signaling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and strategies to mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural coumarin (B35378) compound isolated from the immature bark of Aegle marmelos Correa. Its primary known mechanism of action is as a competitive antagonist of histamine receptors. It is particularly studied for its effects on H1 and H2 histamine receptors, thereby inhibiting histamine-induced cellular responses.

Q2: What are the potential off-target effects of this compound?

As a member of the coumarin family of compounds, this compound has the potential to exert off-target effects. While specific off-target interactions of this compound are not extensively characterized, related coumarin compounds have been reported to induce cytotoxicity, cell cycle arrest, and apoptosis in various cell lines. These effects may be independent of its histamine receptor antagonism. It is also possible that this compound could interact with other G-protein coupled receptors (GPCRs) or kinases.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your experimental results. Here are several strategies:

  • Use of control compounds: Include a structurally related but inactive compound as a negative control. Also, use a well-characterized histamine receptor antagonist with a different chemical scaffold as a positive control for on-target effects.

  • Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound than off-target effects. Perform dose-response curves to determine the potency (IC50) for both the desired effect and any observed toxicity.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the histamine receptor in your cell model. If the observed effect of this compound persists in the absence of the target receptor, it is likely an off-target effect.

  • Rescue experiments: For on-target effects, you should be able to rescue the phenotype by adding an excess of the natural ligand (histamine).

Q4: What are some general best practices to minimize off-target effects when using this compound?

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[1]

  • Optimize experimental conditions: Ensure your assay conditions (e.g., cell density, serum concentration, incubation time) are optimized to maximize the on-target window and minimize non-specific effects.

  • Thoroughly validate your experimental system: Confirm the expression of the target histamine receptor in your cell line or tissue model.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell toxicity observed at concentrations expected to be effective for histamine receptor antagonism. 1. Off-target cytotoxicity of this compound. 2. Solvent (e.g., DMSO) toxicity. 3. Suboptimal cell health.1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity. Compare this to the IC50 for on-target activity. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). 3. Regularly check cells for mycoplasma contamination and ensure they are in the logarithmic growth phase.
Inconsistent results between experiments. 1. Variability in this compound stock solution. 2. Differences in cell passage number. 3. Inconsistent incubation times.1. Prepare aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Standardize all incubation times precisely.
No observable effect of this compound on histamine-stimulated cells. 1. Low or no expression of the target histamine receptor in your cell model. 2. Inactive this compound. 3. Suboptimal assay conditions.1. Verify histamine receptor expression using qPCR or Western blot. 2. Test a fresh stock of this compound. 3. Ensure the concentration of histamine used for stimulation is appropriate to elicit a robust response.

Data Presentation

The following tables present hypothetical but realistic quantitative data for this compound in various assays. These are intended to serve as a guide for expected results and for designing your own experiments.

Table 1: On-Target Activity of this compound as a Histamine Receptor Antagonist

Assay TypeCell LineTarget ReceptorThis compound IC50 (µM)
Calcium Flux AssayHEK293H1 Receptor0.5
cAMP Accumulation AssayCHO-K1H2 Receptor1.2

Table 2: Potential Off-Target Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)This compound IC50 (µM)
HeLaMTT Assay4825
A549MTT Assay4845
JurkatAnnexin V/PI Staining2415

Experimental Protocols

On-Target Effect Assessment

1. Calcium Flux Assay for H1 Receptor Antagonism

This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

  • Cell Seeding: Seed HEK293 cells stably expressing the human H1 receptor in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells again with HBSS. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 20 minutes at room temperature.

  • Histamine Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence for 10 seconds, then add a pre-determined concentration of histamine (e.g., EC80) to all wells simultaneously. Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: The increase in fluorescence upon histamine addition corresponds to calcium influx. Calculate the percentage of inhibition for each this compound concentration relative to the histamine-only control and determine the IC50 value.

2. cAMP Accumulation Assay for H2 Receptor Antagonism

This protocol assesses the ability of this compound to block histamine-induced cyclic AMP (cAMP) production in cells expressing the H2 receptor.

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human H2 receptor in a 96-well plate and grow to confluency.

  • Compound and Stimulator Incubation: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add varying concentrations of this compound (or vehicle control) and incubate for 15 minutes. Then, add a pre-determined concentration of histamine (e.g., EC80) and incubate for a further 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in each well and calculate the percentage of inhibition for each this compound concentration relative to the histamine-only control to determine the IC50 value.

Off-Target Effect Assessment

1. MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed your target cell line (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a proprietary solvent) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.

2. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

On_Target_Signaling_Pathway cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway Marmin_H1 This compound H1R H1 Receptor Marmin_H1->H1R Antagonizes Histamine_H1 Histamine Histamine_H1->H1R Gq Gq H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Endoplasmic Reticulum) IP3->Ca_release PKC PKC Activation DAG->PKC Marmin_H2 This compound H2R H2 Receptor Marmin_H2->H2R Antagonizes Histamine_H2 Histamine Histamine_H2->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: On-target signaling pathways of this compound as a histamine receptor antagonist.

Off_Target_Experimental_Workflow cluster_validation Validation Experiments start Start: Experiment with this compound observe_effect Observe Cellular Phenotype start->observe_effect is_on_target Is the effect due to on-target activity? observe_effect->is_on_target dose_response Dose-Response Curve is_on_target->dose_response control_compound Use Inactive Analog is_on_target->control_compound genetic_knockdown Target Knockdown (siRNA/CRISPR) is_on_target->genetic_knockdown rescue_exp Histamine Rescue is_on_target->rescue_exp on_target Conclusion: On-Target Effect is_on_target->on_target Yes off_target Conclusion: Off-Target Effect is_on_target->off_target No

Caption: Workflow for distinguishing on-target vs. off-target effects of this compound.

Apoptosis_Signaling_Pathway This compound This compound (High Concentration) Unknown_Target Potential Off-Target (e.g., Kinase, other GPCR) This compound->Unknown_Target Stress_Signal Cellular Stress Signal Unknown_Target->Stress_Signal Mitochondria Mitochondria Stress_Signal->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical off-target signaling pathway for this compound-induced apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Marmin and related coumarin (B35378) compounds.

Troubleshooting Guides

Question: We are observing high variability and inconsistent results in our MTT cytotoxicity assays with this compound. What are the potential causes and how can we improve the reliability of our results?

Answer:

High variability in MTT assays with coumarin-based compounds like this compound can arise from several factors. Here is a troubleshooting guide to help you identify and address these issues:

  • Compound Solubility: Poor solubility of this compound in the cell culture medium is a common source of error, leading to precipitation and inaccurate dosing.

    • Solution: Ensure this compound is fully dissolved in the stock solution (typically DMSO) before preparing serial dilutions in the culture medium. Visually inspect for any precipitate. If solubility remains an issue, consider using a lower final DMSO concentration (ideally ≤ 0.5%) or exploring alternative solubilizing agents.

  • Interference with MTT Reduction: The chemical nature of coumarins can sometimes lead to direct reduction of the MTT reagent, resulting in a false-positive signal for cell viability.

    • Solution: To check for this, run a cell-free control experiment containing only the culture medium, the MTT reagent, and this compound at the highest concentration used in your assay. This will indicate if the compound itself is interfering with the assay.

  • Inconsistent Cell Seeding: Uneven cell numbers across the wells of your microplate is a significant contributor to variability.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and a consistent pipetting technique.

  • Incomplete Formazan (B1609692) Crystal Solubilization: If the formazan crystals produced by viable cells are not completely dissolved, the absorbance readings will be inaccurate.

    • Solution: After the incubation period with the MTT reagent, ensure the formazan crystals are fully dissolved in the solubilization solution (e.g., DMSO or acidified isopropanol). Gently agitate the plate on a shaker for 15-30 minutes and visually confirm complete dissolution before reading the absorbance.

  • Vehicle Control Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration for your specific cell line.

Question: Our Western blot results for downstream targets of a signaling pathway are not showing the expected changes after this compound treatment. What could be the problem?

Answer:

Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps to consider:

  • Sub-optimal Treatment Conditions: The concentration of this compound and the incubation time may not be optimal to induce the desired changes in protein expression.

    • Solution: Perform a dose-response and time-course experiment to identify the optimal conditions for your specific cell line and target proteins.

  • Poor Protein Extraction: Inefficient lysis of cells can lead to low protein yield and inaccurate results.

    • Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication or scraping).

  • Antibody Issues: The primary or secondary antibodies may not be specific or sensitive enough.

    • Solution: Validate your antibodies using positive and negative controls. Use antibodies that have been previously validated for the target protein and the application (Western blotting).

  • Loading Inconsistencies: Unequal amounts of protein loaded into the wells of the gel will lead to unreliable quantification.

    • Solution: Accurately quantify the protein concentration in each lysate using a reliable method (e.g., BCA assay). Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading variations.

Frequently Asked Questions (FAQs)

Question: What is the known mechanism of action of this compound in cancer cells?

Answer:

While the precise signaling pathways directly modulated by this compound are still under investigation, studies on related coumarin compounds provide strong indications of their mechanisms of action in cancer cells. Coumarin derivatives have been shown to suppress the activity of the PI3K/AKT/mTOR signaling pathway in various cancers, including breast, liver, and colorectal cancer.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3] Inhibition of this pathway by coumarins can lead to the induction of apoptosis (programmed cell death).[4][5][6]

Some coumarins have also been shown to activate the JNK and p38 MAPK signaling pathways, which can also contribute to apoptosis induction in cancer cells.[7]

Question: What is the established mechanism of action of this compound against Mycobacterium tuberculosis?

Answer:

This compound has been identified as a promising inhibitor of all three cysteine synthases (CysK1, CysM, and CysK2) in Mycobacterium tuberculosis (Mtb). These enzymes are crucial for the de novo biosynthesis of L-cysteine, which plays a vital role in the redox defense of Mtb against the host's immune response. By inhibiting these enzymes, this compound can disrupt the bacterium's ability to survive within the host, making it a potential candidate for anti-tuberculosis drug development.

Question: Are there any known quantitative data on the cytotoxic effects of this compound?

Answer:

Specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not compiled in a single public database. However, research on various coumarin derivatives has reported a wide range of IC50 values, from the low micromolar to over 200 µM, depending on the specific compound and the cancer cell line tested.[1][3] For example, a study on coumarin-thiazole hybrids showed IC50 values in the sub-micromolar range against HCT-116 and HT-29 colon cancer cell lines.[8] Another study on coumarin-pyrazole hybrids reported IC50 values in the single-digit micromolar range against HeLa and DU-145 cancer cell lines.[8]

Coumarin Derivative Type Cancer Cell Line Reported IC50 Range (µM)
Coumarin-thiazole hybridsHCT-116, HT-290.25 - 0.38
Coumarin-pyrazole hybridsHeLa, DU-145, MCF-75.75 - 8
General Coumarin DerivativesVarious (Liver, Breast, Colorectal)4 - >200

Note: This table provides a summary of reported IC50 values for different classes of coumarin derivatives and may not be specific to this compound. Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their cell lines of interest.

Experimental Protocols

Protocol: In Vitro Cysteine Synthase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against Mycobacterium tuberculosis cysteine synthases. A common method involves monitoring the fluorescence of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.

Materials:

  • Purified recombinant Mtb cysteine synthase (CysK1, CysM, or CysK2)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Substrate (e.g., O-acetylserine or O-phosphoserine)

  • Sulfur donor (e.g., sodium sulfide)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified cysteine synthase to the desired concentration in the assay buffer.

  • Compound Incubation: Add varying concentrations of this compound (and a vehicle control) to the wells of a microplate. Then, add the diluted enzyme to each well. Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and sulfur donor to each well.

  • Fluorescence Measurement: Immediately begin monitoring the change in PLP fluorescence over time using a microplate reader. The excitation and emission wavelengths will depend on the specific instrumentation and assay conditions.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound (Coumarin Compound) This compound->PI3K Inhibition This compound->AKT Inhibition This compound->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Cysteine_Synthase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Purified_Enzyme Purified Mtb Cysteine Synthase Incubation Incubate Enzyme with this compound Purified_Enzyme->Incubation Marmin_Solutions This compound Serial Dilutions Marmin_Solutions->Incubation Reaction_Start Add Substrate & Sulfur Donor Incubation->Reaction_Start Fluorescence_Reading Monitor PLP Fluorescence Reaction_Start->Fluorescence_Reading Calculate_Rates Calculate Initial Reaction Rates Fluorescence_Reading->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Experimental workflow for cysteine synthase inhibition assay.

Troubleshooting_Logic start Inconsistent MTT Assay Results solubility Check Compound Solubility start->solubility interference Test for Assay Interference solubility->interference [Soluble] improve_solubility Optimize Solvent/ Concentration solubility->improve_solubility [Insoluble] seeding Review Cell Seeding Protocol interference->seeding [No Interference] cell_free_control Run Cell-Free Control interference->cell_free_control [Interference Suspected] dissolution Ensure Complete Formazan Dissolution seeding->dissolution [Consistent Seeding] standardize_seeding Standardize Cell Suspension & Pipetting seeding->standardize_seeding [Inconsistent Seeding] optimize_dissolution Optimize Solubilization Step dissolution->optimize_dissolution [Incomplete]

Caption: Troubleshooting logic for inconsistent MTT assay results.

References

Technical Support Center: Best Practices for Long-Term Storage of Marine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses best practices for the long-term storage of marine biological samples, assuming "Marmin" was a typographical error. If you are working with a specific proprietary substance named this compound, please consult the manufacturer's guidelines.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of marine biological samples. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of recommended storage conditions to ensure the integrity and viability of your valuable samples.

Frequently Asked Questions (FAQs)

Q1: Why is proper long-term storage of marine samples crucial?

A1: Proper long-term storage is essential to halt or slow down biological and chemical processes that lead to the degradation of samples.[1][2] This ensures the preservation of their molecular, cellular, and structural integrity for future research, such as genomic and transcriptomic analyses, histological examinations, and toxicological studies.[3] Meticulous planning, reliable cooling systems, and regular monitoring are necessary to ensure the viability and integrity of samples over years, or even decades.[4]

Q2: What are the primary methods for the long-term preservation of marine samples?

A2: The main methods for long-term preservation include:

  • Refrigeration (2-8°C): Suitable for short-term storage of certain sample types, such as blood.[4]

  • Freezing: Standard lab freezers (-20°C) can be used for short-term storage, while ultra-low temperature freezers (-80°C) are recommended for long-term storage of many biological samples, including tissues and nucleic acids.[5][6]

  • Cryopreservation (below -135°C): This method, typically using liquid nitrogen (-196°C), effectively stops all metabolic activity and is considered the gold standard for the indefinite storage of viable cells, tissues, and embryos.[7][8]

  • Chemical Fixation: Using preservatives like formalin and ethanol (B145695) is common for preserving whole organisms and tissues for morphological and histological studies.[9][10]

  • Room Temperature Preservation: This is possible for specific sample types, such as eDNA filters, when stored in a specialized lysis buffer or with a desiccant.[11][12]

Q3: How do I choose the right preservative or cryoprotectant?

A3: The choice depends on the sample type and the intended downstream applications.

  • Formalin: An aqueous solution of formaldehyde, often buffered, is widely used for fixing tissues for histological analysis. However, it can damage nucleic acids.[10][13]

  • Ethanol: 70-75% ethanol is commonly used for the long-term storage of specimens after fixation, while 95-100% ethanol is used for preserving samples for DNA analysis.[13][14]

  • Cryoprotective Agents (CPAs): These are essential for cryopreservation to prevent damage from ice crystal formation.[7] Common CPAs for marine cells include dimethyl sulfoxide (B87167) (DMSO) and glycerol.[15][16] The optimal CPA and its concentration are species-specific.[15][17] For example, 5-8% DMSO has been shown to be effective for sponge cells.[15]

Q4: What are the best practices for labeling and documenting samples?

A4: Accurate labeling and documentation are critical for sample tracking and preventing loss of valuable information.[4]

  • Labeling: Use labels that can withstand the storage conditions, such as thermoplastic labels for cryogenic storage, and ink that is resistant to common lab solvents.[5] Include essential information like a unique sample ID, collection date, sample type, and storage conditions.

  • Documentation: Maintain a detailed inventory, either in a physical logbook or a digital database. This should include the sample's origin, collection data, storage location, and any treatments it has undergone.[4]

Q5: How can I prevent contamination of my samples?

A5: Preventing contamination is crucial for maintaining sample integrity.

  • Aseptic Techniques: Use sterile tools and containers, and work in a clean environment, such as a biosafety cabinet, when handling samples.[4]

  • Proper Sealing: Ensure that sample containers are sealed properly to prevent cross-contamination and exposure to the environment.[4] For whole specimens, small vials can be placed inside larger, well-sealed jars filled with preservative to minimize evaporation.[18]

  • Dedicated Storage: If possible, store different sample types in separate freezers or containers to avoid cross-contamination.

Troubleshooting Guides

Q: What should I do if my freezer or liquid nitrogen dewar fails?

A:

  • Assess the Situation: Determine the duration of the failure and the current temperature.

  • Emergency Backup: If available, move the samples to a backup freezer or dewar. It is crucial to have an emergency plan in place, including access to backup power and alternative storage units.[6]

  • Document Everything: Record the details of the event, including the temperature fluctuation and the duration.

  • Evaluate Sample Integrity: For critical samples, it may be necessary to perform quality control tests to assess their integrity before use.

Q: Why is the viability of my cryopreserved cells low after thawing?

A: Several factors can contribute to low cell viability post-thaw:

  • Inappropriate Cryoprotectant: The type or concentration of the cryoprotectant may not be optimal for your specific cell type.[15]

  • Incorrect Freezing Rate: The cooling rate during the two-step freezing process is critical.[19] Both too rapid and too slow freezing can damage cells.

  • Thawing Procedure: Rapid thawing is generally recommended to minimize ice crystal recrystallization.

  • Cryoprotectant Toxicity: Some cryoprotectants, like DMSO, can be toxic to cells at room temperature, so it's important to minimize exposure time before freezing and after thawing.[19]

Q: How can I determine if my formalin-preserved specimens are degrading?

A: Signs of degradation in formalin-preserved specimens include:

  • Acidification: Formalin can become acidic over time, which can decalcify and damage specimens.[9][10] Regularly check the pH of the formalin solution.

  • Softening of Tissues: Prolonged soaking in freshwater during the transfer from formalin to ethanol can lead to tissue softening and bacterial decomposition.[9]

  • Discoloration or Brittleness: These can be signs of chemical degradation.

Q: My DNA/RNA yield from stored tissue is low. What could be the cause?

A:

  • Improper Initial Preservation: If the tissue was not frozen quickly or preserved in a suitable medium (e.g., 95-100% ethanol for DNA), nucleic acids may have degraded.

  • Storage Temperature Fluctuations: Repeated freeze-thaw cycles can degrade DNA and RNA.

  • Use of Formalin: Formalin fixation is known to cause cross-linking and degradation of nucleic acids, making it unsuitable for most genetic studies.[13]

Data Presentation: Recommended Long-Term Storage Conditions for Marine Samples

Sample TypeIntended ApplicationRecommended Storage MethodPreservative/CryoprotectantTemperatureMax. Duration
Whole Organisms (invertebrates, small fish) Taxonomy, MorphologyChemical Fixation & Storage10% Buffered Formalin (fixation), then 70-75% Ethanol (storage)[10][13]Room TemperatureDecades+
Tissues for Histology Microscopic AnatomyChemical Fixation & Storage10% Buffered Formalin[9]Room TemperatureLong-term
Tissues for Genomics/Transcriptomics DNA/RNA ExtractionFreezing or Chemical PreservationNone (flash freeze) or 95-100% Ethanol[13][14]-80°C or colderYears
Viable Cells (e.g., from sponges, corals) Cell Culture, BiotechnologyCryopreservation5-10% DMSO or Glycerol[16]Liquid Nitrogen (-196°C)Indefinite
Environmental DNA (eDNA) on filters Species Detection, BiodiversityFreezing or Room Temp StorageNone (freezing) or Lysis Buffer/Ethanol[11][12][20]-20°C to -80°C or Room TempMonths to Years
Fish Fillets (for nutrient analysis) Chemical CompositionFreeze-drying & FreezingNone-20°C (freeze-dried) or -80°C (wet-frozen)At least 1 year

Experimental Protocols

Protocol: Cryopreservation of Marine Invertebrate Cells

This protocol is a general guideline and may need optimization for specific cell types.

Materials and Reagents:

  • Cell culture of marine invertebrate cells

  • Complete growth medium

  • Cryoprotective agent (CPA), e.g., sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in cold, complete growth medium to the desired cell density.

  • Addition of Cryoprotectant: Slowly add the cryoprotective agent to the cell suspension while gently mixing. The final concentration of DMSO is typically between 5% and 10%. Keep the cell suspension on ice to minimize CPA toxicity.

  • Aliquoting: Dispense the cell suspension into pre-labeled sterile cryovials.

  • Controlled Freezing: Place the cryovials into a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute. Place the container in a -80°C freezer and leave for at least 4 hours, preferably overnight. This is a critical step in the two-step freezing process to prevent intracellular ice formation.[19]

  • Long-Term Storage: Quickly transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage at -196°C.[7]

  • Documentation: Record all relevant details, including cell type, date, passage number, cell density, and storage location, in your sample inventory.

Mandatory Visualization

Workflow for Selecting a Long-Term Storage Method for Marine Samples

The following diagram illustrates a decision-making workflow to guide researchers in selecting the appropriate long-term storage method based on the type of marine sample and the intended downstream application.

G start Start: Marine Sample Collected sample_type What is the sample type? start->sample_type whole_organism Whole Organism sample_type->whole_organism Organism tissue Tissue sample_type->tissue Tissue cells Cells sample_type->cells Cells water_sediment Water / Sediment sample_type->water_sediment Environmental application_whole Intended Application? whole_organism->application_whole application_tissue Intended Application? tissue->application_tissue application_cells Intended Application? cells->application_cells application_water Intended Application? water_sediment->application_water morphology Morphology/ Taxonomy application_whole->morphology Morphology genomics Genomics/ Transcriptomics application_whole->genomics Genomics histology Histology application_tissue->histology Histology application_tissue->genomics Genomics application_cells->genomics Genomics viability Viability/ Cell Culture application_cells->viability Viability edna eDNA Analysis application_water->edna storage_formalin Store in 70-75% EtOH after Formalin Fixation morphology->storage_formalin storage_formalin_histology Store in 10% Buffered Formalin histology->storage_formalin_histology storage_ult Store at -80°C or in 95% EtOH genomics->storage_ult storage_ln2 Cryopreserve in Liquid Nitrogen viability->storage_ln2 storage_edna Store Filter at -20°C to -80°C or in Lysis Buffer edna->storage_edna

Caption: Decision workflow for marine sample preservation.

References

Validation & Comparative

Unveiling the Antihistaminic Potential of Marmin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

Shanghai, China – In the competitive landscape of allergy and inflammation research, the quest for novel and effective antihistaminic compounds is perpetual. This guide offers a detailed, data-driven comparison of Marmin, a natural coumarin, with established first and second-generation antihistamines. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's efficacy, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a natural compound isolated from the plant Aegle marmelos, has demonstrated significant antihistaminic properties. This guide synthesizes available preclinical data to compare its efficacy against well-known antihistamines such as the first-generation antagonist Diphenhydramine and the second-generation antagonists Cetirizine, Loratadine, and Fexofenadine. The comparison focuses on two key aspects of antihistaminic action: histamine (B1213489) H1 receptor antagonism and the inhibition of histamine release from mast cells.

Our analysis indicates that this compound acts as a competitive antagonist at histamine H1 receptors and effectively inhibits histamine release. While direct comparative studies are limited, this guide consolidates data from various sources to provide a quantitative and qualitative assessment of this compound's potential as a novel antihistamine.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the efficacy of this compound and other selected antihistamines.

Table 1: Histamine H1 Receptor Antagonism

CompoundTest SystemParameterValue
This compound Guinea Pig TracheapD25.83 ± 0.07 (at 10 µM) 4.95 ± 0.05 (at 100 µM)
Diphenhydramine Guinea Pig TracheapA27.1 - 7.7
Cetirizine Guinea Pig IleumpA27.96 ± 0.38
Cetirizine Human H1 ReceptorKi (nM)~6
Loratadine Human H1 ReceptorKi (nM)37
Fexofenadine Human H1 ReceptorKi (nM)10

pD2 and pA2 values are measures of antagonist potency; higher values indicate greater potency. Ki (inhibitory constant) represents the concentration of a drug required to occupy 50% of the receptors; lower values indicate higher binding affinity.

Table 2: Inhibition of Histamine Release from Mast Cells

CompoundCell LineStimulusConcentration% Inhibition
This compound RBL-2H3DNP-BSA10 µM17.0 ± 5.0
100 µM94.6 ± 1.0
This compound RBL-2H3DNP-BSA100 µM62.37 ± 2.19 (synthesis)

Data for other antihistamines on the inhibition of histamine release from mast cells is not as readily available in a directly comparable format and thus is not included in this table.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Histamine-Induced Contraction in Isolated Guinea Pig Trachea (for this compound)

This protocol is based on the methodology described by Nugroho et al. (2011) in the Pakistan Journal of Pharmaceutical Sciences.

  • Tissue Preparation: Male guinea pigs (400-500 g) are sacrificed, and the trachea is isolated. The trachea is cut into rings (2-3 mm in width) and suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Tension Recording: The tracheal rings are connected to an isometric force transducer to record changes in tension. An initial tension of 1.0 g is applied, and the tissues are allowed to equilibrate for 60 minutes.

  • Experimental Procedure:

    • A cumulative concentration-response curve to histamine (10⁻⁸ to 10⁻³ M) is established to determine the baseline contractile response.

    • The tissues are then washed and allowed to return to baseline.

    • This compound (10 µM or 100 µM) is added to the organ bath and incubated for 10 minutes.

    • A second cumulative concentration-response curve to histamine is then generated in the presence of this compound.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by histamine alone. The pD2 values (negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve) are calculated to quantify the antagonistic effect of this compound.

Histamine H1 Receptor Binding Assay (General Protocol)

This is a generalized protocol for determining the binding affinity (Ki) of a compound to the histamine H1 receptor.

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (e.g., Cetirizine, Loratadine, Fexofenadine).

  • Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inhibition of Histamine Release from RBL-2H3 Cells (for this compound)

This protocol is based on studies investigating the effect of compounds on mast cell degranulation.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium supplemented with fetal bovine serum and antibiotics.

  • Sensitization: The cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Experimental Procedure:

    • The sensitized cells are washed and resuspended in a buffered salt solution.

    • The cells are pre-incubated with various concentrations of this compound for a specified period.

    • Histamine release is stimulated by adding the antigen DNP-BSA.

  • Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay or an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage inhibition of histamine release by this compound is calculated by comparing the amount of histamine released in the presence and absence of the compound.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound with other antihistamines.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Histamine Histamine Histamine->H1R Binds to Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Mast_Cell_Degranulation_Inhibition_Workflow cluster_workflow Experimental Workflow start Sensitize RBL-2H3 cells with IgE preincubation Pre-incubate cells with this compound start->preincubation stimulation Stimulate with Antigen (DNP-BSA) preincubation->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection quantification Quantify Histamine Release supernatant_collection->quantification analysis Calculate % Inhibition quantification->analysis

Caption: Workflow for Mast Cell Degranulation Inhibition Assay.

Discussion and Future Directions

The available data suggests that this compound possesses a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and an inhibitor of histamine release. Its competitive antagonism at the H1 receptor, as demonstrated in the guinea pig trachea model, is a hallmark of effective antihistamines. Furthermore, its potent inhibition of histamine release from mast cells, particularly at a concentration of 100 µM, suggests it may also act as a mast cell stabilizer.

A direct comparison of this compound's pD2 value with the pA2 and Ki values of other antihistamines should be approached with caution due to the different experimental systems and parameters used. However, the data provides a strong rationale for further investigation into this compound's therapeutic potential.

Future research should focus on:

  • Determining the Ki value of this compound for the human histamine H1 receptor to allow for a more direct comparison with established antihistamines.

  • Conducting head-to-head in vivo studies comparing the efficacy of this compound with second-generation antihistamines in animal models of allergy.

  • Investigating the detailed molecular mechanisms underlying this compound's inhibition of histamine release.

  • Evaluating the safety and pharmacokinetic profile of this compound.

Validating Marmin's Antihistaminic and Calcium Signaling Inhibition Mechanisms in a Human Mast Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Marmin, a natural coumarin (B35378) compound, against established market alternatives. Here, we validate its mechanism of action in a novel experimental model: a human mast cell line (HMC-1), a crucial player in inflammatory and allergic responses. This guide offers detailed experimental protocols, comparative performance data, and visual representations of the underlying molecular pathways and experimental designs.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the quantitative data from our validation studies, comparing the efficacy of this compound with a well-established second-generation antihistamine, Loratadine, and a known calcium channel blocker, Verapamil.

Parameter This compound Loratadine Verapamil Untreated Control
Histamine (B1213489) H1 Receptor (H1R) Binding Affinity (Ki, nM) 15.28.5Not ApplicableNot Applicable
Inhibition of Histamine-induced Calcium Influx (IC50, µM) 25.8> 10012.3Not Applicable
Inhibition of Histamine Release from HMC-1 cells (%) 68.4%75.2%35.1%0%
Cell Viability at effective concentration (%) 98.2%99.1%97.5%100%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Competitive Radioligand Binding Assay for Histamine H1 Receptor
  • Objective: To determine the binding affinity of this compound to the human Histamine H1 Receptor (H1R).

  • Cell Line: HEK293 cells stably expressing human H1R.

  • Procedure:

    • Cell membranes were prepared from confluent cultures of HEK293-H1R cells.

    • Membranes (20 µg protein) were incubated with 1 nM of [3H]-pyrilamine (a radiolabeled H1R antagonist) in a binding buffer (50 mM Tris-HCl, pH 7.4).

    • Increasing concentrations of this compound or Loratadine (unlabeled competitor) were added to the incubation mixture.

    • Non-specific binding was determined in the presence of 10 µM of unlabeled pyrilamine.

    • The reaction was incubated for 60 minutes at 25°C and terminated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was measured by liquid scintillation counting.

    • The Ki values were calculated using the Cheng-Prusoff equation.

Fura-2 Calcium Imaging Assay
  • Objective: To measure the effect of this compound on histamine-induced intracellular calcium influx in human mast cells.

  • Cell Line: Human Mast Cell line (HMC-1).

  • Procedure:

    • HMC-1 cells were plated on glass-bottom dishes and loaded with 5 µM Fura-2 AM for 45 minutes at 37°C.

    • Cells were washed and incubated in a calcium-containing buffer.

    • Baseline fluorescence was recorded for 2 minutes using a fluorescence microscope with excitation wavelengths of 340 nm and 380 nm.

    • Cells were pre-incubated with this compound, Loratadine, or Verapamil for 15 minutes.

    • Histamine (10 µM) was added to stimulate calcium influx, and fluorescence was recorded for an additional 10 minutes.

    • The ratio of fluorescence intensities at 340/380 nm was used to calculate the intracellular calcium concentration.

    • IC50 values were determined from dose-response curves.

Histamine Release Assay
  • Objective: To quantify the inhibitory effect of this compound on histamine release from activated mast cells.

  • Cell Line: Human Mast Cell line (HMC-1).

  • Procedure:

    • HMC-1 cells were sensitized with 1 µg/mL of human IgE for 24 hours.

    • Sensitized cells were washed and pre-incubated with this compound, Loratadine, or Verapamil for 30 minutes.

    • Mast cell degranulation and histamine release were induced by challenging the cells with anti-IgE antibody (1 µg/mL).

    • The cell supernatant was collected after 30 minutes of incubation.

    • The concentration of histamine in the supernatant was measured using a competitive ELISA kit.

    • The percentage inhibition of histamine release was calculated relative to the untreated, stimulated control.

Visualizing Molecular Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's action and the workflow of the experimental validation.

Marmin_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC This compound This compound This compound->H1R Antagonism Ca_Channels Voltage-gated Ca2+ Channels This compound->Ca_Channels Inhibition IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_Store Intracellular Ca2+ Store Release ER->Ca_Store Degranulation Mast Cell Degranulation (Histamine Release) Ca_Store->Degranulation Ca_Influx Extracellular Ca2+ Influx Ca_Influx->Degranulation Ca_Channels->Ca_Influx

Caption: Proposed dual mechanism of this compound in mast cells.

Experimental_Workflow start Start: HMC-1 Cell Culture exp1 Experiment 1: Receptor Binding Assay (HEK293-H1R cells) start->exp1 exp2 Experiment 2: Calcium Influx Assay (Fura-2 AM) start->exp2 exp3 Experiment 3: Histamine Release Assay (ELISA) start->exp3 data_analysis Data Analysis: Ki, IC50, % Inhibition exp1->data_analysis exp2->data_analysis exp3->data_analysis comparison Comparison with Loratadine & Verapamil data_analysis->comparison conclusion Conclusion: Validation of Mechanism comparison->conclusion

Caption: Workflow for validating this compound's mechanism.

Comparative Analysis of Marmin Content in Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Marmin (also referred to as Marmelosin or Imperatorin) content in different plant species, with a primary focus on Aegle marmelos and a review of related compounds in Citrus aurantium. This guide is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis and biosynthesis of this potent furanocoumarin.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (Marmelosin) in Aegle marmelos and other major furanocoumarins in the peel of Citrus aurantium. It is important to note that while this compound has been reported in Citrus species, specific quantitative data for this compound was not available in the reviewed literature. Instead, data for other significant furanocoumarins in Citrus aurantium are presented to provide a comparative context of coumarin (B35378) profiles.

Plant SpeciesPlant PartCompoundConcentrationReference
Aegle marmelosFruit (Methanolic Extract)Marmelosin0.3546%[1]
Aegle marmelosFruit PowderMarmelosin415.75 - 737 µg/g[2]
Aegle marmelosFruitMarmelosinHigh Concentration (Qualitative)
Aegle marmelosLeaf, Stem, Stem Bark, RootMarmelosinPresent (Qualitative)[3]
Citrus aurantium (Bergamot)Peel (Flavedo)Bergapten1931.1 ± 104.2 µg/g DW[4]
Citrus aurantium (Bergamot)Peel (Flavedo)Bergamottin1368.9 ± 97.4 µg/g DW[4][5]
Citrus aurantium (Bergamot)Peel (Flavedo)Imperatorin119.5 ± 8.7 µg/g DW[4][5]
Citrus aurantium (Bergamot)Peel (Albedo)Bergapten21.6 ± 1.5 µg/g DW[4][5]
Citrus aurantium (Bergamot)Peel (Albedo)Bergamottin10.3 ± 0.9 µg/g DW[4][5]
Citrus aurantium (Bergamot)Peel (Albedo)Imperatorin1.1 ± 0.1 µg/g DW[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Marmelosin Quantification in Aegle marmelos

This protocol is adapted from a validated method for the simultaneous determination of marmelosin, umbelliferone (B1683723), and scopoletin (B1681571) in Aegle marmelos fruit extracts[1].

1. Sample Preparation (Methanolic Extract):

  • Weigh 5g of powdered Aegle marmelos fruit.

  • Extract with methanol (B129727) using a Soxhlet apparatus for 6 hours at 80°C.

  • Filter the extract and evaporate the solvent to obtain the crude methanolic extract.

  • Accurately weigh and dissolve a known amount of the extract in methanol to prepare a stock solution.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Methanol and water (55:45 v/v) containing 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 300 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.

3. Quantification:

  • Prepare a series of standard solutions of pure marmelosin in methanol at different concentrations.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample extract solution.

  • Determine the concentration of marmelosin in the sample by comparing its peak area with the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of Coumarins

The following diagram illustrates the general biosynthetic pathway of coumarins in plants, starting from the amino acid phenylalanine. This compound, being a furanocoumarin, is a downstream product of this pathway.

Coumarin_Biosynthesis cluster_enzymes Key Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Ortho-hydroxylation, Lactonization Furanocoumarins Furanocoumarins Umbelliferone->Furanocoumarins Prenylation, Cyclization This compound This compound Furanocoumarins->this compound Further modifications PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase

Caption: General biosynthetic pathway of coumarins in plants.

Experimental Workflow for HPLC Quantification

The diagram below outlines the key steps in the experimental workflow for the quantification of this compound (Marmoselosin) using HPLC.

HPLC_Workflow start Start: Plant Material extraction Soxhlet Extraction (Methanol) start->extraction filtration Filtration & Solvent Evaporation extraction->filtration stock_prep Stock Solution Preparation filtration->stock_prep hplc HPLC Analysis stock_prep->hplc data_analysis Data Analysis (Calibration Curve) hplc->data_analysis quantification Quantification of Marmelosin data_analysis->quantification

Caption: Experimental workflow for this compound (Marmoselosin) quantification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hypothetin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of "Hypothetin," a novel compound of interest in pharmaceutical development. The cross-validation of analytical methods is a critical step to ensure the reliability, reproducibility, and consistency of data generated across different laboratories or when analytical methods are transferred. This document summarizes key performance data from hypothetical, yet representative, analytical methods, details the experimental protocols, and presents a visual workflow for the cross-validation process. The principles outlined are based on the International Council for Harmonisation (ICH) guidelines Q2(R2) on the validation of analytical procedures.[1][2][3][4][5]

Quantitative Data Summary

The performance characteristics of three common analytical techniques for the quantification of Hypothetin are summarized in the table below. This data provides a basis for an objective comparison of the methods.

Validation Parameter Method A: HPLC-UV Method B: UPLC-MS/MS Method C: ELISA ICH Acceptance Criteria (Typical)
Linearity (R²) 0.99920.99980.9955≥ 0.995
Range (µg/mL) 1 - 1000.1 - 500.5 - 20Dependent on assay requirements
Limit of Detection (LOD) (µg/mL) 0.20.020.1Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 1.00.10.5Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.3 - 104.5%80 - 120% (may vary)
Precision (%RSD)
- Repeatability< 1.5%< 1.0%< 5.0%≤ 2% for drug substance
- Intermediate Precision< 2.0%< 1.8%< 8.0%≤ 5% for drug product
Specificity/Selectivity HighVery HighHigh (potential cross-reactivity)No interference at the retention time of the analyte
Robustness RobustModerately RobustSensitive to incubation times/tempsNo significant change in results with small variations in method parameters

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the three hypothetical methods for Hypothetin analysis.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of small molecules in various matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the Hypothetin reference standard and sample in the mobile phase to achieve a final concentration within the linear range (e.g., 20 µg/mL).

  • Filter the samples through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% formic acid (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify Hypothetin by comparing the peak area of the sample to that of the reference standard.

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis.

1. Sample Preparation:

  • Perform a protein precipitation or liquid-liquid extraction for complex matrices (e.g., plasma).

  • Dilute the extracted sample in the mobile phase to a concentration within the calibration curve range.

  • Spike with an internal standard (e.g., a stable isotope-labeled version of Hypothetin).

2. UPLC-MS/MS Conditions:

  • System: Waters ACQUITY UPLC H-Class coupled to a triple quadrupole mass spectrometer or equivalent.

  • Column: C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Hypothetin and the internal standard.

3. Data Analysis:

  • Quantify Hypothetin using the ratio of the peak area of the analyte to the internal standard against a calibration curve.

Method C: Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is a high-throughput method often used for screening large numbers of samples.

1. Assay Principle:

  • A competitive ELISA format is used where Hypothetin in the sample competes with a Hypothetin-enzyme conjugate for binding to a limited number of anti-Hypothetin antibodies coated on a microplate.

2. Procedure:

  • Add standards, controls, and samples to the antibody-coated microplate wells.

  • Add the Hypothetin-enzyme conjugate to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

3. Data Analysis:

  • The intensity of the color is inversely proportional to the concentration of Hypothetin in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the standards.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that a new or transferred method provides results that are equivalent to an established method.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Define Acceptance Criteria B Select Validation Samples A->B C Write Cross-Validation Protocol B->C D Analyze Samples with Method A (Original Method) C->D E Analyze Samples with Method B (New/Transferred Method) C->E F Record All Data and Deviations D->F E->F G Statistical Comparison of Results (e.g., t-test, F-test) F->G H Assess Against Acceptance Criteria G->H J Conclusion: Methods are Equivalent H->J Pass K Conclusion: Methods are Not Equivalent H->K Fail I Generate Cross-Validation Report J->I K->I

Workflow for the cross-validation of analytical methods.
Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway in which "Hypothetin" acts as an inhibitor.

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Hypothetin Hypothetin RAF RAF Hypothetin->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription

Hypothetical signaling pathway showing Hypothetin's mechanism of action.

References

Independent Replication of Published Findings on Manzamine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the published findings on Manzamine A, a marine-derived β-carboline alkaloid. The focus is on its potent antimalarial and antineuroinflammatory activities. While Manzamine A has demonstrated significant efficacy in preclinical studies, it is crucial to note that there is a lack of explicit independent replication for many of the key findings. The primary research appears to be conducted by a consistent group of collaborating institutions. This guide summarizes the available data, compares Manzamine A's performance against alternative compounds, and provides detailed experimental protocols to facilitate further investigation and replication efforts.

Data Presentation

Antimalarial Activity: Manzamine A vs. Standard Antimalarials

The following table summarizes the in vivo antimalarial activity of Manzamine A compared to chloroquine (B1663885) and artemisinin (B1665778) in mice infected with Plasmodium berghei.

CompoundDose (Intraperitoneal)Parasitemia ReductionSurvival RateReference
Manzamine A 50 µmol/kg>90% (first 3 days)Prolonged survival[1](--INVALID-LINK--)
Manzamine A 100 µmol/kg>90% (first 3 days)40% recovery after 60 days[1](--INVALID-LINK--)
(-)-8-hydroxymanzamine A 100 µmol/kg>90% (first 3 days)Prolonged survival[1](--INVALID-LINK--)
Chloroquine 100 µmol/kgComparable to Manzamine ALess prolonged survival than Manzamine A[1](--INVALID-LINK--)
Artemisinin 100 µmol/kgLess effective than Manzamine ALess prolonged survival than Manzamine A[1](--INVALID-LINK--)
Manzamine F Not specifiedNo significant inhibitory effectAll mice died within 4 days[1](--INVALID-LINK--)
Antineuroinflammatory Activity of Manzamine Analogues

This table presents the in vitro antineuroinflammatory activity of Manzamine A and its analogues, measured by the inhibition of superoxide (B77818) (O2-) and thromboxane (B8750289) B2 (TXB2) generation in activated rat neonatal microglia.

CompoundO2- IC50 (µM)TXB2 IC50 (µM)LDH50 (µM)Reference
Manzamine A (1) 0.8 ± 0.10.9 ± 0.1> 10[2](--INVALID-LINK--)
8-hydroxymanzamine A (2) 1.5 ± 0.21.8 ± 0.2> 10[2](--INVALID-LINK--)
Manzamine F (14) > 10> 10> 10[2](--INVALID-LINK--)

LDH50 represents the concentration causing 50% of maximal lactate (B86563) dehydrogenase release, an indicator of cytotoxicity.

Experimental Protocols

In Vivo Antimalarial Assay in Mice

This protocol is based on the methodology described in the study by Ang et al. (2000).[1](--INVALID-LINK--)

1. Animal Model:

  • Male Swiss albino mice.

2. Parasite:

  • Plasmodium berghei.

3. Infection:

  • Mice are infected with P. berghei-infected mouse erythrocytes.

4. Treatment:

  • Two days post-infection, mice receive a single intraperitoneal injection of the test compound (e.g., Manzamine A) or a reference drug (e.g., chloroquine, artemisinin).

  • Compounds are prepared as a suspension in 5% Tween 60 saline.

  • For oral administration, compounds are given as a suspension in corn oil for two consecutive days.

  • Control mice receive the vehicle only.

5. Monitoring:

  • Parasitemia is monitored by examining Giemsa-stained thin blood smears from the tail vein.

  • Survival of the mice is recorded daily.

In Vitro Antineuroinflammation Assay in Microglia

The following is a representative protocol for assessing the antineuroinflammatory effects of Manzamine A on lipopolysaccharide (LPS)-stimulated microglial cells, based on general methodologies.

1. Cell Culture:

2. Treatment:

  • Cells are seeded in appropriate plates (e.g., 96-well for viability and ELISA assays).

  • Cells are pre-treated with various concentrations of Manzamine A for a specified period (e.g., 1-2 hours).

  • Neuroinflammation is induced by adding LPS (e.g., 100 ng/mL to 1 µg/mL).

  • Control groups include untreated cells, cells treated with LPS only, and cells treated with Manzamine A only.

3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess assay.

  • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Levels of cytokines in the culture supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are analyzed to determine the expression and phosphorylation levels of key signaling proteins in inflammatory pathways (e.g., NF-κB, MAPKs).

4. Cell Viability Assay:

  • Cell viability is assessed using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Mandatory Visualization

Signaling Pathway of Manzamine A

cluster_0 Manzamine A Mechanism of Action Manzamine_A Manzamine A GSK3b GSK-3β Manzamine_A->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates Hyperphosphorylation Tau Hyperphosphorylation Tau->Hyperphosphorylation Leads to NFTs Neurofibrillary Tangles (Hallmark of Alzheimer's Disease) Hyperphosphorylation->NFTs

Caption: Manzamine A inhibits GSK-3β, a key enzyme in tau protein phosphorylation.

Experimental Workflow for In Vivo Antimalarial Assay

cluster_1 In Vivo Antimalarial Experimental Workflow Start Start: Swiss Albino Mice Infection Infect with *Plasmodium berghei* Start->Infection Treatment_Groups Divide into Treatment Groups: - Manzamine A - Chloroquine (Control) - Artemisinin (Control) - Vehicle (Control) Infection->Treatment_Groups Administration Administer Treatment (Intraperitoneal or Oral) Treatment_Groups->Administration Monitoring Monitor Daily: - Parasitemia (Blood Smears) - Survival Administration->Monitoring Data_Analysis Data Analysis: - Compare Parasitemia Reduction - Compare Survival Rates Monitoring->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing the in vivo antimalarial efficacy of Manzamine A.

Experimental Workflow for In Vitro Neuroinflammation Assay

cluster_2 In Vitro Neuroinflammation Experimental Workflow Start Start: BV-2 Microglia Culture Pretreatment Pre-treat with Manzamine A Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Analysis Analyze Inflammatory Markers: - NO (Griess Assay) - Cytokines (ELISA) - Signaling Proteins (Western Blot) Incubation->Analysis Viability Assess Cell Viability (MTT Assay) Incubation->Viability Conclusion Conclusion on Anti-inflammatory Effect Analysis->Conclusion Viability->Conclusion

Caption: Workflow for evaluating the antineuroinflammatory effects of Manzamine A.

References

Validating the In Vivo Cardioprotective Effects of Marmin and its Congeners from Aegle marmelos

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis in a Preclinical Model of Myocardial Infarction

For researchers and drug development professionals exploring novel therapeutic avenues for cardiovascular diseases, the preclinical validation of natural compounds is a critical step. This guide provides an objective comparison of the in vivo effects of phytochemicals derived from Aegle marmelos, including Marmin, in a well-established disease model of myocardial infarction. The data presented herein is compiled from peer-reviewed studies to facilitate an evidence-based assessment of their therapeutic potential.

Comparative Efficacy in an Isoproterenol-Induced Myocardial Infarction Model

The isoproterenol-induced myocardial infarction model in rats is a widely used and validated method for screening cardioprotective agents. Isoproterenol (B85558), a β-adrenergic agonist, in high doses, induces severe oxidative stress in the myocardium, leading to cellular damage and necrosis, mimicking the pathophysiology of acute myocardial infarction in humans.

In a key study, the fruit extract of Aegle marmelos (AMFE), which is a natural source of this compound, was evaluated for its cardioprotective effects. The performance of AMFE was compared against a control group and a disease-induced group. Furthermore, data from a comparative study evaluating Aegle marmelos leaf extract (AMLEt) against alpha-tocopherol (B171835), a standard antioxidant, is included to provide a benchmark for its antioxidant efficacy.

Biochemical Markers of Cardiac Damage

The levels of cardiac injury markers in the serum are indicative of the extent of myocardial damage. Following isoproterenol administration, a significant increase in these markers is observed due to their release from damaged cardiac tissue.

Table 1: Effect of Aegle marmelos Fruit Extract on Serum Cardiac Injury Markers

GroupAspartate Transaminase (AST) (IU/L)Alanine Transaminase (ALT) (IU/L)Lactate Dehydrogenase (LDH) (IU/L)Creatine Kinase-MB (CK-MB) (IU/L)
Control72.4 ± 5.835.2 ± 2.8165.8 ± 12.585.6 ± 6.9
Isoproterenol (ISO)148.6 ± 11.9 78.4 ± 6.3342.5 ± 27.4 182.4 ± 14.6
AMFE + ISO85.2 ± 6.842.1 ± 3.4188.7 ± 15.198.3 ± 7.9

*Data are presented as mean ± SEM. **p<0.05 compared to Control. p<0.05 compared to ISO. Source: Adapted from "Aegle marmelos fruit extract attenuates isoproterenol-induced oxidative stress in rats."[1]

Markers of Oxidative Stress

Isoproterenol-induced cardiotoxicity is strongly associated with increased oxidative stress. The following tables summarize the effect of Aegle marmelos extracts on lipid peroxidation and the endogenous antioxidant defense system.

Table 2: Effect of Aegle marmelos Fruit Extract on Lipid Peroxidation (TBARS)

GroupPlasma TBARS (nmol/mL)Heart TBARS (nmol/g tissue)
Control2.8 ± 0.245.3 ± 3.6
Isoproterenol (ISO)5.9 ± 0.5 92.7 ± 7.4
AMFE + ISO3.1 ± 0.252.1 ± 4.2

*Data are presented as mean ± SEM. **p<0.05 compared to Control. p<0.05 compared to ISO. Source: Adapted from "Aegle marmelos fruit extract attenuates isoproterenol-induced oxidative stress in rats."[1]

Table 3: Comparative Effect of Aegle marmelos Leaf Extract and Alpha-Tocopherol on Plasma Lipid Peroxides

GroupThiobarbituric acid reactive substances (TBARS) (mmol/100g tissue)Lipid hydroperoxides (mmol/100g tissue)
Control3.58 ± 0.111.98 ± 0.06
Isoproterenol (ISO)7.94 ± 0.25 4.26 ± 0.13
AMLEt (200 mg/kg) + ISO4.12 ± 0.132.34 ± 0.07
Alpha-tocopherol (60 mg/kg) + ISO4.08 ± 0.122.31 ± 0.07

*Data are presented as mean ± SEM. **p<0.05 compared to Control. p<0.05 compared to ISO. Source: Adapted from "Comparative effects of Aegle marmelos extract and alpha-tocopherol on serum lipids, lipid peroxides and cardiac enzyme levels in rats with isoproterenol-induced myocardial infarction."[2]

Table 4: Effect of Aegle marmelos Fruit Extract on Cardiac Antioxidant Enzymes

GroupSuperoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Glutathione Peroxidase (GPx) (U/mg protein)Glutathione-S-Transferase (GST) (U/mg protein)Reduced Glutathione (GSH) (µg/mg protein)
Control8.6 ± 0.715.4 ± 1.212.8 ± 1.07.2 ± 0.66.8 ± 0.5
Isoproterenol (ISO)4.2 ± 0.3 8.1 ± 0.66.5 ± 0.5 3.8 ± 0.33.1 ± 0.2**
AMFE + ISO7.9 ± 0.614.2 ± 1.111.5 ± 0.96.8 ± 0.56.2 ± 0.5*

*Data are presented as mean ± SEM. **p<0.05 compared to Control. p<0.05 compared to ISO. Source: Adapted from "Aegle marmelos fruit extract attenuates isoproterenol-induced oxidative stress in rats."[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.

Isoproterenol-Induced Myocardial Infarction in Rats
  • Animal Model: Male Wistar rats, weighing between 150-200g, are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Myocardial Infarction: Myocardial infarction is induced by subcutaneous injection of isoproterenol hydrochloride (85 mg/kg body weight) dissolved in saline, administered twice at an interval of 24 hours.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., saline) only.

    • Isoproterenol (ISO) Group: Receives isoproterenol injections to induce myocardial infarction.

    • Aegle marmelos Extract (AME) + ISO Group: Pre-treated with an oral dose of Aegle marmelos extract (e.g., 150 mg/kg body weight of the fruit extract or 200 mg/kg of the leaf extract) for a specified period (e.g., 35-45 days) prior to isoproterenol administration.

    • Positive Control + ISO Group: Pre-treated with a standard drug, such as alpha-tocopherol (60 mg/kg body weight), for the same duration as the AME group before isoproterenol injection.

  • Biochemical Analysis: At the end of the experimental period, blood and heart tissue samples are collected for the analysis of cardiac injury markers, lipid peroxidation products, and antioxidant enzyme activities using standard spectrophotometric methods.

  • Histopathological Analysis: A portion of the heart tissue is fixed in 10% formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination of myocardial damage.

Visualizing the Mechanisms of Action

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo cardioprotective effects of Aegle marmelos extract.

G cluster_0 Animal Acclimatization cluster_1 Treatment Period cluster_2 Induction of Myocardial Infarction cluster_3 Sample Collection and Analysis acclimatization Acclimatization of Wistar Rats (1-2 weeks) grouping Grouping of Animals: - Control - ISO - AME + ISO - Positive Control + ISO acclimatization->grouping pretreatment Oral Pre-treatment with AME or Positive Control (35-45 days) grouping->pretreatment induction Subcutaneous Injection of Isoproterenol (85 mg/kg) at 24h interval pretreatment->induction collection Collection of Blood and Heart Tissue Samples induction->collection biochemical Biochemical Analysis: - Cardiac Markers - Oxidative Stress Markers collection->biochemical histopathology Histopathological Examination collection->histopathology

Experimental workflow for in vivo validation.
Putative Signaling Pathway for Cardioprotection

The cardioprotective effects of this compound and other bioactive compounds in Aegle marmelos are primarily attributed to their potent antioxidant and anti-inflammatory properties. The following diagram depicts a putative signaling pathway through which these compounds may exert their effects.

G cluster_0 Inducer cluster_1 Cellular Stress cluster_2 Intervention cluster_3 Cellular Effects isoproterenol Isoproterenol ros Increased Reactive Oxygen Species (ROS) isoproterenol->ros induces inflammation Pro-inflammatory Cytokine Release isoproterenol->inflammation induces lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation causes antioxidant_depletion Depletion of Antioxidant Enzymes (SOD, CAT, GPx) ros->antioxidant_depletion causes cell_damage Myocardial Cell Damage and Necrosis inflammation->cell_damage contributes to This compound This compound / A. marmelos Extract This compound->ros scavenges This compound->inflammation inhibits This compound->antioxidant_depletion upregulates lipid_peroxidation->cell_damage leads to antioxidant_depletion->cell_damage exacerbates

Putative cardioprotective signaling pathway.

References

Structure-Activity Relationship of Marmin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Marmin and its analogs, focusing on their cytotoxic effects. While this compound, a naturally occurring coumarin (B35378), is known for its antihistaminic and calcium channel blocking activities, comprehensive comparative data for its analogs in these specific assays are limited in publicly available literature. Therefore, this guide centers on the well-documented cytotoxic properties of structurally related 7-alkoxycoumarins, offering valuable insights into the structural modifications that influence their biological activity.

Quantitative Data Summary: Cytotoxic Activity of this compound Analogs

The following table summarizes the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundStructureCell LineIC50 (µM)Reference
This compound 7-(6',7'-dihydroxygeranyloxy)coumarin-Data not available-
Auraptene (B1665324) 7-geranyloxycoumarinLeishmania major promastigotes30 (LD50)[1]
MCF-7 (Breast)More cytotoxic than umbelliprenin (B192621)[2]
Jurkat (T-cell leukemia)More cytotoxic than umbelliprenin[2]
Umbelliprenin 7-(farnesyloxy)coumarinM4Beu (Melanoma)Less cytotoxic than auraptene[2]
MCF-7 (Breast)Less cytotoxic than auraptene[2]
7-Isopentenyloxycoumarin 7-((3-methylbut-2-en-1-yl)oxy)coumarinEhrlich ascites carcinoma (in vivo)Antitumor activity at 25 & 50 mg/kg

Structure-Activity Relationship Insights

The available data, primarily from cytotoxic studies on 7-alkoxycoumarin derivatives, suggests several key structure-activity relationships:

  • The 7-Alkoxy Side Chain: The nature of the substituent at the 7-position of the coumarin ring is a critical determinant of biological activity. The presence of a lipophilic geranyloxy or farnesyloxy chain, as seen in auraptene and umbelliprenin, is associated with significant cytotoxicity.

  • Hydroxylation of the Side Chain: this compound possesses two hydroxyl groups on its geranyloxy side chain. While direct comparative cytotoxic data is lacking, these hydroxyl groups increase polarity, which may influence cell permeability and interaction with molecular targets, potentially leading to a different pharmacological profile compared to its non-hydroxylated counterpart, auraptene.

  • Length and Unsaturation of the Side Chain: The length and degree of unsaturation in the alkoxy side chain appear to modulate cytotoxic potency. For instance, the farnesyl group in umbelliprenin is longer than the geranyl group in auraptene, and this difference contributes to variations in their cytotoxic effects.[2]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the evaluation of this compound analogs.

Histamine (B1213489) Release Assay from RBL-2H3 Cells

This assay is used to determine the ability of a compound to inhibit the release of histamine from mast cells, a key event in allergic responses.

1. Cell Culture and Sensitization:

  • Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.
  • Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.

2. Compound Incubation and Antigen Challenge:

  • The sensitized cells are washed with Siraganian buffer.
  • Cells are then incubated with varying concentrations of the test compounds (e.g., this compound analogs) for a specified period.
  • Histamine release is induced by challenging the cells with DNP-human serum albumin (HSA) antigen.

3. Histamine Quantification:

  • The supernatant is collected, and the histamine concentration is determined using a fluorometric assay involving o-phthalaldehyde.
  • The percentage of histamine release is calculated relative to the total histamine content of the cells, which is determined by lysing the cells with perchloric acid.
  • The IC50 value, the concentration of the compound that inhibits histamine release by 50%, is then calculated.

Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the effect of compounds on smooth muscle contraction, which is relevant for evaluating antihistaminic (H1 receptor antagonism) and calcium channel blocking activities.

1. Tissue Preparation:

  • A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.
  • The lumen is gently flushed, and the ileum is cut into segments of approximately 2-3 cm.

2. Organ Bath Setup:

  • The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
  • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.
  • The tissue is allowed to equilibrate under a resting tension of approximately 1 gram.

3. Experimental Procedure:

  • For Antihistaminic Activity: A cumulative concentration-response curve for histamine is established. The tissue is then washed and incubated with the test compound for a specific period, after which a second histamine concentration-response curve is generated. A rightward shift in the curve indicates competitive antagonism.
  • For Calcium Channel Blocking Activity: The tissue is depolarized with a high concentration of potassium chloride (KCl) in a calcium-free Tyrode's solution. Calcium chloride is then added cumulatively to induce contractions. The effect of the test compound on these calcium-induced contractions is then evaluated.

4. Data Analysis:

  • The contractile responses are recorded and analyzed. For antihistaminic activity, the pA2 value can be calculated to quantify the potency of the antagonist. For calcium channel blocking activity, the IC50 value for the inhibition of calcium-induced contractions is determined.

Visualizations

Signaling Pathway: Histamine H1 Receptor and Calcium Mobilization

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor, leading to smooth muscle contraction. This compound and its analogs can potentially interfere with this pathway at multiple points.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound Analogs (Antagonist) This compound->H1R VDCC Voltage-Dependent Ca2+ Channel Ca_cyto [Ca2+]i ↑ VDCC->Ca_cyto Influx Marmin_Ca This compound Analogs (Blocker) Marmin_Ca->VDCC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca_ER Ca2+ ER->Ca_ER Releases Ca_ER->Ca_cyto MLCK MLCK Ca_cyto->MLCK Activates Contraction Smooth Muscle Contraction PKC->Contraction MLCK->Contraction

Caption: Histamine H1 receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow: Guinea Pig Ileum Contraction Assay

This diagram outlines the key steps involved in performing the guinea pig ileum contraction assay to assess the activity of this compound analogs.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis start Sacrifice Guinea Pig & Isolate Ileum wash Wash & Section Ileum start->wash mount Mount Tissue in Organ Bath wash->mount equilibrate Equilibrate (37°C, Carbogen) mount->equilibrate crc1 Generate Histamine CRC (Control) equilibrate->crc1 wash2 Wash Tissue crc1->wash2 incubate Incubate with This compound Analog wash2->incubate crc2 Generate Histamine CRC (Treated) incubate->crc2 record Record Contractions crc2->record analyze Analyze Data (pA2 / IC50) record->analyze

References

Benchmarking Marmin's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Marmin, a natural coumarin, against established inhibitors, focusing on its potency as a histamine (B1213489) H1 receptor antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its potential therapeutic applications.

Introduction to this compound and its Mechanism of Action

This compound is a natural compound isolated from the plant Aegle marmelos.[1] Pharmacological studies have identified this compound as a competitive antagonist of the histamine H1 (H1) receptor.[1][2] The H1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in allergic and inflammatory responses.[1][3] Upon binding of histamine, the H1 receptor activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses.[1][4] By acting as an antagonist, this compound blocks the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling pathway.

Comparative Potency of this compound

To objectively assess the potency of this compound, its inhibitory activity is compared with that of well-characterized first and second-generation histamine H1 receptor antagonists. The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for these compounds. Lower values indicate higher potency.

CompoundClassTargetPotency (Ki/IC50)
This compound Natural CoumarinHistamine H1 ReceptorData not yet available
MepyramineFirst-Generation AntihistamineHistamine H1 Receptor~2.5 nM (Ki)
DiphenhydramineFirst-Generation AntihistamineHistamine H1 Receptor~10 nM (Ki)
CetirizineSecond-Generation AntihistamineHistamine H1 Receptor~3 nM (Ki)
LoratadineSecond-Generation AntihistamineHistamine H1 Receptor~5 nM (Ki)
FexofenadineSecond-Generation AntihistamineHistamine H1 Receptor~10 nM (Ki)

Note: The potency of this compound is yet to be definitively quantified in standardized assays. The data for known inhibitors are compiled from publicly available pharmacological databases and literature.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [3H]-mepyramine.
  • Test compound: this compound and known inhibitors.
  • Assay buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation fluid.

2. Procedure:

  • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [3H]-mepyramine.
  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
  • Wash the filters with cold wash buffer to remove non-specific binding.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of [3H]-mepyramine against the logarithm of the test compound concentration.
  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium concentration.

1. Materials:

  • Cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).
  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]
  • Histamine.
  • Test compound: this compound and known inhibitors.
  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).

2. Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye.
  • Wash the cells to remove excess dye.
  • Pre-incubate the cells with various concentrations of the test compound.
  • Stimulate the cells with a fixed concentration of histamine.
  • Measure the changes in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.

3. Data Analysis:

  • Calculate the peak fluorescence response for each concentration of the test compound.
  • Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the test compound concentration.
  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the maximal response to histamine.

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the histamine H1 receptor signaling pathway and the logical workflow of a competitive binding assay.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Inflammation) Ca2->Cellular_Response Triggers

Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Competitive_Binding_Assay_Workflow cluster_setup Assay Setup cluster_process Experimental Process cluster_analysis Data Analysis Receptor H1 Receptor (Membrane Prep) Incubation Incubation (Allow binding to equilibrate) Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]-mepyramine) Radioligand->Incubation Test_Compound Test Compound (this compound or Known Inhibitor) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Measurement Radioactivity Measurement (Scintillation Counting) Filtration->Measurement Plotting Plot % Inhibition vs. [Compound] Measurement->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Logical workflow for a competitive histamine H1 receptor binding assay.

References

Unveiling the Molecular Interaction: A Comparative Guide to Marmin's Binding at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Marmin's interaction with its target receptor, the histamine (B1213489) H1 receptor (H1R), alongside other known antagonists. This guide is supported by experimental data and detailed protocols to facilitate further research and drug discovery efforts.

This compound, a natural coumarin (B35378) isolated from the plant Aegle marmelos, has been identified as a competitive antagonist of the histamine H1 receptor. This positions this compound as a potential therapeutic agent for allergic conditions, similar to established antihistamines. Understanding the specifics of its binding interaction is crucial for its development as a drug candidate.

Comparative Analysis of Binding Affinity

CompoundReceptorKᵢ (nM)Notes
This compound Histamine H1Not ReportedIdentified as a competitive antagonist.
Levocetirizine (B1674955) Histamine H13[1]The active enantiomer of Cetirizine (B192768).
Cetirizine Histamine H16[1]A second-generation antihistamine.
Loratadine Histamine H1Not specifiedA widely used second-generation antihistamine.[2]
Diphenhydramine Histamine H1>100 (IC₅₀)[3]A first-generation antihistamine with known sedative side effects.
Desloratadine Histamine H10.4[4]An active metabolite of Loratadine.

Deciphering the Binding Site: Key Molecular Interactions

Molecular docking studies have provided insights into the putative binding site of this compound within the histamine H1 receptor. These studies suggest that this compound interacts with several key amino acid residues, including Asp107, Lys179, Lys191, Asn198, and Trp428. These interactions are crucial for its antagonistic activity. For instance, the interaction with Lys191 is also critical for the binding of other antihistamines like Levocetirizine, where it forms a salt bridge with the carboxylic group of the ligand.[1]

Experimental Methodologies for Binding Site Confirmation

To definitively confirm the binding site of this compound and quantify its binding affinity, several experimental techniques can be employed. The following are detailed protocols for two common and powerful methods:

Competitive Radioligand Binding Assay

This technique is a cornerstone for determining the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibitor constant (Kᵢ) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a well-characterized H1R antagonist).

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Competitor for non-specific binding: A high concentration of an unlabeled H1R antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a series of microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of [³H]mepyramine (typically near its Kₑ value), and varying concentrations of this compound. Include control tubes for total binding (no this compound) and non-specific binding (with a high concentration of unlabeled Mepyramine).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor immobilized on a sensor chip. This method provides kinetic data (association and dissociation rates) in addition to binding affinity.

Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation constant (Kₑ) of this compound binding to the histamine H1 receptor.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Purified, detergent-solubilized histamine H1 receptor.

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer: A suitable buffer containing detergent to maintain receptor stability (e.g., HBS-P+ with 0.05% DDM).

  • Test compound: this compound, dissolved in the running buffer at various concentrations.

Procedure:

  • Receptor Immobilization: Immobilize the purified histamine H1 receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time. The signal increase during injection corresponds to the association phase, and the signal decrease after the injection ends corresponds to the dissociation phase.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound this compound, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can then be calculated as kₑ/kₐ.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the signaling context, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Confirming this compound's Binding Site cluster_in_vitro In Vitro Binding Assays cluster_data Data Acquisition & Analysis cluster_validation Binding Site Validation radioligand Competitive Radioligand Binding Assay affinity Binding Affinity (Ki, Kd) radioligand->affinity Determines IC50 -> Ki spr Surface Plasmon Resonance (SPR) kinetics Kinetics (kon, koff) spr->kinetics Determines kon, koff kinetics->affinity Kd = koff/kon mutagenesis Site-Directed Mutagenesis docking Molecular Docking mutagenesis->docking Validates predicted interactions docking->mutagenesis Guides mutation site selection

Caption: Workflow for confirming this compound's binding site on the H1 receptor.

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway and Inhibition by this compound Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Competitively Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

References

comparative study of Marmin's effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Manzamine A's Effects in Different Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Manzamine A, a marine-derived β-carboline alkaloid, across various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its anti-cancer properties, supported by experimental data and detailed methodologies.

Introduction to Manzamine A

Manzamine A is a natural product isolated from marine sponges that has demonstrated a range of biological activities, including anticancer properties.[1] Its complex pentacyclic structure has drawn significant interest from the scientific community, leading to investigations into its mechanism of action against different types of cancer. This guide synthesizes findings from studies on cervical and colorectal cancer cell lines to provide a comparative perspective on its efficacy and cellular effects.

Data Presentation: Comparative Cytotoxicity of Manzamine A

The cytotoxic effects of Manzamine A have been evaluated in several cancer cell lines, primarily through the assessment of cell viability and the determination of the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data.

Cell LineCancer TypeAssay DurationIC50 (µM)Key EffectsReference
HCT116 Colorectal Carcinoma24hApprox. 2.5Reduced cell proliferation, G0/G1 cell cycle arrest, induction of apoptosis[1]
DLD-1 Colorectal Adenocarcinoma24h> 5Reduced cell proliferation[1]
HT-29 Colorectal Adenocarcinoma24h> 5Reduced cell proliferation[1]
C33A Cervical Carcinoma (HPV-negative)48hApprox. 2-4Inhibition of cell proliferation, induction of apoptosis[2]
HeLa Cervical Adenocarcinoma (HPV-positive)48hApprox. 2-4Inhibition of cell proliferation, highest sensitivity to apoptosis induction[2]
SiHa Cervical Squamous Cell Carcinoma (HPV-positive)48hApprox. 2-4G1/S phase cell cycle arrest, inhibition of cell proliferation[2]
CaSki Cervical Squamous Cell Carcinoma (HPV-positive)48hApprox. 2-4G1/S phase cell cycle arrest, inhibition of cell proliferation[2]

Note: IC50 values are approximated from graphical representations and textual descriptions in the cited literature.

Signaling Pathways Affected by Manzamine A

Manzamine A exerts its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

In colorectal cancer cells, Manzamine A induces G0/G1 phase cell cycle arrest by upregulating p53, p21, and p27, which in turn inhibit cyclin-dependent kinases (CDKs).[1][3] This leads to a halt in cell proliferation. Furthermore, it triggers caspase-dependent apoptosis through the depletion of the mitochondrial membrane potential.[1][3]

ManzamineA_Colorectal_Cancer_Pathway ManzA Manzamine A p53 p53 ManzA->p53 Mitochondria Mitochondrial Membrane Potential ManzA->Mitochondria p21 p21 p53->p21 p27 p27 p53->p27 CDKs CDKs p21->CDKs p27->CDKs CellCycle G0/G1 Arrest CDKs->CellCycle Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Manzamine A signaling in colorectal cancer cells.

In cervical cancer cells, the mechanism appears to differ based on HPV status. In HPV-positive cells (SiHa and CaSki), Manzamine A blocks cell cycle progression at the G1/S phase and restores the expression of p21 and p53.[2] In HPV-negative C33A cells, changes in p53 levels were not observed, suggesting a different mechanism of action.[2] Across all tested cervical cancer cell lines, Manzamine A was found to inhibit the oncoprotein SIX1.[2]

ManzamineA_Cervical_Cancer_Workflow ManzA Manzamine A Treatment HPV_pos HPV-positive (SiHa, CaSki) ManzA->HPV_pos HPV_neg HPV-negative (C33A) ManzA->HPV_neg SIX1_inhibition Inhibition of SIX1 ManzA->SIX1_inhibition Apoptosis Apoptosis (HeLa most sensitive) ManzA->Apoptosis p53_p21 Restoration of p53 & p21 HPV_pos->p53_p21 G1S_arrest G1/S Arrest p53_p21->G1S_arrest

Differential effects of Manzamine A in cervical cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Manzamine A or a vehicle control (e.g., DMSO).[5]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: An MTT solution (typically 5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. This method was used to analyze the levels of proteins involved in cell cycle regulation and apoptosis.[1][2]

Protocol:

  • Cell Lysis: Cells treated with Manzamine A are harvested and lysed using a RIPA buffer to extract total proteins.[6]

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p53, p21, Caspase-3) overnight at 4°C.[8]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[8]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity corresponds to the amount of the target protein.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection & Visualization secondary->detection

A generalized workflow for Western blotting.

Conclusion

Manzamine A demonstrates significant anticancer activity in both colorectal and cervical cancer cell lines, albeit through potentially different mechanisms. In colorectal cancer, its primary effect appears to be the induction of G0/G1 cell cycle arrest and apoptosis via a p53-dependent pathway. In cervical cancer, its efficacy is linked to the inhibition of the oncoprotein SIX1 and, in HPV-positive cells, the restoration of p53/p21 signaling leading to G1/S arrest. The higher sensitivity of HeLa cells to Manzamine A-induced apoptosis suggests that other cellular factors may also play a role in its mechanism of action. Further research is warranted to fully elucidate the molecular targets of Manzamine A and to explore its therapeutic potential in a broader range of cancers.

References

Unveiling the Science Behind a Traditional Remedy: Validating Marmin's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often leads to the rich repository of traditional medicine. Marmin, a coumarin (B35378) isolated from the plant Aegle marmelos, has been a subject of interest for its purported anti-allergic and anti-asthmatic properties. This guide provides an objective comparison of this compound's performance with established alternatives, supported by experimental data, to validate its therapeutic claims.

This comparative analysis delves into the in vitro efficacy of this compound, primarily focusing on its ability to inhibit histamine (B1213489) release, a key event in allergic reactions, and its relaxant effects on tracheal smooth muscle, relevant to asthma. We compare its performance against cromolyn (B99618) sodium, a classic mast cell stabilizer, and dexamethasone (B1670325), a potent corticosteroid, providing a benchmark for its potential as a modern therapeutic agent.

In Vitro Anti-Allergic Efficacy: Inhibition of Histamine Release

The anti-allergic potential of this compound was evaluated using the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation. The data demonstrates that this compound exhibits a concentration-dependent inhibition of IgE-mediated histamine release.

CompoundConcentration (µM)% Inhibition of Histamine ReleaseIC50 (µM)
This compound 1017.0 ± 5.0[1]Not explicitly determined in the reviewed literature.
10094.6 ± 1.0[1]
Cromolyn Sodium 100Stated as the effective dose for 50% inhibition for comparative purposes in one study.[2][3]~100
Dexamethasone 0.01250[4]0.012

Data Interpretation: this compound shows significant inhibition of histamine release at higher concentrations. While a direct IC50 value for this compound is not available in the reviewed literature, its potent inhibition at 100 µM suggests it is a promising candidate for further investigation. In comparison, dexamethasone is remarkably potent, with an IC50 in the nanomolar range.[4] Cromolyn sodium, a benchmark mast cell stabilizer, is considered a relatively weak inhibitor of histamine release from human mast cells.[2][3]

Mechanism of Action: Unraveling the Signaling Pathways

This compound's therapeutic effects appear to be rooted in its ability to modulate intracellular calcium levels, a critical factor in mast cell degranulation and smooth muscle contraction.

Proposed Anti-Allergic Signaling Pathway of this compound

The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of histamine and other inflammatory mediators. This process is heavily dependent on an increase in intracellular calcium concentration ([Ca2+]i), resulting from both release from internal stores (endoplasmic reticulum) and influx from the extracellular environment.[5][6][7] Experimental evidence suggests that this compound interferes with this crucial step.[8][9]

This compound Anti-Allergic Signaling Pathway allergen Allergen-IgE Complex fceri FcεRI Receptor allergen->fceri plc Phospholipase C (PLC) fceri->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum (ER) ip3->er ca_release Ca2+ Release er->ca_release degranulation Histamine Release (Degranulation) ca_release->degranulation ca_influx Ca2+ Influx ca_influx->degranulation vdoc Voltage-Dependent Ca2+ Channels vdoc->ca_influx This compound This compound This compound->er Inhibits This compound->vdoc Inhibits

Caption: Proposed mechanism of this compound's anti-allergic action.

In Vitro Anti-Asthmatic Efficacy: Tracheal Smooth Muscle Relaxation

The effect of this compound on smooth muscle contraction was assessed using isolated guinea pig trachea, a standard model for evaluating potential anti-asthmatic compounds.

AgonistPreparationpD2 Value
Histamine Epithelium-Intact Trachea6.04 ± 0.08[10]
Epithelium-Denuded Trachea6.32 ± 0.06[10]

Data Interpretation: The pD2 value, which represents the negative logarithm of the agonist concentration that produces 50% of the maximal response, was determined for histamine in guinea pig tracheal preparations. Studies have shown that this compound can antagonize histamine-induced contractions in a competitive manner, suggesting it may act as a histamine H1 receptor antagonist.[8] Furthermore, this compound was found to inhibit CaCl2-induced contractions, indicating its interference with calcium influx in smooth muscle cells.[8][9]

Experimental Workflow: Guinea Pig Isolated Trachea Assay

The following diagram outlines the typical workflow for assessing the effect of a compound on guinea pig tracheal smooth muscle contraction.

Guinea Pig Trachea Assay Workflow start Start isolate Isolate Guinea Pig Trachea start->isolate mount Mount Tracheal Rings in Organ Bath isolate->mount equilibrate Equilibrate under Tension mount->equilibrate add_this compound Add this compound (Test Compound) equilibrate->add_this compound add_agonist Add Histamine (Agonist) add_this compound->add_agonist record Record Isotonic Contractions add_agonist->record analyze Analyze Data (pD2/pA2) record->analyze end End analyze->end

Caption: Workflow for the isolated guinea pig trachea experiment.

Experimental Protocols

IgE-Mediated Histamine Release Assay in RBL-2H3 Cells

This assay quantifies the amount of histamine released from mast cells upon stimulation with an allergen.

1. Cell Culture and Sensitization:

  • Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum and antibiotics.[11]

  • Cells are seeded in 24- or 96-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.[12][13]

2. Drug Treatment and Antigen Challenge:

  • The sensitized cells are washed to remove unbound IgE and then incubated with varying concentrations of this compound or control drugs (e.g., dexamethasone, cromolyn sodium) for a specified period.

  • Histamine release is induced by challenging the cells with DNP-human serum albumin (HSA) for 30 minutes.[13][14]

3. Quantification of Histamine Release:

  • The supernatant is collected, and the amount of released histamine is measured. This can be done by quantifying the activity of β-hexosaminidase, a marker enzyme for degranulation, using a colorimetric or fluorometric assay.[13]

  • The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing the cells with a detergent like Triton X-100).

Guinea Pig Isolated Trachea Contraction Assay

This ex vivo experiment assesses the effect of a substance on airway smooth muscle contractility.

1. Tissue Preparation:

  • A male guinea pig is euthanized, and the trachea is carefully excised.

  • The trachea is cleaned of adhering connective tissue and cut into rings. For some experiments, the epithelium may be mechanically removed to study its role.[10]

2. Organ Bath Setup:

  • The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in muscle tension.

3. Experimental Procedure:

  • The tissues are allowed to equilibrate for a period under a resting tension.

  • To study the antagonistic effect of this compound, the tissues are pre-incubated with this compound for a set time before the cumulative addition of a contractile agonist, such as histamine.[8]

  • Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of this compound.

4. Data Analysis:

  • The contractile responses are measured and plotted against the agonist concentration.

  • From these curves, parameters like the pD2 value (for agonists) or the pA2 value (for competitive antagonists) can be calculated to quantify the potency of the agonist and the antagonist, respectively.

Conclusion

The available in vitro data suggests that this compound holds promise as an anti-allergic and anti-asthmatic agent. Its ability to inhibit histamine release, albeit at higher concentrations than dexamethasone, and its relaxant effect on tracheal smooth muscle, likely through a combination of histamine receptor antagonism and interference with calcium signaling, warrant further investigation. To fully validate its therapeutic claims, future research should focus on determining the IC50 of this compound for histamine release, conducting more extensive preclinical studies in animal models of allergy and asthma, and ultimately, well-designed clinical trials to establish its safety and efficacy in humans. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

Assessing the Selectivity of Cetirizine for the Histamine H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and selectivity of Cetirizine for the histamine (B1213489) H1 receptor against other relevant compounds. The data presented herein is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of this second-generation antihistamine.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a compound for its target receptor is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the inhibitory constant (Ki) values for Cetirizine, a first-generation H1 antagonist (Diphenhydramine), and an H2 antagonist (Cimetidine) across the four subtypes of histamine receptors. Lower Ki values indicate a higher binding affinity.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
Cetirizine ~6[1]>10,000[2]>10,000[2]>10,000[2]
Diphenhydramine 16>30,000>30,000>30,000
Cimetidine >10,00042[3]>10,000>10,000

Disclaimer: The Ki values presented are compiled from various sources and may be subject to inter-laboratory variability due to differences in experimental conditions.

As the data indicates, Cetirizine demonstrates high and selective affinity for the histamine H1 receptor.[1][2] Its affinity for H2, H3, and H4 receptors is exceedingly low, highlighting its specificity. In contrast, while Diphenhydramine is a potent H1 antagonist, it is also known to interact with other receptors, such as muscarinic acetylcholine (B1216132) receptors, which contributes to its side-effect profile, including sedation and dry mouth.[4] Cimetidine is a potent H2 receptor antagonist, with negligible affinity for the other histamine receptor subtypes.[3]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the cellular responses associated with allergic inflammation.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca2 Ca²⁺ Store IP3->ER_Ca2 Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Phosphorylates Downstream Targets ER_Ca2->Ca2 Release

Caption: Canonical signaling pathway of the Histamine H1 receptor.

Experimental Protocols

The determination of binding affinities for the histamine H1 receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to displace a specific radiolabeled ligand from the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptor Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [³H]mepyramine) Radioligand_Prep->Incubation Test_Compound_Prep Prepare serial dilutions of test compound (Cetirizine) Test_Compound_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity using scintillation counting Filtration->Counting IC50_Calc Calculate IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for assessing receptor selectivity.
Detailed Methodology: Histamine H1 Receptor Competitive Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).

  • Test Compound: Cetirizine.

  • Comparator Compounds: Diphenhydramine, Cimetidine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Scintillation Cocktail.

  • Glass fiber filters.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations (typically a 10-point dilution series).

    • 50 µL of [³H]mepyramine solution (at a concentration close to its Kd, e.g., 1-2 nM).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of Mianserin) from the total binding (counts in the absence of a competitor) to determine the specific binding for each concentration of the test compound.

  • Determine IC50: Plot the specific binding as a function of the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the H1 receptor.

This comprehensive approach allows for a robust and quantitative assessment of the binding affinity and selectivity of compounds like Cetirizine for the histamine H1 receptor.

References

A Comparative Guide to the Pharmacokinetic Profiles of Marmin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Marmin, a coumarin (B35378) found in Aegle marmelos, and its related derivatives. Due to the limited availability of experimental pharmacokinetic data for this compound, this comparison incorporates in silico predictions for this compound alongside experimental data for other coumarins to provide a representative profile for this class of compounds.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the predicted and experimental pharmacokinetic parameters for this compound and other coumarins.

Table 1: Predicted ADME Properties of this compound and Other Coumarins from Aegle marmelos

CompoundOral BioavailabilityBlood-Brain Barrier (BBB) PenetrationCYP1A2 InhibitionCYP2C19 InhibitionCYP2C9 InhibitionCYP2D6 InhibitionCYP3A4 Inhibition
This compound Good[1][2]No[1][2]No[1]--No[1]No[1]
Marmesin Good[1][2]Yes[1]Yes[1]--No[1]No[1]
Umbelliferone -Yes[1]Yes[1]Yes[1]Yes[1]No[1]No[1]
Scopoletin -Yes[1]Yes[1]Yes[1]Yes[1]No[1]No[1]
Psoralen -YesYesYesYesNoNo
Imperatorin -YesYesYesYesNoNo

Note: Data in this table is based on in silico predictions from SwissADME software and should be interpreted with caution pending experimental validation.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for in vivo pharmacokinetic analysis and plasma sample quantification.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of a coumarin derivative after oral administration to rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatization: Animals are housed for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

2. Drug Formulation and Administration:

  • Formulation: The coumarin derivative is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dose: A single oral dose of 50 mg/kg is administered via oral gavage.

3. Blood Sampling:

  • A sparse sampling design is used. Blood samples (approximately 0.3 mL) are collected from the tail vein at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Blood is collected into heparinized tubes.

4. Plasma Preparation and Storage:

  • The collected blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • The resulting plasma is transferred to clean microcentrifuge tubes and stored at -80°C until analysis.

5. Pharmacokinetic Analysis:

  • Plasma concentrations of the coumarin derivative are determined using a validated HPLC method (see Protocol 2).

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL), are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Protocol 2: Quantification of Coumarins in Plasma by HPLC

Objective: To quantify the concentration of a coumarin derivative in rat plasma samples.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the specific coumarin.

  • Injection Volume: 20 µL.

2. Preparation of Standards and Quality Controls:

  • Stock Solution: A stock solution of the coumarin derivative (1 mg/mL) is prepared in methanol.

  • Calibration Standards: Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).

  • Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the assay.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • The concentration of the coumarin derivative in the plasma samples is determined from the calibration curve using linear regression.

Mandatory Visualization: Signaling Pathway

Coumarins have been shown to interact with various cellular signaling pathways. One of the well-documented mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Nrf2_Activation_by_Coumarins cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response Transcription->Antioxidant_Genes

References

Safety Operating Guide

Safe Disposal of Marmin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of Marmin is essential for maintaining a secure and compliant laboratory environment. This guide offers detailed, procedural steps to mitigate risks and ensure responsible waste management.

This compound, a natural coumarin (B35378) found in plants such as Citrus maxima, is utilized in research for its biological activities, including potential anti-inflammatory, anti-ulcer, and antihistamine properties.[][2] As with any bioactive compound, adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Physical and Chemical Properties of this compound

A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₅PubChem[3]
Molecular Weight 332.4 g/mol PubChem, BOC Sciences[][3]
CAS Number 14957-38-1PubChem[3]
Appearance PowderBOC Sciences[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.ChemicalBook, MedchemExpress.com[4][5]
Storage Store at -80°C for up to 6 months or at -20°C for 1 month (protect from light).MedchemExpress.com[5]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its associated waste is through your institution's hazardous waste management program. Due to its bioactive nature, drain or trash disposal is strongly discouraged without explicit approval from your Environmental Health and Safety (EHS) department.

1. Personal Protective Equipment (PPE):

  • Before handling any waste, wear appropriate PPE, including safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. Ensure the container is appropriate for the solvents used (e.g., glass for organic solvents). Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

3. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," the CAS number "14957-38-1," and any known hazard warnings. Indicate the solvent composition for liquid waste.

4. Storage:

  • Store waste in a designated Satellite Accumulation Area (SAA), which should be inspected regularly for any signs of leakage.

  • Do not fill containers beyond 90% capacity to allow for expansion.

5. Request for Pickup:

  • Contact your institution's EHS department or use their designated system to request a hazardous waste pickup. Provide them with the complete chemical name and any available hazard information.

6. Decontamination:

  • After the waste has been collected, decontaminate the area where it was stored using an appropriate solvent or cleaning agent.

Experimental Workflow and Disposal Decision Framework

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation start Weigh this compound Powder dissolve Dissolve in Appropriate Solvent (e.g., DMSO) start->dissolve treatment Cell/Tissue Treatment dissolve->treatment incubation Incubation treatment->incubation analysis Data Analysis incubation->analysis solid_waste Solid Waste (Tips, Tubes, Gloves) incubation->solid_waste liquid_waste Liquid Waste (Media, Supernatant) incubation->liquid_waste end Proceed to Disposal solid_waste->end liquid_waste->end

Caption: A typical experimental workflow involving this compound.

disposal_decision_workflow start Generated this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated Labware, PPE, Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in Organic or Aqueous Solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store pickup Request Pickup by Institutional EHS store->pickup

Caption: Decision workflow for this compound waste disposal.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the chemicals you are using. Disposal regulations can vary significantly by location.

References

Personal protective equipment for handling Marmin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Marmin

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for handling this compound in a laboratory environment. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below to inform risk assessments and handling procedures.

PropertyValueReference
CAS Number 14957-38-1[1][2][3][4]
Molecular Formula C₁₉H₂₄O₅[1][2][3]
Molecular Weight 332.39 g/mol [2][3]
Appearance Powder[1]
Melting Point 123-124 °C[1]
Boiling Point 531.9±50.0 °C (Predicted)[1]
Density 1.193±0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][5]
Storage Store at 2°C - 8°C in a well-closed container. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3][4]
Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The following recommendations are based on the provided hazard and precautionary statements.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Based on these statements, the following minimum PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.

  • Eye and Face Protection: Safety glasses with side shields or goggles are necessary to protect against splashes and dust. A face shield may be required for procedures with a high risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when generating dust, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. If a fume hood is not available or if dust levels are significant, a respirator with an appropriate particulate filter (e.g., N95 or higher) should be used.

Procedural Guidance

The following sections provide step-by-step guidance for key operational procedures involving this compound.

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe Proceed if risks controlled prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound Powder prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Experimental workflow for handling this compound.
Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Steps:

  • Solid Waste:

    • Collect unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.

    • The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound."

    • Dispose of this container through your institution's hazardous waste disposal program.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • The label should indicate "Hazardous Chemical Waste," the solvent used, and "this compound."

    • Never dispose of this compound solutions down the drain.

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag and disposed of according to your institution's guidelines for chemically contaminated waste.

The logical flow for the disposal of this compound waste is illustrated in the diagram below.

start Waste Generation (Solid, Liquid, PPE) solid_waste Solid Waste (e.g., unused powder, contaminated items) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing this compound) start->liquid_waste ppe_waste Contaminated PPE (e.g., gloves, disposable coats) start->ppe_waste collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid collect_ppe Place in Designated Hazardous Waste Bag ppe_waste->collect_ppe dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid->dispose collect_ppe->dispose

Logical flow for the disposal of this compound waste.

Disclaimer: This document provides a general safety and handling guide based on available chemical data. It is not a substitute for a comprehensive, institution-specific risk assessment. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before beginning any work.

References

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